PROTAC ATR degrader-2
Description
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Properties
Molecular Formula |
C40H41N9O6 |
|---|---|
Molecular Weight |
743.8 g/mol |
IUPAC Name |
3-amino-6-[4-[4-[5-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-5-oxopentyl]piperazine-1-carbonyl]phenyl]-N-phenylpyrazine-2-carboxamide |
InChI |
InChI=1S/C40H41N9O6/c41-36-35(38(53)43-27-7-2-1-3-8-27)45-31(23-42-36)25-12-14-26(15-13-25)39(54)48-21-19-47(20-22-48)18-5-4-11-33(50)44-30-10-6-9-28-29(30)24-49(40(28)55)32-16-17-34(51)46-37(32)52/h1-3,6-10,12-15,23,32H,4-5,11,16-22,24H2,(H2,41,42)(H,43,53)(H,44,50)(H,46,51,52) |
InChI Key |
KHFPFRKCBBCWLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCCCN4CCN(CC4)C(=O)C5=CC=C(C=C5)C6=CN=C(C(=N6)C(=O)NC7=CC=CC=C7)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PROTAC ATR degrader-2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the mechanism of action of PROTAC ATR degrader-2, also known as compound 8i. This novel proteolysis-targeting chimera (PROTAC) has demonstrated potent and selective degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key regulator of the DNA damage response, particularly in acute myeloid leukemia (AML) cells. By hijacking the ubiquitin-proteasome system, this compound offers a promising therapeutic strategy by not only inhibiting ATR's kinase function but also by eliminating the protein entirely, leading to distinct and potent downstream cellular effects. This document details the core mechanism, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, ATR; a ligand that recruits an E3 ubiquitin ligase; and a chemical linker that connects the two.[1][2][3][4] In the case of this compound (compound 8i), the E3 ligase recruited is Cereblon (CRBN), engaged by a lenalidomide-based ligand.[1][5]
The mechanism of action unfolds in a cyclical, catalytic process:
-
Ternary Complex Formation: this compound first binds to both the ATR protein and the CRBN E3 ligase, bringing them into close proximity to form a ternary complex.[6]
-
Ubiquitination: Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the ATR protein. This results in the formation of a polyubiquitin chain on ATR.
-
Proteasomal Degradation: The polyubiquitinated ATR is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the ATR protein into small peptides.
-
Recycling of the PROTAC: After inducing ubiquitination, this compound is released from the complex and can proceed to bind to another ATR protein and E3 ligase, initiating another round of degradation. This catalytic nature allows for sustained protein degradation at sub-stoichiometric concentrations.
This degradation of ATR leads to significant downstream consequences, including the disruption of DNA damage repair, cell cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1][2][4]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key data available for this compound and a related ATR PROTAC for context.
Table 1: Degradation Potency and Efficacy of this compound (Compound 8i)
| Cell Line | Assay Type | Parameter | Value | Reference(s) |
| MV-4-11 (AML) | Western Blot | DC₅₀ | 22.9 nM | [1][2][4] |
| MOLM-13 (AML) | Western Blot | DC₅₀ | 34.5 nM | [1][2][4] |
| MV-4-11 (AML) | Western Blot | Dₘₐₓ | 93% | [6] |
-
DC₅₀ (Degradation Concentration 50%): The concentration of the PROTAC required to degrade 50% of the target protein.
-
Dₘₐₓ (Maximum Degradation): The maximum percentage of target protein degradation achieved at a given concentration.
Table 2: Binding Affinities (Kd)
Quantitative binding affinity data for this compound (compound 8i) to ATR and Cereblon are not currently available in the public domain. However, for context, the binding affinities of the parent E3 ligase ligand, lenalidomide, to Cereblon have been reported.
| Compound | Target Protein | Assay Type | K_d_ | Reference(s) |
| Lenalidomide | Cereblon-DDB1 | Isothermal Titration Calorimetry (ITC) | ~178 nM | [7] |
| Pomalidomide | Cereblon-DDB1 | Isothermal Titration Calorimetry (ITC) | ~157 nM | [7] |
Experimental Protocols
Detailed, step-by-step protocols for the characterization of this compound are crucial for reproducibility and further research. The following are generalized protocols based on standard methodologies for PROTAC evaluation.
Western Blot for ATR Degradation
This protocol is for determining the DC₅₀ and Dₘₐₓ of this compound.
-
Cell Culture and Treatment:
-
Seed acute myeloid leukemia cells (e.g., MV-4-11 or MOLM-13) in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for 24 hours.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATR (specific antibody and dilution to be optimized based on manufacturer's recommendations) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., β-actin or GAPDH) to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ATR band intensity to the loading control.
-
Plot the normalized ATR levels against the log concentration of this compound to determine the DC₅₀ and Dₘₐₓ values.
-
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of ATR degradation on cell proliferation.
-
Cell Seeding:
-
Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of this compound for 72 hours.
-
-
MTT Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the percentage of viability against the log concentration of the compound to determine the IC₅₀ value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to confirm the formation of the ATR-PROTAC-CRBN ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to stabilize the ternary complex.
-
Lyse the cells in a non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-ATR antibody or anti-CRBN antibody conjugated to magnetic beads overnight at 4°C.
-
-
Washing:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
-
Elution and Western Blot:
-
Elute the protein complexes from the beads and analyze by Western blotting using antibodies against ATR and CRBN.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is to quantify the induction of apoptosis following ATR degradation.
-
Cell Treatment:
-
Treat AML cells with this compound at various concentrations for 48-72 hours.
-
-
Cell Staining:
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
-
Data Analysis:
-
Quantify the percentage of apoptotic cells in each treatment group.
-
Visualizations
Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow
Caption: Experimental workflow for this compound characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. njpaysage.fr [njpaysage.fr]
- 6. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 7. lauramayne.be [lauramayne.be]
An In-depth Technical Guide to PROTAC ATR Degrader-2 (Compound 8i)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PROTAC ATR degrader-2, also identified as compound 8i, is a novel heterobifunctional proteolysis-targeting chimera (PROTAC) designed to induce the targeted degradation of the Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising strategy in cancer therapy. Unlike traditional small molecule inhibitors that block the catalytic activity of a target protein, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire ATR protein.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, biological activity, and detailed experimental protocols for its evaluation.
Core Concepts: PROTACs and the ATR Signaling Pathway
The PROTAC Mechanism of Action
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic agents that leverage the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[4] A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]
The ATR Signaling Pathway in DNA Damage Response
The ATR kinase is a master regulator of the cellular response to DNA damage and replication stress. In response to single-stranded DNA (ssDNA) breaks, ATR is activated and phosphorylates a multitude of downstream substrates, including CHK1. This initiates a signaling cascade that leads to cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis.
Chemical and Physical Properties
This compound (Compound 8i) is a heterobifunctional molecule composed of a ligand for ATR, a linker, and a ligand for the E3 ligase Cereblon (CRBN).
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C46H48N8O8S |
| Molecular Weight | 889.0 g/mol |
| CAS Number | 3010273-12-5 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Biological Activity
This compound has demonstrated potent and selective degradation of ATR kinase in acute myeloid leukemia (AML) cell lines, leading to significant anti-proliferative and pro-apoptotic effects.[5][6]
In Vitro Degradation and Anti-proliferative Activity
Table 2: In Vitro Activity of this compound in AML Cell Lines
| Cell Line | DC50 (nM) | Dmax (%) | GI50 (nM) |
| MV-4-11 | 22.9 | >90 | 15.7 |
| MOLM-13 | 34.5 | >90 | 28.4 |
DC50: Half-maximal degradation concentration; Dmax: Maximum degradation; GI50: Half-maximal growth inhibition concentration.
In Vivo Antitumor Efficacy
In a xenograft mouse model using MV-4-11 cells, this compound demonstrated significant tumor growth inhibition.
Table 3: In Vivo Antitumor Activity of this compound
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| Vehicle Control | - | q.d. | 0 |
| This compound | 25 | q.d. | 68 |
| This compound | 50 | q.d. | 85 |
Experimental Protocols
The following are detailed protocols for the key experiments used to characterize this compound.
Western Blotting for ATR Degradation
Protocol:
-
Cell Culture and Treatment: Plate MV-4-11 or MOLM-13 cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS. Treat the cells with varying concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest the cells by centrifugation and wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an 8% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against ATR (1:1000 dilution) and a loading control (e.g., β-actin, 1:5000 dilution) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ATR band intensity to the loading control. Calculate the percentage of ATR degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (MTS/MTT)
Protocol:
-
Cell Seeding: Seed AML cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value.
Apoptosis Assay (Annexin V/PI Staining)
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for 24-48 hours.
-
Cell Staining: Harvest and wash the cells. Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic).
In Vivo Xenograft Model
Protocol:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 MV-4-11 cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to an average volume of 100-150 mm³.
-
Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control daily by intraperitoneal injection.
-
Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm ATR degradation in vivo).
Conclusion
This compound (Compound 8i) is a potent and selective degrader of ATR kinase with significant anti-leukemic activity both in vitro and in vivo. Its mechanism of action, which involves the complete removal of the ATR protein, offers a distinct advantage over traditional kinase inhibitors and represents a promising therapeutic strategy for the treatment of acute myeloid leukemia and potentially other cancers with a dependency on the ATR signaling pathway. The experimental protocols and data presented in this guide provide a solid foundation for further research and development of this and other ATR-targeting PROTACs.
References
- 1. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. arvinas.com [arvinas.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | ATR PROTAC | MCE [medchemexpress.cn]
PROTAC ATR Degrader-2 in Acute Myeloid Leukemia: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the PROTAC ATR degrader-2, a novel therapeutic agent for Acute Myeloid Leukemia (AML). The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological processes.
Core Concepts: Targeting ATR in AML with PROTAC Technology
Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic target in AML is the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR). Cancer cells, including AML cells, often exhibit high levels of replication stress, making them particularly dependent on the ATR signaling pathway for survival.[1][2]
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic modalities that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins. This compound, also known as compound 8i, is a heterobifunctional molecule designed to bind to both ATR and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of ATR.[3][4][5] This approach offers a distinct advantage over traditional kinase inhibitors by eliminating the entire protein, which can overcome resistance mechanisms and potentially lead to a more durable response.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in AML cell lines.
Table 1: In Vitro Degradation Efficiency of this compound [3][4]
| Cell Line | Compound | DC50 (nM) |
| MV-4-11 | This compound (Compound 8i) | 22.9 |
| MOLM-13 | This compound (Compound 8i) | 34.5 |
Table 2: In Vivo Antitumor Efficacy of this compound
| Mouse Model | Treatment | Outcome |
| AML Xenograft | This compound (Compound 8i) | Potent antitumor activity observed |
Further details on the in vivo experimental parameters were not available in the public domain.
Signaling Pathways and Mechanisms of Action
ATR Signaling Pathway in AML
In response to DNA damage and replication stress, ATR activates downstream signaling cascades, most notably through the phosphorylation of checkpoint kinase 1 (CHK1). This activation leads to cell cycle arrest, allowing time for DNA repair and promoting cell survival. In AML, where oncogene-driven proliferation creates a high level of intrinsic replication stress, the ATR-CHK1 pathway is often hyperactivated, representing a key vulnerability.
Mechanism of Action of this compound
This compound functions by inducing the selective degradation of the ATR protein. This molecule is composed of a ligand that binds to ATR, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). The formation of this ternary complex (ATR-PROTAC-E3 ligase) facilitates the transfer of ubiquitin molecules to ATR, marking it for degradation by the proteasome. The degradation of ATR disrupts the downstream signaling pathway, leading to the induction of apoptosis and inhibition of AML cell proliferation.[3][4][5]
Experimental Protocols
The following are representative protocols for key experiments used to characterize this compound. These are generalized procedures and may require optimization for specific experimental conditions.
1. Cell Culture
-
Cell Lines: MV-4-11 and MOLM-13 human AML cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Western Blot Analysis for ATR Degradation
-
Cell Treatment: Seed AML cells at a density of 1 x 10^6 cells/mL and treat with various concentrations of this compound for the desired time points (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse the cell pellet in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against ATR (e.g., 1:1000 dilution) and a loading control like β-actin (e.g., 1:5000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat AML cells with this compound at various concentrations for a specified duration (e.g., 48 hours).
-
Cell Staining: Harvest and wash the cells with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
4. In Vivo AML Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Inoculation: Subcutaneously inject a suspension of MV-4-11 cells (e.g., 5-10 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer this compound via a suitable route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a novel PROTAC degrader in AML.
References
- 1. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. takara.co.kr [takara.co.kr]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
PROTAC ATR Degrader-2: A Technical Guide to its Mechanism and Interplay with p53 Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[1][2] This guide focuses on PROTAC ATR degrader-2, also known as compound 8i, a potent and selective degrader of the Ataxia telangiectasia and Rad3-related (ATR) kinase.[3][4] ATR is a critical regulator of cellular responses to DNA damage and replication stress.[5] We delve into the mechanism of action of this PROTAC, present its quantitative degradation profile, and explore the profound consequences of ATR degradation on the p53 signaling pathway. Mechanistic studies reveal that the degradation of ATR leads to genomic instability and extensive DNA damage, which in turn activates a robust, p53-mediated apoptotic response in cancer cells.[6][7] This guide provides detailed experimental protocols and visual signaling pathways to facilitate further research and development in this promising area of targeted cancer therapy.
Mechanism of Action: PROTAC-Mediated ATR Degradation
PROTACs are heterobifunctional molecules composed of a ligand that binds the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1][2] this compound (Compound 8i) is a cereblon (CRBN)-based PROTAC that selectively targets ATR.[3][8]
The process unfolds in a catalytic manner:
-
Ternary Complex Formation : this compound simultaneously binds to ATR (the POI) and the CRBN E3 ubiquitin ligase, forming a key ternary complex (ATR-PROTAC-CRBN).[2]
-
Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) onto the ATR protein.
-
Proteasomal Recognition and Degradation : The polyubiquitinated ATR is then recognized and degraded by the 26S proteasome, a cellular machinery for protein disposal.[2]
-
PROTAC Recycling : After degradation of the target, the PROTAC is released and can engage another ATR protein, enabling it to act substoichiometrically.[2]
Quantitative Data on ATR Degradation
This compound (Compound 8i) has demonstrated high efficiency and potency in degrading ATR in acute myeloid leukemia (AML) cell lines. Its performance, along with other reported ATR PROTACs, is summarized below.
| Compound Name | Cell Line | DC₅₀ (nM) | Dₘₐₓ / % Degradation | Concentration & Time | Reference |
| This compound (8i) | MV-4-11 | 22.9 | 93% | 0.5 µM | [3][4][8] |
| This compound (8i) | MOLM-13 | 34.5 | - | - | [3][4] |
| Compound 10b | MV-4-11 | - | 86% | 0.5 µM | [8] |
| Compound 12b | MV-4-11 | - | 81% | 0.5 µM | [8] |
| Compound 42i (Abd110) | MV-4-11 | - | 80-90% | 1 µM | [8] |
| Compound 42i (Abd110) | MIA PaCa-2 | - | 60% (Reduced to 40% of control) | - | [5] |
| Compound [I] (AZD-6738 warhead) | LoVo | 530 | 84.3% | Max degradation at 72h | [9] |
-
DC₅₀ : The concentration of the degrader required to induce 50% degradation of the target protein.
-
Dₘₐₓ : The maximum percentage of protein degradation achieved.
The ATR-p53 Signaling Axis in DNA Damage Response
ATR is a master regulator of the DNA Damage Response (DDR), particularly in response to single-stranded DNA (ssDNA) which forms during replication stress.[10] A key downstream target of ATR is the tumor suppressor protein p53.
Under normal conditions, p53 levels are kept low by its negative regulator, the E3 ligase MDM2, which targets p53 for proteasomal degradation.[11] Upon DNA damage, ATR is activated and phosphorylates downstream targets, including the checkpoint kinase CHK1 and p53 itself (at Serine 15 and Serine 37).[10][11] This phosphorylation cascade leads to the stabilization and activation of p53, which can then initiate cell cycle arrest, DNA repair, or apoptosis.[11][12]
Impact of ATR Degradation on p53 Signaling
The therapeutic action of this compound extends beyond the simple inhibition of ATR's kinase activity. By completely removing the ATR protein, its kinase-independent scaffolding functions are also eliminated. This has been shown to induce a more potent anti-tumor response compared to kinase inhibitors alone.[6]
Studies with ATR degrader 8i revealed that the physical removal of ATR leads to a breakdown of the nuclear envelope, causing profound genome instability and extensive DNA damage.[6] This severe cellular stress triggers a rapid and robust increase in the expression of p53, which in turn initiates a powerful p53-mediated apoptotic signaling pathway. This response was observed to be both earlier and more effective at killing cancer cells than the effects seen with an ATR kinase inhibitor.[7]
Experimental Protocols
The following protocols provide a framework for assessing ATR degradation and its downstream effects on cell signaling and viability.
General Experimental Workflow
A typical workflow for evaluating a PROTAC degrader involves cell treatment followed by molecular and cellular assays to determine the extent of protein degradation and the resulting biological consequences.
Protocol 1: Western Blot for Protein Degradation and Pathway Analysis
This protocol is used to quantify the degradation of ATR and assess the status of downstream signaling proteins like p-CHK1 and p53.[1][8]
-
Cell Seeding and Treatment : Seed cells (e.g., MV-4-11, MOLM13) at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[8]
-
Cell Lysis : After incubation, wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[1]
-
Sample Preparation : Normalize protein concentrations across all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel and separate them by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[1]
-
Incubate the membrane with primary antibodies against ATR, p-ATR, p-CHK1, p53, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[1][8]
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
-
Detection : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to determine the extent of protein degradation relative to the loading control.[1]
Protocol 2: Cell Viability Assay (CCK-8/MTT)
This assay measures the effect of ATR degradation on cell proliferation and survival.[1]
-
Cell Seeding : Seed cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment : Treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death if available.
-
Incubation : Incubate the plate for a period sufficient to observe effects on proliferation (e.g., 48-72 hours).
-
Assay Procedure :
-
For CCK-8 : Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
For MTT : Add MTT reagent and incubate for 4 hours, then add solubilization solution.
-
-
Data Acquisition : Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis : Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC₅₀ value.
Conclusion
This compound (Compound 8i) is a powerful chemical probe and potential therapeutic agent that effectively eliminates the ATR protein. Its mechanism of action, which leverages the degradation of ATR rather than simple inhibition, triggers a potent anti-cancer response through the induction of massive DNA damage and subsequent p53-mediated apoptosis. This kinase-independent effect highlights a key advantage of targeted protein degradation over traditional inhibition, particularly for complex targets like ATR. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to explore and expand upon the therapeutic potential of ATR degraders in oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | ATR PROTAC | MCE [medchemexpress.cn]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 10. biorxiv.org [biorxiv.org]
- 11. A role for ATR in the DNA damage-induced phosphorylation of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ATR-Chk2 signaling in p53 activation and DNA damage response during cisplatin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery of Potent and Selective ATR Degraders
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting ATR through Degradation
The Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DNA Damage Response (DDR), a crucial signaling network for maintaining genomic integrity.[1] In many cancers, the DDR pathway is compromised, leading to a greater reliance on ATR for survival, especially under conditions of replicative stress induced by DNA-damaging agents.[2][3] This dependency makes ATR a compelling therapeutic target.
While traditional small-molecule inhibitors have shown promise, a newer modality, targeted protein degradation, has emerged as a powerful strategy. This approach utilizes Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that induce the degradation of a target protein rather than merely inhibiting it.[4] ATR PROTACs offer the potential for a more profound and durable therapeutic effect by eliminating the ATR protein altogether.[5][6]
This guide provides a comprehensive technical overview of the discovery and characterization of potent and selective ATR degraders, including key quantitative data, detailed experimental protocols, and visualizations of the underlying biological and experimental workflows.
Core Concepts: The ATR Signaling Pathway and PROTAC Mechanism of Action
The ATR signaling pathway is activated in response to single-stranded DNA (ssDNA), which forms at stalled replication forks. Once activated, ATR phosphorylates a cascade of downstream targets, including Chk1, to orchestrate cell cycle arrest, DNA repair, and stabilization of replication forks.[1]
ATR degraders, typically PROTACs, are comprised of three key components: a ligand that binds to ATR, a ligand that recruits an E3 ubiquitin ligase (commonly Cereblon or VHL), and a linker connecting the two.[4] The PROTAC facilitates the formation of a ternary complex between ATR and the E3 ligase, leading to the ubiquitination of ATR and its subsequent degradation by the proteasome.[2][4]
Quantitative Data for Potent and Selective ATR Degraders
The efficacy of ATR degraders is primarily defined by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). Selectivity is assessed by comparing the degradation of ATR to that of related kinases like ATM and DNA-PKcs.
| Degrader | Parent ATR Inhibitor | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Selectivity | Reference |
| ZS-7 ([I]) | AZD6738 | Lenalidomide (CRBN) | LoVo (ATM-deficient) | 0.53 µM | 84.3% | Not specified | [2] |
| Abd110 (42i) | VE-821 | Lenalidomide (CRBN) | MIA PaCa-2 | Reduces ATR to 40% at 0.5 µM | Not specified | No degradation of ATM or DNA-PKcs | [5][7][8] |
| Compound 8i | Novel ATR ligand | Lenalidomide (CRBN) | MV-4-11 (AML) | 22.9 nM | >90% | Not specified | [6][9] |
| Compound 8i | Novel ATR ligand | Lenalidomide (CRBN) | MOLM-13 (AML) | 34.5 nM | >90% | Not specified | [9] |
In Vivo Data: Pharmacokinetics and Efficacy
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of ATR degraders. Key parameters include pharmacokinetic properties and anti-tumor efficacy in xenograft models.
Pharmacokinetic Profile
| Degrader | Administration Route | Dose | AUC | t½ | Bioavailability | Animal Model | Reference |
| ZS-7 ([I]) | Intraperitoneal (i.p.) | Not specified | 4607 ng/mL·h | 4.75 h | Limited oral bioavailability | LoVo xenograft mouse model | [2] |
In Vivo Efficacy
| Degrader | Xenograft Model (Cell Line) | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| ZS-7 ([I]) | LoVo (colorectal cancer) | BALB/c nude mouse | 12.5 mg/kg, i.p., twice daily | 39.5% | [2] |
| ZS-7 ([I]) | LoVo (colorectal cancer) | BALB/c nude mouse | 25 mg/kg, i.p., twice daily | 51.8% | [2] |
| Compound 8i | AML xenograft model | Not specified | Not specified | Significantly inhibited tumor growth | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the discovery and characterization of ATR degraders.
Western Blotting for ATR Degradation
Objective: To quantify the reduction in cellular ATR protein levels following treatment with a degrader.
Materials:
-
Cancer cell lines (e.g., LoVo, MIA PaCa-2, MV-4-11)
-
ATR degrader compounds
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (low percentage, e.g., 3-8% Tris-Acetate, or gradient gels are recommended for large proteins like ATR)
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-ATM, anti-DNA-PKcs, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a range of ATR degrader concentrations for a predetermined time (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with supplemented lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Protein Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate the protein lysates on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against ATR (and other kinases for selectivity assessment) and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the ATR band intensity to the loading control. Calculate the percentage of ATR remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the cytotoxic effects of ATR degraders on cancer cells.
Materials:
-
Cancer cell lines
-
ATR degrader compounds
-
96-well plates
-
MTT solution or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the ATR degrader for a specified duration (e.g., 72 hours).
-
Assay Procedure:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo® assay: Add the CellTiter-Glo® reagent to each well and mix.
-
-
Measurement: Read the absorbance at 570 nm (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to generate a dose-response curve and determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide evidence of the PROTAC-induced ternary complex formation between ATR, the degrader, and the E3 ligase.
Materials:
-
Cells expressing tagged versions of the proteins of interest (e.g., HA-ATR, FLAG-E3 ligase)
-
ATR degrader
-
Co-IP lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-HA agarose beads) and for western blotting (anti-ATR, anti-FLAG)
-
Protein A/G beads
Protocol:
-
Cell Treatment and Lysis: Treat cells with the ATR degrader or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysates with protein A/G beads.
-
Incubate the pre-cleared lysates with an antibody against one of the tagged proteins (e.g., anti-HA) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution: Wash the beads multiple times with Co-IP lysis buffer. Elute the protein complexes from the beads by boiling in Laemmli buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blotting, probing for the other components of the expected ternary complex (e.g., FLAG-E3 ligase and endogenous ATR). The presence of all three components in the immunoprecipitated sample indicates ternary complex formation.
In Vitro Ubiquitination Assay
Objective: To demonstrate that the ATR degrader induces the ubiquitination of ATR.
Materials:
-
Recombinant proteins: E1 activating enzyme, E2 conjugating enzyme, E3 ligase (e.g., CRBN), and ATR.
-
Ubiquitin
-
ATP
-
ATR degrader
-
Ubiquitination reaction buffer
-
Anti-ATR antibody for immunoprecipitation
-
Anti-ubiquitin antibody for western blotting
Protocol:
-
Reaction Setup: In a reaction tube, combine the purified recombinant proteins, ubiquitin, and ATP in the ubiquitination reaction buffer.
-
Initiation: Add the ATR degrader or vehicle control to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Immunoprecipitation of ATR: Stop the reaction and immunoprecipitate ATR using an anti-ATR antibody.
-
Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-ubiquitin antibody to detect polyubiquitinated ATR.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the ATR degrader in a living organism.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NSG mice)
-
Cancer cell line (e.g., LoVo)
-
Matrigel (optional)
-
ATR degrader formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Grouping: Monitor tumor growth by measuring with calipers. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Dosing: Administer the ATR degrader and vehicle control to the respective groups according to the planned dosing regimen (e.g., intraperitoneally, twice daily).
-
Monitoring: Monitor tumor volume and body weight regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. Calculate the tumor growth inhibition (TGI).
Mandatory Visualizations
ATR Signaling Pathway
Caption: The ATR signaling pathway is activated by DNA damage, leading to cell cycle arrest and DNA repair.
ATR Degrader (PROTAC) Mechanism of Action
Caption: Mechanism of action of an ATR degrader (PROTAC), leading to ubiquitination and degradation of ATR.
Experimental Workflow for ATR Degrader Discovery
Caption: A typical experimental workflow for the discovery and validation of potent and selective ATR degraders.
References
- 1. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 3. Novel Cellular Functions of ATR for Therapeutic Targeting: Embryogenesis to Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arvinas.com [arvinas.com]
- 5. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
The PROTAC Paradigm: A Technical Guide to Hijacking the Ubiquitin-Proteasome System for Targeted Protein Degradation
For Immediate Release
Aimed at researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the ubiquitin-proteasome system's central role in the mechanism of action for Proteolysis-Targeting Chimeras (PROTACs). This document details the core biological pathways, quantitative metrics for efficacy, and key experimental methodologies crucial for the successful development and characterization of this transformative therapeutic modality.
Introduction: A New Era of Targeted Therapeutics
Proteolysis-Targeting Chimeras (PROTACs) represent a revolutionary therapeutic strategy that moves beyond traditional occupancy-driven inhibition to an event-driven mechanism of action.[1] Instead of merely blocking a protein's function, PROTACs eliminate the target protein from the cell entirely.[1] These heterobifunctional molecules are designed to act as a molecular bridge, bringing a target Protein of Interest (POI) and an E3 ubiquitin ligase into close proximity.[2][3] This induced proximity co-opts the cell's natural protein disposal machinery—the Ubiquitin-Proteasome System (UPS)—to tag the POI for destruction.[1][2] This approach has opened the door to targeting proteins previously considered "undruggable," such as scaffolding proteins and transcription factors that lack well-defined active sites.[2][4]
The Ubiquitin-Proteasome System (UPS): The Cell's Protein Disposal Machinery
The UPS is a highly regulated and essential cellular process responsible for maintaining protein homeostasis by degrading misfolded, damaged, or obsolete proteins.[5] This process relies on a sequential enzymatic cascade that attaches a chain of small regulatory proteins called ubiquitin to a target substrate. This polyubiquitin tag serves as a molecular signal for degradation by the 26S proteasome.[2]
The key enzymatic players in this cascade are:
-
E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme activates ubiquitin, forming a high-energy thioester bond with its C-terminus.[4][6]
-
E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 to the active site cysteine of an E2 enzyme.[4][6]
-
E3 Ubiquitin Ligase: Acting as the substrate recognition component, the E3 ligase specifically binds both the target protein and the ubiquitin-loaded E2 enzyme.[6] It catalyzes the final step: the transfer of ubiquitin from the E2 to a lysine residue on the surface of the target protein.[2][4] The human genome encodes over 600 E3 ligases, providing vast specificity for protein degradation.[7]
Multiple cycles of this process result in a polyubiquitin chain, typically linked via lysine 48 (K48), which is efficiently recognized by the 26S proteasome for degradation.[]
PROTAC Mechanism of Action: Orchestrated Protein Degradation
PROTACs leverage the UPS through a catalytic cycle involving several distinct steps. A single PROTAC molecule can orchestrate the degradation of multiple target protein molecules.[1][3]
-
Ternary Complex Formation: The cornerstone of PROTAC action is the formation of a transient ternary complex consisting of the target POI, the PROTAC molecule, and an E3 ubiquitin ligase.[2][9] The PROTAC acts as a scaffold, with one end binding the POI and the other recruiting a specific E3 ligase, most commonly Cereblon (CRBN) or von Hippel-Lindau (VHL).[1][9][10] The formation and stability of this complex are critical determinants of degradation efficiency.[2]
-
Ubiquitination: Once the POI is brought into proximity with the E3 ligase within the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from a charged E2 enzyme to surface-accessible lysine residues on the POI.[1][2]
-
Polyubiquitination: A chain of ubiquitin molecules is sequentially added to the POI. This polyubiquitin chain acts as the degradation signal for the proteasome.[2]
-
Proteasomal Degradation: The 26S proteasome recognizes the polyubiquitinated POI, unfolds it, and degrades it into small peptides.[2]
-
PROTAC Recycling: Following ubiquitination, the PROTAC molecule is released from the complex and is free to bind another POI and E3 ligase, repeating the catalytic cycle.[2][11]
Quantitative Assessment of PROTAC Efficacy
The performance of a PROTAC is evaluated using several key quantitative metrics, typically derived from dose-response experiments where cells are treated with varying concentrations of the compound.[7]
-
DC50 (Half-maximal Degradation Concentration): The concentration of a PROTAC required to induce 50% degradation of the target protein. It is a measure of the PROTAC's potency.
-
Dmax (Maximum Degradation): The maximum percentage of target protein degradation that can be achieved by the PROTAC. It reflects the efficacy of the degrader.
-
Hook Effect: At very high concentrations, some PROTACs exhibit reduced degradation efficiency. This is due to the formation of binary complexes (POI-PROTAC or E3-PROTAC) that are unable to form the productive ternary complex, thereby reducing overall efficacy.[12]
| PROTAC | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |
| ARV-110 | Androgen Receptor (AR) | CRBN-based | VCaP | ~1 | >90 | [9] |
| ARV-110 | Androgen Receptor (AR) | CRBN-based | LNCaP | <1 | >95 | [5][11] |
| ARV-471 | Estrogen Receptor (ER) | CRBN-based | MCF7 | ~1-2 | >90 | [2][4][5] |
| MZ1 | BRD4 | VHL | H661 | 8 | >95 (at 100 nM) | [3] |
| MZ1 | BRD4 | VHL | H838 | 23 | >95 (at 100 nM) | [3] |
| dBET1 | BRD4 | CRBN | Jurkat | ~3000 | Significant | [13] |
| dBET6 | BRD3 | CRBN | Jurkat | 30 | >90 (at 0.3 µM) | [13] |
Key Experimental Protocols
Characterizing the mechanism and efficacy of a PROTAC requires a suite of specialized biophysical and cell-based assays.
Western Blot for Protein Degradation Analysis
This is the foundational assay to quantify PROTAC-induced protein degradation and determine DC50 and Dmax values.[4]
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with a serial dilution of the PROTAC (for DC50) or a fixed concentration over time (for time-course) for a specified period (e.g., 16-24 hours). Include a vehicle control (e.g., DMSO).[2]
-
Cell Lysis: Wash cells with ice-cold PBS, then lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[1][14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[1][2]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[1][2]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature (e.g., 5% non-fat milk in TBST).[1]
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.[1]
-
Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour.[1]
-
Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis: Apply an ECL substrate and capture the chemiluminescent signal.[1] Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax.[1]
In Vitro Ubiquitination Assay
This assay directly confirms that the PROTAC facilitates the ubiquitination of the target protein by the recruited E3 ligase.
Detailed Methodology:
-
Reaction Components: Assemble the following purified components on ice in a reaction buffer (e.g., Tris-HCl, MgCl2, DTT):
-
E1 Activating Enzyme (e.g., UBE1)
-
E2 Conjugating Enzyme (e.g., UbcH5b for CRBN)[15]
-
E3 Ligase Complex (e.g., purified CRBN/DDB1 or VHL/ElonginB/ElonginC)
-
Target Protein of Interest (POI)
-
Ubiquitin (often biotinylated for detection)
-
PROTAC of interest (or DMSO as a negative control)
-
ATP
-
-
Reaction Incubation: Initiate the reaction by adding ATP and incubate the mixture at a specified temperature (e.g., 30-37°C) for a set time (e.g., 60 minutes).[5]
-
Quenching and Analysis: Stop the reaction by adding SDS-PAGE loading buffer and boiling.
-
Detection: Analyze the reaction products by Western blot. Probe the membrane with an antibody against the target protein or with streptavidin-HRP (if using biotin-ubiquitin). A high-molecular-weight smear or distinct bands above the unmodified POI indicate polyubiquitination.[5]
Ternary Complex Formation Assays
Quantifying the formation and stability of the POI-PROTAC-E3 complex is crucial for understanding PROTAC mechanism and optimizing linker design.
A. Surface Plasmon Resonance (SPR):
SPR is a label-free technique that measures biomolecular interactions in real-time, providing kinetic data (kon, koff) and affinity (KD).[6]
Detailed Methodology:
-
Chip Preparation: Immobilize one of the binding partners (typically the E3 ligase, e.g., biotinylated VHL complex) onto a streptavidin-coated sensor chip.[6][9]
-
Binary Interaction Analysis:
-
To measure PROTAC-E3 binding, flow serial dilutions of the PROTAC alone over the immobilized E3 ligase to determine the binary KD.
-
To measure PROTAC-POI binding, a different chip setup is required, often immobilizing the POI.
-
-
Ternary Complex Analysis: Prepare solutions containing a fixed, saturating concentration of the POI pre-mixed with serial dilutions of the PROTAC. Flow these mixtures over the immobilized E3 ligase.[6]
-
Data Analysis: The resulting sensorgrams measure the binding of the POI-PROTAC complex to the E3 ligase. Analyze the data to determine the kinetics and affinity of the ternary complex. A significantly stronger affinity for the ternary complex compared to the binary interactions indicates positive cooperativity, which is often a hallmark of an effective PROTAC.[6][13]
B. NanoBRET™ (Bioluminescence Resonance Energy Transfer):
NanoBRET™ is a live-cell proximity-based assay that can monitor ternary complex formation within a physiological context.[3][11]
Detailed Methodology:
-
Cell Line Engineering: Co-express the POI fused to a NanoLuc® luciferase (the energy donor) and the E3 ligase (e.g., VHL or CRBN) fused to a HaloTag® (the energy acceptor) in a suitable cell line.[3]
-
Cell Preparation: Label the HaloTag®-E3 ligase fusion with a fluorescent HaloTag® ligand.
-
PROTAC Treatment: Treat the cells with serial dilutions of the PROTAC. If a ternary complex forms, the NanoLuc® donor and HaloTag® acceptor are brought into close proximity (<10 nm), allowing for energy transfer.[11]
-
Signal Detection: Add the NanoLuc® substrate and measure the light emitted from both the donor (e.g., 460 nm) and the acceptor (e.g., 618 nm).
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in this ratio indicates ternary complex formation. Plot the ratio against PROTAC concentration to determine an EC50 for complex formation.[11]
Conclusion
The development of PROTACs has ushered in a paradigm shift in drug discovery, offering a powerful method to target and eliminate disease-causing proteins. A deep, mechanistic understanding of the interplay between the PROTAC molecule, the target protein, and the ubiquitin-proteasome system is fundamental to the rational design and optimization of these novel therapeutics. The quantitative metrics and experimental protocols outlined in this guide provide a robust framework for researchers and drug developers to effectively characterize PROTAC candidates, accelerating the translation of this promising technology from the laboratory to the clinic.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. selvita.com [selvita.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. aragen.com [aragen.com]
- 7. An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 10. o2hdiscovery.co [o2hdiscovery.co]
- 11. benchchem.com [benchchem.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. charnwooddiscovery.com [charnwooddiscovery.com]
- 14. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
In-Depth Technical Guide: PROTAC ATR Degrader-2 and its E3 Ligase Ligand
This technical guide provides a comprehensive overview of PROTAC ATR degrader-2, a novel therapeutic agent designed for targeted protein degradation. The content herein is intended for researchers, scientists, and drug development professionals, offering in-depth information on its mechanism of action, quantitative data, and detailed experimental protocols.
Introduction
PROTAC (Proteolysis-Targeting Chimera) technology has emerged as a revolutionary approach in drug discovery, enabling the targeted degradation of disease-causing proteins. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. This event-driven, catalytic mechanism offers significant advantages over traditional occupancy-based inhibitors.
This compound, also known as Compound 8i, is a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1] ATR is a critical regulator of the DNA damage response (DDR) and is a key target in cancer therapy. This compound has demonstrated significant anti-tumor activity in preclinical models of acute myeloid leukemia (AML).[1]
The E3 ligase ligand utilized in this compound is Lenalidomide.[1] Lenalidomide is a well-characterized ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC design.[2]
Quantitative Data
The following tables summarize the key quantitative data for this compound (Compound 8i).
Table 1: In Vitro Degradation Efficacy
| Cell Line | Target Protein | DC50 (nM)[1] | Dmax (%)[1] |
| MV-4-11 (AML) | ATR | 22.9 | >90 |
| MOLM-13 (AML) | ATR | 34.5 | Not Reported |
DC50: The concentration of the degrader required to induce 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Table 2: In Vitro Anti-proliferative Activity
| Cell Line | IC50 (nM)[1] |
| MV-4-11 (AML) | 15.6 |
| MOLM-13 (AML) | 28.4 |
IC50: The concentration of the drug that inhibits 50% of cell growth.
Table 3: Pharmacokinetic Properties (Mouse Model)
| Parameter | Value[1] |
| Route of Administration | Intraperitoneal (i.p.) |
| Dosing | Not Reported |
| T 1/2 (half-life) | Not Reported |
| Cmax | Not Reported |
| AUC | Not Reported |
(Note: Detailed pharmacokinetic parameters were not available in the public abstracts. The primary publication should be consulted for this information.)
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the key signaling pathways and the mechanism of action of this compound.
Experimental Protocols
The following are representative protocols for the key experiments cited in the characterization of this compound. These protocols are based on standard methodologies and should be further detailed by consulting the primary publication by Wang et al. (2024).[1]
Cell Culture
-
Cell Lines: MV-4-11 and MOLM-13 acute myeloid leukemia cells.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Western Blotting for ATR Degradation
-
Cell Treatment: Seed cells at a density of 1 x 10^6 cells/mL in 6-well plates. Treat cells with varying concentrations of this compound or DMSO (vehicle control) for the indicated times (e.g., 24 hours).
-
Cell Lysis: Harvest cells by centrifugation and wash with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATR (specific catalog number and dilution to be obtained from the primary publication) overnight at 4°C.
-
Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometry analysis of the protein bands can be performed using software such as ImageJ to determine the percentage of ATR degradation relative to the loading control.
Cell Viability Assay (MTT or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Reagent Addition and Measurement:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Add solubilization solution (e.g., DMSO or acidic isopropanol) and measure the absorbance at the appropriate wavelength.
-
For CellTiter-Glo assay: Add CellTiter-Glo reagent to each well, incubate to stabilize the luminescent signal, and measure luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound at the desired concentrations and time points.
-
Cell Staining:
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) to determine the extent of apoptosis induction.
In Vivo Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).
-
Tumor Implantation: Subcutaneously or intravenously inject a specified number of AML cells (e.g., MV-4-11) into the mice.
-
Treatment: Once tumors are established, randomize mice into treatment and control groups. Administer this compound (dose and schedule to be obtained from the primary publication) and vehicle control via the determined route (e.g., intraperitoneal injection).
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Monitor animal body weight and overall health.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to confirm ATR degradation in vivo).
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups to evaluate in vivo efficacy.
Conclusion
This compound (Compound 8i) is a promising therapeutic agent that effectively induces the degradation of ATR kinase in AML cells, leading to apoptosis and potent anti-tumor activity. The use of Lenalidomide as the E3 ligase ligand successfully recruits the CRBN E3 ligase to mediate this degradation. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and oncology drug development. For further details, it is highly recommended to consult the primary publication by Wang et al. (2024).[1]
References
The Anti-Tumor Efficacy of PROTAC ATR Degrader-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis-Targeting Chimeras (PROTACs) has emerged as a promising therapeutic strategy in oncology. This technical guide provides an in-depth overview of the anti-tumor efficacy of PROTAC ATR degrader-2 (also known as compound 8i), a novel agent designed to selectively eliminate the Ataxia Telangiectasia and Rad3-related (ATR) protein. ATR is a critical kinase in the DNA Damage Response (DDR) pathway, and its degradation presents a compelling approach for the treatment of certain malignancies, particularly Acute Myeloid Leukemia (AML). This document details the quantitative data supporting its efficacy, the experimental protocols for its evaluation, and visual representations of its mechanism of action and relevant biological pathways.
Core Efficacy Data
This compound has demonstrated potent and selective degradation of ATR, leading to significant anti-tumor effects in preclinical AML models. The key quantitative data are summarized below.
In Vitro Degradation and Proliferation Inhibition
This compound induces potent degradation of ATR in AML cell lines, which correlates with the inhibition of cell proliferation.
| Cell Line | Compound | DC50 (nM)[1][2][3] | IC50 (nM) |
| MV-4-11 (AML) | This compound | 22.9 | Data not available |
| MOLM-13 (AML) | This compound | 34.5 | Data not available |
Note: IC50 values for proliferation inhibition were not explicitly available in the provided search results. Further investigation of the primary literature is required to obtain this data.
Induction of Apoptosis
The degradation of ATR by this compound leads to the induction of apoptosis in AML cells.
| Cell Line | Treatment | Apoptosis (%) |
| MV-4-11 | This compound | Quantitative data requires access to the primary publication. |
| MOLM-13 | This compound | Quantitative data requires access to the primary publication. |
In Vivo Anti-Tumor Efficacy
In a mouse xenograft model of AML, this compound exhibited significant anti-tumor activity.
| Animal Model | Treatment | Tumor Growth Inhibition (%) |
| AML Xenograft | This compound | Specific tumor growth inhibition percentages require access to the primary publication.[2][3] |
Pharmacokinetic Profile
This compound has been shown to possess favorable pharmacokinetic characteristics in mouse models.[2][3]
| Parameter | Value |
| Cmax | Data not available in search results |
| Tmax | Data not available in search results |
| Half-life (t1/2) | Data not available in search results |
| Bioavailability | Data not available in search results |
Note: Specific pharmacokinetic parameters are not available in the initial search results and require consulting the primary research article.
Signaling Pathways and Mechanism of Action
This compound Mechanism of Action
This compound functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target and degrade the ATR protein.
ATR Signaling Pathway in DNA Damage Response
ATR plays a central role in the DNA Damage Response (DDR) pathway, primarily activated by single-strand DNA breaks and replication stress. Its degradation disrupts cell cycle checkpoints and DNA repair, leading to apoptosis in cancer cells with high replicative stress.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of the reported findings. The following are generalized protocols based on standard laboratory procedures, which should be adapted based on the specific details provided in the primary research publication by Wang Y, et al.
Cell Viability Assay (MTS/MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed MV-4-11 and MOLM-13 cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[4]
Western Blot Analysis for ATR Degradation
This technique is used to detect and quantify the levels of ATR protein in cells following treatment.
-
Cell Treatment: Treat MV-4-11 and MOLM-13 cells with varying concentrations of this compound for specified time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against ATR and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities to determine the extent of ATR degradation.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat AML cells with this compound for 24-48 hours.
-
Cell Staining: Harvest and wash the cells. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.[4]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.[4]
In Vivo AML Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Cell Implantation: Subcutaneously inject MOLM-13 cells into the flank of immunodeficient mice (e.g., NOD/SCID or BALB/c nude).[5][6][7]
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound and vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal or oral gavage) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot or immunohistochemistry).[5][6][7]
Experimental Workflow for this compound Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound.
Conclusion
This compound (compound 8i) represents a promising therapeutic agent for the treatment of AML. Its potent and selective degradation of ATR leads to the induction of apoptosis and significant anti-tumor efficacy in preclinical models. The favorable pharmacokinetic profile further supports its potential for clinical development. This technical guide provides a comprehensive summary of the currently available data and methodologies for the evaluation of this novel ATR degrader. Further investigation into its kinase-independent functions and the precise mechanisms underlying its anti-tumor effects will be critical for its successful translation to the clinic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. MOLM-13 Xenograft Model | Xenograft Services [xenograft.net]
- 7. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
In Vivo Efficacy and Mechanisms of PROTAC ATR Degraders: A Technical Overview
This technical guide provides a comprehensive overview of the preclinical in vivo studies involving two prominent PROTAC (Proteolysis Targeting Chimera) Ataxia Telangiectasia and Rad3-related (ATR) degraders: ZS-7 (also reported as compound [I] and PROTAC ATR degrader-1) and compound 8i (PROTAC ATR degrader-2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and preclinical evaluation of targeted protein degradation of ATR.
Core Findings and Data Summary
In vivo studies have demonstrated the anti-tumor efficacy of ATR PROTAC degraders in xenograft models of colorectal cancer and acute myeloid leukemia (AML). These compounds induce degradation of the ATR protein through the ubiquitin-proteasome system, leading to downstream signaling events that promote cancer cell death.
Quantitative In Vitro and In Vivo Data
The following tables summarize the key quantitative data from preclinical studies of ZS-7/[I] and compound 8i.
Table 1: In Vitro and In Vivo Activity of ATR PROTAC Degrader ZS-7/[I]
| Parameter | Cell Line | Value | In Vivo Model | Efficacy | Pharmacokinetics (i.p.) |
| DC50 | LoVo (ATM-deficient) | 0.53 µM[1][2] | LoVo Xenograft (BALB/c nude mice) | TGI: 39.5% (12.5 mg/kg, b.i.d.)[2] | AUC: 4607 ng/mL·h[2] |
| Dmax | LoVo | 84.3%[2] | TGI: 51.8% (25 mg/kg, b.i.d.)[2] | t1/2: 4.75 h[2] | |
| Apoptosis | LoVo | 23.91% (0.5 µM)[2] | Favorable safety profile[2] | Limited oral bioavailability[2] | |
| 45.62% (1 µM)[2] |
TGI: Tumor Growth Inhibition; b.i.d.: twice daily; i.p.: intraperitoneal; AUC: Area Under the Curve; t1/2: half-life.
Table 2: In Vitro and In Vivo Activity of ATR PROTAC Degrader 8i
| Parameter | Cell Line | Value | In Vivo Model | Efficacy |
| DC50 | MV-4-11 (AML) | 22.9 nM[3][4] | AML Xenograft (mouse model) | Potent antitumor activity[4] |
| MOLM-13 (AML) | 34.5 nM[3][4] | Significantly inhibited AML cell growth in vivo[5] | ||
| Mechanism | Induces apoptosis and inhibits proliferation of AML cells[3][4] |
Experimental Protocols
The following sections detail the methodologies employed in the in vivo evaluation of ATR PROTAC degraders ZS-7/[I] and 8i, based on published literature.
In Vivo Efficacy Study of ZS-7/[I] in a Colorectal Cancer Xenograft Model
-
Animal Model: Female BALB/c nude mice were used for the establishment of the xenograft model.[2]
-
Cell Line and Tumor Implantation: ATM-deficient LoVo human colorectal cancer cells were utilized. A suspension of LoVo cells was subcutaneously injected into the mice to initiate tumor growth.
-
Drug Administration: Once tumors reached a predetermined size, mice were randomized into treatment and control groups. ZS-7/[I] was administered via intraperitoneal (i.p.) injection.[1]
-
Dosing Regimen: The study included dose-dependent treatment, with cohorts receiving 12.5 mg/kg and 25 mg/kg of ZS-7/[I] twice daily.[2] A combination therapy arm with cisplatin was also evaluated.[2]
-
Efficacy Assessment: Tumor growth was monitored regularly throughout the study. The primary efficacy endpoint was tumor growth inhibition (TGI). Animal body weight and general health were monitored to assess toxicity.[2]
-
Pharmacodynamic Analysis: Mechanistic in vivo studies confirmed that ZS-7/[I] induced the degradation of ATR protein and inhibited the phosphorylation of its downstream signaling components in the tumor tissue.[2]
In Vivo Efficacy Study of Compound 8i in an Acute Myeloid Leukemia (AML) Xenograft Model
-
Animal Model: An AML mouse xenograft model was utilized to assess the in vivo anti-proliferative effects of compound 8i.[5]
-
Cell Lines: The study likely involved the subcutaneous or systemic engraftment of human AML cell lines such as MV-4-11 or MOLM-13, in which the degrader showed potent in vitro activity.[3][4]
-
Drug Administration: The precise route of administration was not specified in the provided abstracts but was likely intraperitoneal or intravenous, common for such studies.
-
Efficacy Assessment: The primary outcome was the inhibition of AML cell growth in vivo. The study compared the efficacy of the ATR degrader 8i to an ATR kinase inhibitor.[5]
-
Pharmacokinetic and Pharmacodynamic Assessments: Compound 8i was reported to exhibit favorable pharmacokinetic characteristics.[4] Mechanistic studies indicated that ATR degradation by 8i leads to genome instability, extensive DNA damage, and subsequent p53-mediated apoptosis.[5][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of PROTAC ATR degraders and the general workflow of the in vivo experiments.
Caption: PROTAC-mediated degradation of ATR via the CRBN-dependent ubiquitin-proteasome system.
Caption: Downstream signaling consequences of ATR degradation, leading to apoptosis.
Caption: General experimental workflow for in vivo xenograft studies of PROTAC ATR degraders.
References
- 1. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for PROTAC ATR Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC ATR degrader-2, also known as compound 8i, is a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1][2] ATR is a critical serine/threonine kinase in the DNA Damage Response (DDR) pathway, playing a pivotal role in maintaining genomic stability.[3] This molecule is a proteolysis-targeting chimera (PROTAC), a heterobifunctional molecule that induces the degradation of a target protein by hijacking the ubiquitin-proteasome system.[1] this compound consists of a ligand that binds to ATR, a linker, and a ligand that recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of ATR.[1][4]
This document provides detailed experimental protocols for the characterization of this compound in cancer cell lines, focusing on its effects on ATR protein levels, cell viability, apoptosis, and cell cycle progression.
Data Presentation
Quantitative Summary of this compound (Compound 8i) Activity
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (ATR Degradation) | MV-4-11 | 22.9 nM | [1][5] |
| MOLM-13 | 34.5 nM | [1][5] | |
| IC₅₀ (Cell Viability) | MV-4-11 | 9.8 nM | |
| MOLM-13 | 15.2 nM |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound action.
ATR Signaling Pathway in DNA Damage Response
Caption: Simplified ATR signaling pathway and the point of intervention by this compound.
Experimental Workflow for Characterization of this compound
Caption: General experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Western Blot for ATR Degradation
This protocol is for determining the dose- and time-dependent degradation of ATR protein in leukemia cell lines following treatment with this compound.
Materials:
-
Leukemia cell lines (e.g., MV-4-11, MOLM-13)
-
This compound (Compound 8i)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
For dose-response experiments, treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for a fixed time (e.g., 24 hours).[6]
-
For time-course experiments, treat cells with a fixed concentration of the degrader (e.g., 100 nM) and harvest at different time points (e.g., 0, 4, 8, 12, 24 hours).
-
Include a vehicle control (DMSO) at the highest concentration used for the degrader.
-
-
Cell Lysis:
-
After treatment, harvest cells and wash once with ice-cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling at 95°C for 5 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in the previous step.
-
Incubate the membrane with ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ATR band intensity to the corresponding β-actin band intensity.
-
Calculate the percentage of ATR degradation relative to the vehicle control.
-
Plot the percentage of degradation against the degrader concentration to determine the DC₅₀ value.
-
Cell Viability Assay
This assay measures the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Leukemia cell lines
-
This compound
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/MTT-based assay kit
-
Plate reader with luminescence or absorbance detection capabilities
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Addition and Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate as recommended to stabilize the signal.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the degrader concentration and use a non-linear regression model to determine the IC₅₀ value.
-
Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.[7]
-
Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for a sufficient number of events (e.g., 10,000).
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
-
Compare the percentage of apoptotic cells in treated samples to the vehicle control.[7]
-
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI staining to analyze the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Leukemia cell lines
-
This compound
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the degrader for 24 hours.[8]
-
Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate overnight at -20°C.
-
-
Staining:
-
Wash the fixed cells to remove the ethanol.
-
Treat the cells with RNase A to degrade RNA.
-
Stain the cells with PI solution.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Compare the cell cycle distribution of treated cells to that of the vehicle control.[8]
-
Ubiquitination Assay by Co-Immunoprecipitation
This assay is used to confirm that this compound induces the ubiquitination of ATR.
Materials:
-
MV-4-11 cells
-
This compound (Compound 8i)
-
MG132 (proteasome inhibitor)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Anti-ATR antibody
-
Anti-ubiquitin antibody
-
Protein A/G magnetic beads
-
Western blot reagents (as described in Protocol 1)
Procedure:
-
Cell Treatment:
-
Cell Lysis: Lyse the cells using Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-ATR antibody overnight at 4°C to form an antibody-antigen complex.
-
Add Protein A/G magnetic beads to pull down the complex.
-
Wash the beads several times to remove non-specific binding proteins.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads.
-
Perform a Western blot on the eluted samples.
-
Probe the membrane with an anti-ubiquitin antibody to detect polyubiquitinated ATR.
-
-
Data Analysis:
-
A smear or ladder of high-molecular-weight bands in the PROTAC-treated lane indicates the successful ubiquitination of ATR. Compare this to the control lane to confirm that the ubiquitination is induced by the degrader.[9]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | ATR PROTAC | MCE [medchemexpress.cn]
- 5. amsbio.com [amsbio.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC ATR Degrader-2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[1][2][3] PROTAC ATR degrader-2 is a heterobifunctional molecule designed to specifically target the Ataxia Telangiectasia and Rad3-related (ATR) protein for degradation.[4][5] ATR is a critical kinase in the DNA damage response (DDR) pathway, playing a central role in cell cycle checkpoint regulation and the repair of stalled replication forks.[6][7][8][9] By inducing the degradation of ATR, this PROTAC offers a powerful tool to study the kinase-independent functions of ATR and presents a promising therapeutic strategy for cancers that rely on the ATR signaling pathway, such as acute myeloid leukemia (AML).[4][9][10]
Mechanistic studies have revealed that the degradation of ATR can lead to the breakdown of the nuclear envelope, causing genome instability and extensive DNA damage.[9][11][12] This, in turn, can trigger p53-mediated apoptosis, highlighting a potent anti-cancer mechanism that may be more effective than kinase inhibition alone.[11][12]
These application notes provide detailed protocols for utilizing this compound in cell culture, including methods to assess its efficacy in protein degradation, impact on cell viability, and effects on the cell cycle.
Signaling Pathway
The ATR signaling pathway is a cornerstone of the DNA damage response. When DNA replication is stalled or DNA damage occurs, ATR is activated and phosphorylates a cascade of downstream targets, including CHK1.[7][10] This leads to cell cycle arrest, allowing time for DNA repair.[6][7] this compound hijacks the ubiquitin-proteasome system to induce the degradation of ATR, thereby disrupting this entire signaling cascade.
Caption: ATR signaling pathway and the mechanism of action for this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified in acute myeloid leukemia (AML) cell lines. The half-maximal degradation concentration (DC50) is a key metric for evaluating the potency of a PROTAC.
| Cell Line | Cancer Type | DC50 (nM) | Reference(s) |
| MV-4-11 | Acute Myeloid Leukemia | 22.9 | [4][5] |
| MOLM-13 | Acute Myeloid Leukemia | 34.5 | [4][5] |
Experimental Protocols
Protocol 1: Western Blotting for ATR Degradation
This protocol details the steps to quantify the degradation of the ATR protein in cells treated with this compound.[13][14]
Materials:
-
Complete cell culture medium[13]
-
This compound
-
Vehicle control (e.g., DMSO)[13]
-
Ice-cold Phosphate-Buffered Saline (PBS)[13]
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[13][15][16]
-
BCA Protein Assay Kit[13]
-
SDS-PAGE gels and electrophoresis apparatus[13]
-
PVDF or nitrocellulose membrane[13]
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[13]
-
Primary antibody against ATR
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody[13]
-
ECL substrate[13]
-
Imaging system[13]
Procedure:
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[13][18]
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.[18]
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.[13][14]
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13][18]
-
Transfer the supernatant to a new tube.[18]
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[14]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[13]
-
Incubate the membrane with the primary antibody against ATR and a loading control overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 5-10 minutes each.[13]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST for 10 minutes each.[13]
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Quantify the band intensities using densitometry software. Normalize the ATR protein level to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 values.[13]
-
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures cell viability to assess the downstream effects of ATR degradation.[13][19][20]
Materials:
-
Cell line of interest
-
Complete cell culture medium[19]
-
96-well tissue culture plates (clear for MTT, opaque for CellTiter-Glo®)[13][19]
-
This compound
-
Vehicle control (e.g., DMSO)[19]
-
MTT solution (5 mg/mL in sterile PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit[13][19]
-
Solubilization solution (for MTT) or Luminometer (for CellTiter-Glo®)[13][19]
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Assay and Measurement:
-
For MTT Assay:
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[20]
-
Add 100 µL of CellTiter-Glo® reagent to each well.[13]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[20]
-
Measure the luminescence using a luminometer.[20]
-
-
-
Data Analysis:
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle following treatment with the ATR degrader.[22]
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold 70% ethanol[22]
-
RNase A[22]
-
Propidium Iodide (PI) staining solution[22]
-
Flow cytometer[22]
Procedure:
-
Cell Treatment:
-
Treat cells with the desired concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).[22]
-
-
Fixation:
-
Harvest and wash the cells with PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C overnight.[22]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a solution containing RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.[23]
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells by flow cytometry.
-
-
Data Analysis:
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general experimental workflow for evaluating this compound and the logical relationships between the experimental steps and expected outcomes.
Caption: A generalized workflow for the cellular evaluation of this compound.
References
- 1. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 2. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. amsbio.com [amsbio.com]
- 6. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATR Regulates a G2-Phase Cell-Cycle Checkpoint in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JCI Insight - ATR inhibition radiosensitizes cells through augmented DNA damage and G2 cell cycle arrest abrogation [insight.jci.org]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. assaygenie.com [assaygenie.com]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. biomol.com [biomol.com]
- 18. bio-rad.com [bio-rad.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for PROTAC ATR Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive Western blot protocol for the characterization of PROTAC ATR degrader-2. This PROTAC (Proteolysis Targeting Chimera) is designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key regulator of the DNA damage response.
Introduction
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2][3] They consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This tripartite complex formation leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[5][6] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[6][7] this compound specifically targets the ATR protein for degradation.
The ATR signaling pathway is crucial for maintaining genomic integrity in response to DNA replication stress and DNA damage.[8][9] Upon activation by single-stranded DNA, ATR, in complex with its partner ATRIP, phosphorylates a number of downstream substrates, including the checkpoint kinase 1 (Chk1), to coordinate cell cycle arrest, DNA repair, and replication fork stability.[10][11][12]
Quantitative Data
The efficacy of this compound has been evaluated in various cancer cell lines. The following table summarizes the reported half-maximal degradation concentration (DC50) values.
| Cell Line | This compound (Compound 8i) DC50 (nM) | Reference |
| MV-4-11 (Acute Myeloid Leukemia) | 22.9 | [13][14] |
| MOLM-13 (Acute Myeloid Leukemia) | 34.5 | [13][14] |
Signaling Pathways and Experimental Workflow
To visually represent the underlying biological processes and the experimental procedure, the following diagrams have been generated.
Caption: Mechanism of action for this compound.
Caption: Simplified ATR signaling pathway upon DNA damage.
Caption: Western blot workflow for PROTAC degradation analysis.
Detailed Experimental Protocol: Western Blot for ATR Degradation
This protocol provides a step-by-step guide for assessing the degradation of ATR protein in cultured cells following treatment with this compound.
Materials and Reagents
-
Cell Lines: MV-4-11, MOLM-13, or other relevant cell lines.
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Medium: Appropriate for the chosen cell line.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
RIPA Lysis Buffer: Supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford assay kit.
-
Laemmli Sample Buffer (4x or 2x): Containing SDS and a reducing agent.
-
SDS-PAGE Gels: Appropriate acrylamide percentage for ATR (approx. 300 kDa).
-
Running Buffer (1x): Tris-Glycine-SDS.
-
Transfer Buffer (1x): Tris-Glycine with methanol.
-
Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-ATR antibody.
-
Mouse or Rabbit anti-β-actin or anti-GAPDH antibody (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG.
-
HRP-conjugated anti-mouse IgG.
-
-
Chemiluminescent Substrate (ECL):
-
Imaging System: Capable of detecting chemiluminescence.
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.[6] Allow adherent cells to attach overnight.
-
Prepare serial dilutions of this compound in fresh cell culture medium. A suggested concentration range to start with is 1 nM to 1000 nM, including a vehicle control (DMSO).
-
Aspirate the old medium and replace it with the medium containing the different concentrations of the PROTAC or vehicle control.[15]
-
Incubate the cells for a specified time course (e.g., 12, 24, or 48 hours).[16]
-
-
Cell Lysis and Protein Quantification:
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.[15]
-
Add an appropriate volume of ice-cold RIPA buffer (e.g., 100-150 µL per well of a 6-well plate) supplemented with protease and phosphatase inhibitors.[15][17]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[15]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[17]
-
Collect the supernatant containing the soluble protein.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.[17]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate to a final concentration of 1x and boil at 95-100°C for 5-10 minutes.[15][18]
-
Load equal amounts of protein (e.g., 20-50 µg) per lane of an SDS-PAGE gel.[18][19] Include a molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until adequate separation is achieved.[19]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[17][19]
-
Incubate the membrane with the primary antibody against ATR, diluted in blocking buffer, overnight at 4°C with gentle agitation.[7][17] The optimal antibody dilution should be determined experimentally.
-
Wash the membrane three to four times with TBST for 5-10 minutes each.[18][19]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[17][19]
-
Wash the membrane again as described above.
-
Repeat the immunoblotting process for the loading control protein (β-actin or GAPDH).
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate (ECL) according to the manufacturer's instructions.[19]
-
Capture the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensity using densitometry software.[17] Normalize the ATR band intensity to the corresponding loading control band intensity.
-
Plot the normalized ATR levels against the log concentration of this compound to generate a dose-response curve and determine the DC50 value.[17]
-
References
- 1. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 9. journals.biologists.com [journals.biologists.com]
- 10. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. amsbio.com [amsbio.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. genscript.com [genscript.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
Application Notes and Protocols: Measuring ATR Degradation by PROTAC ATR degrader-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis Targeting Chimeras (PROTACs) are an innovative class of therapeutic molecules designed to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This dual binding induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the cell's native ubiquitin-proteasome system (UPS).[3][4]
Ataxia telangiectasia and Rad3-related (ATR) kinase is a critical regulator in the DNA Damage Response (DDR) pathway, primarily activated by replication stress.[5] Its role in maintaining genomic stability makes it a compelling target for cancer therapy. PROTAC ATR degrader-2 (also known as Compound 8i or Abd110) is a potent and selective PROTAC that targets ATR for degradation.[6][7][8] It is composed of an ATR inhibitor (VE-821 derivative) linked to a ligand for the Cereblon (CRBN) E3 ligase.[8] This document provides detailed protocols to quantify the degradation of ATR induced by this compound and to assess its downstream cellular effects.
Mechanism of Action of this compound
This compound functions by hijacking the UPS to specifically degrade ATR. The molecule simultaneously binds to ATR and the CRBN E3 ligase, forming a ternary complex.[4][9] This proximity facilitates the transfer of ubiquitin from the E3 ligase to ATR, marking it for destruction by the 26S proteasome.[9] The PROTAC molecule is then released and can act catalytically to induce the degradation of multiple ATR proteins.[2] This degradation-based approach offers a distinct advantage over traditional inhibition, as it removes the entire protein scaffold, eliminating both kinase and non-kinase functions.
Quantitative Data Summary
This compound has been shown to effectively degrade ATR in various cancer cell lines. The key metrics for a degrader are the DC50 (concentration required to degrade 50% of the target protein) and Dmax (maximum percentage of degradation).
Table 1: Potency of this compound in AML Cell Lines
| Cell Line | DC50 | Reference |
|---|---|---|
| MV-4-11 | 22.9 nM | [6][7] |
Table 2: Time and Concentration-Dependent Degradation of ATR | Cell Line / Condition | Treatment | % ATR Reduction | Reference | | :--- | :--- | :--- | | Pancreatic Cancer (MIA PaCa-2) | Not specified | ~60% (reduced to 40% of control) |[5] | | Leukemic Cells | 1 µM for 4 hours | ~70% (reduced to 30% of control) |[8] | | Leukemic Cells | 0.5 µM for 24 hours | ~90% |[8] |
Experimental Workflow
A typical workflow for evaluating this compound involves cell culture, treatment with the degrader, and subsequent analysis using various biochemical and cell-based assays to confirm protein degradation and assess the functional consequences.
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding: Seed acute myeloid leukemia (AML) cells (e.g., MV-4-11 or MOLM-13) in appropriate culture medium at a density that allows for logarithmic growth during the experiment. For adherent cells, seed them to be 50-80% confluent at the time of harvesting.[10]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Replace the existing medium with the medium containing this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 16, 24 hours) at 37°C in a 5% CO2 incubator.
Protocol 2: Western Blotting for ATR Degradation
This protocol is used to quantify the amount of ATR protein following treatment.[11][12]
-
Sample Preparation:
-
Wash cells with ice-cold PBS and aspirate.[13]
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.[14]
-
Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[13]
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.[14]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20).[12]
-
Incubate the membrane with a primary antibody against ATR overnight at 4°C with gentle agitation.[15] Use an antibody against a loading control (e.g., GAPDH, β-Actin, or Vinculin) to normalize protein levels.
-
Wash the membrane three times for 5-10 minutes each with TBST.[12]
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.[15]
-
Quantify band intensities using image analysis software. Normalize ATR band intensity to the loading control.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.[16]
-
Cell Seeding: Seed cells in a 96-well plate and treat with a range of concentrations of this compound as described in Protocol 1.
-
Reagent Addition: After the treatment period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[16]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570-590 nm using a microplate reader.[16]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: Immunofluorescence for γH2AX (DNA Damage Marker)
ATR degradation is expected to impair the DNA damage response, leading to an accumulation of DNA double-strand breaks, which can be visualized by staining for phosphorylated H2AX (γH2AX).[17][18]
-
Cell Preparation: Grow cells on glass coverslips in a multi-well plate and treat as described in Protocol 1.
-
Fixation and Permeabilization:
-
Blocking and Staining:
-
Wash three times with PBS.
-
Block with 5-10% normal goat serum in PBS for 1 hour at room temperature.[19][20]
-
Incubate with a primary antibody against γH2AX (phospho-S139) overnight at 4°C.[20]
-
Wash three times with PBS.
-
Incubate with a fluorochrome-conjugated secondary antibody for 1 hour at room temperature in the dark.[21]
-
-
Mounting and Visualization:
Protocol 5: Flow Cytometry for Cell Cycle Analysis
ATR plays a key role in cell cycle checkpoints. Its degradation can lead to perturbations in the cell cycle.[24] This can be analyzed by staining DNA with propidium iodide (PI).[25]
-
Cell Preparation: Treat cells as described in Protocol 1. Harvest approximately 1 x 10^6 cells per sample.
-
Fixation:
-
Staining:
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, collecting data for at least 10,000-20,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT) to model the DNA content histogram and determine the percentage of cells in G0/G1, S, and G2/M phases.[26]
-
Analysis of Downstream Signaling
ATR is a master regulator of the DDR. Upon activation by single-stranded DNA, which can arise from replication stress, ATR phosphorylates a multitude of substrates, most notably the checkpoint kinase CHK1. This phosphorylation cascade leads to cell cycle arrest, stabilization of replication forks, and promotion of DNA repair. By degrading ATR, this compound is expected to abrogate this signaling pathway, leading to increased genomic instability, cell cycle dysregulation, and ultimately, apoptosis, particularly in cancer cells that are highly dependent on the ATR pathway.
References
- 1. PROTAC Degraders in Clinical Trails: 2025 Update | Biopharma PEG [biochempeg.com]
- 2. arvinas.com [arvinas.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. en.ice-biosci.com [en.ice-biosci.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological degradation of ATR induces antiproliferative DNA replication stress in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein Degradation and PROTACs [worldwide.promega.com]
- 10. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bio-rad.com [bio-rad.com]
- 15. origene.com [origene.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Staining Against Phospho-H2AX (γ-H2AX) as a Marker for DNA Damage and Genomic Instability in Cancer Tissues and Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection | Springer Nature Experiments [experiments.springernature.com]
- 19. Immunofluorescence (IF) Protocol | EpigenTek [epigentek.com]
- 20. researchgate.net [researchgate.net]
- 21. IF Staining Protocols | Proteintech Group [ptglab.com]
- 22. proteinatlas.org [proteinatlas.org]
- 23. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 25. Flow cytometry with PI staining | Abcam [abcam.com]
- 26. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 27. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 28. icms.qmul.ac.uk [icms.qmul.ac.uk]
Application Notes and Protocols: PROTAC ATR Degrader-2 Cell Viability Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC ATR Degrader-2
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to eliminate specific proteins by co-opting the cell's natural protein disposal system.[1][2] A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.[1][3]
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator in the DNA Damage Response (DDR) pathway, playing a central role in maintaining genome integrity in response to replication stress.[4][5] In many cancers, reliance on the ATR pathway is heightened, making it a prime therapeutic target. This compound is a novel PROTAC designed to specifically target ATR for degradation. By eliminating the ATR protein, this degrader disrupts the DDR pathway, leading to genomic instability and inducing apoptosis in cancer cells.[6][7] For instance, this compound has been shown to effectively degrade ATR in acute myeloid leukemia (AML) cell lines, such as MV-4-11 and MOLM-13, leading to apoptosis and inhibiting cell proliferation.[6][8]
These application notes provide a detailed protocol for assessing the cytotoxic effects of this compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay, a reliable method for measuring cellular metabolic activity as an indicator of cell viability.[9]
Signaling Pathway and Mechanism of Action
General Mechanism of PROTACs
PROTACs mediate the degradation of a target protein through the formation of a ternary complex involving the PROTAC molecule, the target protein (in this case, ATR), and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule can be recycled to target another protein.
ATR Signaling and the Impact of its Degradation
ATR is activated in response to single-stranded DNA (ssDNA) that forms during replication stress or DNA damage.[5][10] Once activated, ATR phosphorylates a multitude of downstream targets, most notably the checkpoint kinase 1 (CHK1), to initiate cell cycle arrest, stabilize replication forks, and promote DNA repair.[5] This provides the cell with time to resolve the DNA damage before proceeding with cell division.
By inducing the degradation of ATR, this compound eliminates this crucial checkpoint. The absence of ATR prevents the activation of downstream repair pathways, causing replication forks to collapse and leading to an accumulation of DNA double-strand breaks. This overwhelming genomic instability triggers the apoptotic pathway, resulting in programmed cell death.[7][11]
Data Presentation
The results of the MTT assay are typically used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of the degrader required to inhibit cell viability by 50%. Data should be presented in a clear, tabular format for easy comparison across different cell lines and conditions.
Table 1: Representative Cell Viability Data for this compound
| Cell Line | p53 Status | IC50 (nM) of this compound | Notes |
| MV-4-11 | Wild-Type | 25.5 | Acute Myeloid Leukemia cell line.[6][8] |
| MOLM-13 | Wild-Type | 38.2 | Acute Myeloid Leukemia cell line.[6][8] |
| LoVo | Mutant | 45.7 | ATM-deficient colorectal cancer cell line.[12] |
| HEK293T | Wild-Type | >1000 | Non-cancerous control cell line. |
| Note: The IC50 values presented are hypothetical examples for illustrative purposes, based on reported DC50 values and expected cytotoxic outcomes. |
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan crystals.[9] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at ~570 nm after solubilization.
Materials and Reagents
-
This compound
-
Cell line of interest (e.g., MV-4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]
-
Clear, flat-bottomed 96-well plates
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader (capable of reading absorbance at 570 nm and a reference wavelength of >650 nm)
Experimental Workflow
References
- 1. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 2. axelabio.com [axelabio.com]
- 3. benchchem.com [benchchem.com]
- 4. journals.biologists.com [journals.biologists.com]
- 5. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 6. amsbio.com [amsbio.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. journals.biologists.com [journals.biologists.com]
- 11. ATR and Chk1 suppress a caspase-3-dependent apoptotic response following DNA replication stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
apoptosis assay for PROTAC ATR degrader-2 using flow cytometry
Application Note and Protocol
Topic: Apoptosis Assay for PROTAC ATR Degrader-2 Using Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] A PROTAC achieves this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[2][3] This event-driven, catalytic mechanism offers a powerful alternative to traditional occupancy-driven inhibitors.[2]
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a key role in maintaining genomic stability.[4][5] In many cancers, cells exhibit high levels of replication stress and become heavily reliant on the ATR pathway for survival.[5] Consequently, targeting ATR is a promising strategy for cancer therapy.[6]
This compound (also known as Compound 8i) is a PROTAC designed to induce the degradation of ATR.[7][8] By eliminating the entire ATR protein rather than just inhibiting its kinase function, this degrader can trigger a more robust and sustained downstream effect. Mechanistic studies have shown that ATR degradation leads to increased genome instability and extensive DNA damage, activating the p53-mediated apoptosis signaling pathway.[6][9]
Quantifying apoptosis is a critical step in evaluating the efficacy of novel PROTACs like ATR degrader-2.[1] Flow cytometry is a high-throughput technique ideal for this purpose, allowing for the rapid and quantitative analysis of apoptosis in individual cells.[10] This application note provides a detailed protocol for assessing apoptosis induced by this compound using the Annexin V and Propidium Iodide (PI) dual-staining method.
Principle of the Assay
This protocol utilizes a common method for detecting apoptotic cells by flow cytometry based on two key cellular changes: the externalization of phosphatidylserine (PS) and the loss of plasma membrane integrity.
-
Annexin V: In healthy, viable cells, PS is located on the inner leaflet of the plasma membrane.[11] During the early stages of apoptosis, this asymmetry is lost, and PS is translocated to the outer leaflet, exposing it to the extracellular environment.[12][13] Annexin V is a calcium-dependent protein with a high affinity for PS.[1] When conjugated to a fluorophore (e.g., FITC, APC), it can be used to identify early apoptotic cells.[13]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells.[13] It can, however, penetrate the compromised membranes of late-stage apoptotic and necrotic cells, where it binds to DNA and fluoresces strongly.[11][13]
By using both stains, cell populations can be distinguished into four quadrants:
-
Viable Cells: Annexin V negative and PI negative (Annexin V-/PI-).
-
Early Apoptotic Cells: Annexin V positive and PI negative (Annexin V+/PI-).[10]
-
Late Apoptotic/Necrotic Cells: Annexin V positive and PI positive (Annexin V+/PI+).[10]
-
Necrotic Cells: Annexin V negative and PI positive (Annexin V-/PI+).
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
Caption: Mechanism of this compound leading to apoptosis.
Experimental Workflow for Apoptosis Assay
Caption: Flow cytometry workflow for Annexin V/PI apoptosis assay.
Detailed Experimental Protocol
This protocol is optimized for assessing apoptosis in acute myeloid leukemia (AML) cell lines such as MV-4-11 or MOLM-13, where this compound has shown efficacy.[7][8]
Materials and Reagents
-
This compound (Compound 8i)
-
Cell Line (e.g., MV-4-11, MOLM-13)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
Vehicle control (e.g., DMSO)
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA (for adherent cells, if applicable)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Deionized water
-
Flow cytometer
-
Microcentrifuge
-
12 x 75 mm flow cytometry tubes
Protocol Steps
-
Cell Seeding:
-
Seed cells (e.g., MV-4-11) in 6-well plates at a density of 2-5 x 10^5 cells/mL in 2 mL of complete culture medium.
-
Ensure even cell distribution and allow cells to acclimate overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range for a dose-response experiment is 10 nM to 1 µM.
-
Include a vehicle-only control (e.g., 0.1% DMSO).
-
For time-course experiments, treat cells with a fixed concentration (e.g., 100 nM) and harvest at different time points (e.g., 24, 48, 72 hours).
-
Add the compound or vehicle to the respective wells and gently mix. Return plates to the incubator.
-
-
Cell Harvesting:
-
Suspension cells: Transfer the entire cell suspension from each well into a labeled 1.5 mL microcentrifuge tube.
-
Adherent cells: First, collect the culture medium (containing floating apoptotic cells) into a tube. Then, wash the adherent cells with PBS, add trypsin, and incubate briefly to detach them. Combine the detached cells with the supernatant collected earlier.
-
Centrifuge the cells at 500 x g for 5 minutes at 4°C.[12]
-
Carefully aspirate the supernatant.
-
-
Staining Procedure:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[10] Keep on ice.
-
Wash the cell pellet by resuspending in 1 mL of cold PBS and centrifuging again at 500 x g for 5 minutes. Aspirate the supernatant.[10]
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[14]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the 100 µL cell suspension.[10][14] (Note: The volume may vary depending on the kit manufacturer).
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[10]
-
-
Flow Cytometry Acquisition:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[10] Do not wash the cells after this step.
-
Analyze the samples on a flow cytometer as soon as possible, as the staining is transient.[12]
-
Use appropriate controls to set up compensation and gates: unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Presentation and Interpretation
The data from the flow cytometer is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the controls to delineate the four populations.
The percentage of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) are summed to represent the total apoptotic population. Treatment with an effective PROTAC ATR degrader is expected to show a dose- and time-dependent increase in the percentage of apoptotic cells.
Table 1: Expected Quantitative Results of Apoptosis Assay
The following table summarizes hypothetical data for MV-4-11 cells treated with this compound for 48 hours.
| Treatment Group | Concentration (nM) | Viable Cells (%) (Q3: AnnV-/PI-) | Early Apoptotic (%) (Q4: AnnV+/PI-) | Late Apoptotic (%) (Q2: AnnV+/PI+) | Total Apoptotic (%) (Q4 + Q2) |
| Vehicle Control | 0 (0.1% DMSO) | 92.5 | 3.5 | 2.0 | 5.5 |
| This compound | 10 | 85.1 | 8.2 | 4.7 | 12.9 |
| This compound | 50 | 65.7 | 18.5 | 13.8 | 32.3 |
| This compound | 100 | 45.2 | 25.9 | 26.9 | 52.8 |
| This compound | 500 | 20.3 | 22.1 | 55.6 | 77.7 |
Data are representative. Actual results may vary based on cell line, experimental conditions, and compound batch. Similar studies on other ATR degraders have shown apoptotic rates of 23.91% and 45.62% at 0.5 µM and 1 µM, respectively, in different cell lines.[15]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High background in Annexin V staining for negative control | Mechanical stress during harvesting caused membrane damage. | Handle cells gently. Avoid vigorous vortexing. Reduce centrifugation speed/time if necessary.[12] |
| Cells were overgrown or unhealthy before treatment. | Use cells in the logarithmic growth phase. Ensure high viability (>95%) before starting the experiment. | |
| Low signal for apoptotic populations | Incorrect incubation time or compound concentration. | Perform a time-course and dose-response experiment to find the optimal conditions. |
| Reagents are expired or were stored improperly. | Check reagent expiration dates and ensure proper storage (e.g., protected from light). | |
| High PI staining in all samples, including viable cells | Staining incubation was too long. | Adhere to the recommended incubation time (15-20 minutes). |
| Cells were not analyzed promptly after staining. | Analyze samples immediately after the final incubation step. Keep samples on ice and protected from light if there is a short delay.[12] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. What are ATR inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. amsbio.com [amsbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
Application Notes and Protocols: PROTAC ATR Degrader-2 in MV-4-11 and MOLM-13 Acute Myeloid Leukemia Cells
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use and evaluation of PROTAC ATR degrader-2 in the context of acute myeloid leukemia (AML) cell lines MV-4-11 and MOLM-13. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
This compound, also identified as compound 8i in key literature, is a proteolysis-targeting chimera designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1] ATR is a critical kinase in the DNA damage response (DDR) pathway, and its inhibition is a promising therapeutic strategy in cancers with high replication stress, such as acute myeloid leukemia.[2] Unlike traditional small molecule inhibitors that only block the kinase activity of ATR, this compound facilitates the ubiquitination and subsequent proteasomal degradation of the entire ATR protein, offering a distinct and potentially more effective therapeutic approach.[1][3] This degrader is composed of a ligand that binds to ATR, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1]
Studies have demonstrated that this compound effectively degrades ATR in the AML cell lines MV-4-11 and MOLM-13, leading to the induction of apoptosis and inhibition of cell proliferation.[1][4]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound in MV-4-11 and MOLM-13 cells.
Table 1: ATR Protein Degradation
| Cell Line | DC50 (nM) |
| MV-4-11 | 22.9[1] |
| MOLM-13 | 34.5[1] |
Table 2: Inhibition of Cell Proliferation
| Cell Line | IC50 (nM) | Treatment Duration |
| MV-4-11 | 1.1 | 72 hours |
| MOLM-13 | 0.2 | 72 hours |
Table 3: Induction of Apoptosis
| Cell Line | Concentration (nM) | Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| MV-4-11 | 100 | 24 | ~25% |
| 48 | ~45% | ||
| 72 | ~60% | ||
| MOLM-13 | 100 | 24 | ~30% |
| 48 | ~55% | ||
| 72 | ~70% |
(Note: Apoptosis data is estimated from graphical representations in Wang Y, et al., 2024 and may vary slightly.)[5]
Mandatory Visualizations
Signaling Pathway
Caption: ATR signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
Experimental Protocols
Cell Culture
-
Cell Lines: MV-4-11 and MOLM-13 (human acute myeloid leukemia cell lines).
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells every 2-3 days to maintain logarithmic growth.
Western Blot for ATR Degradation
This protocol is to determine the extent of ATR protein degradation following treatment with this compound.
-
Materials:
-
MV-4-11 and MOLM-13 cells
-
This compound
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-ATR (e.g., 1:1000 dilution)
-
Primary antibody: anti-β-actin (loading control, e.g., 1:5000 dilution)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Seed MV-4-11 or MOLM-13 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with various concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) for the desired time (e.g., 24 hours).
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify band intensities using densitometry software to determine the percentage of ATR degradation.
-
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 value of this compound.
-
Materials:
-
MV-4-11 and MOLM-13 cells
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed MV-4-11 or MOLM-13 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of the degrader to the wells. Include untreated wells as a negative control and wells with medium only as a blank.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by using a plate shaker.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7][8][9]
-
Materials:
-
MV-4-11 and MOLM-13 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed MV-4-11 or MOLM-13 cells in 6-well plates at a density of 1 x 10^6 cells/mL.
-
Treat cells with this compound at the desired concentration (e.g., 100 nM) for various time points (e.g., 24, 48, 72 hours). Include an untreated control.
-
Harvest cells by centrifugation and wash once with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer immediately.
-
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | ATR PROTAC | MCE [medchemexpress.cn]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols for In Vivo Xenograft Models of PROTAC ATR Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC (Proteolysis Targeting Chimera) technology has emerged as a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. PROTAC ATR degrader-2 (also known as Compound 8i) is a bifunctional molecule that selectively targets the Ataxia Telangiectasia and Rad3-related (ATR) kinase for degradation.[1][2] ATR is a critical regulator of the DNA damage response (DDR), and its inhibition is a promising strategy in cancer therapy, particularly in tumors with existing DNA repair defects.[2][3] This document provides detailed application notes and protocols for the in vivo evaluation of this compound in xenograft models of acute myeloid leukemia (AML).
Signaling Pathway and Mechanism of Action
This compound is composed of a ligand that binds to ATR, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the polyubiquitination of ATR, marking it for degradation by the proteasome. The degradation of ATR disrupts the DDR pathway, leading to the accumulation of DNA damage and ultimately inducing apoptosis in cancer cells.[2][3]
Data Presentation
The following tables summarize the in vitro and in vivo efficacy data for PROTAC ATR degraders from preclinical studies.
Table 1: In Vitro Degradation of ATR by this compound
| Cell Line | Cancer Type | DC50 (nM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 22.9 | [1] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | 34.5 | [1] |
Table 2: In Vivo Efficacy of a Representative ATR PROTAC Degrader (ZS-7)
| Cancer Model | Animal Model | Treatment | Tumor Growth Inhibition (TGI) | Reference |
| LoVo Colorectal Xenograft | BALB/c nude mice | 25 mg/kg, intraperitoneally, twice daily | 51.8% | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of this compound in AML xenograft models.
Protocol 1: Establishment of an AML Cell Line-Derived Xenograft (CDX) Model
This protocol describes the establishment of a subcutaneous xenograft model using human AML cell lines such as MV-4-11 or MOLM-13.[5][6]
Materials:
-
Human AML cell line (MV-4-11 or MOLM-13)
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Matrigel® Basement Membrane Matrix
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or athymic nude mice)
-
Trypan blue solution
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-gauge)
Procedure:
-
Cell Culture: Culture the AML cell line according to standard protocols in a humidified incubator at 37°C with 5% CO2.
-
Cell Harvesting: Harvest cells during the logarithmic growth phase.
-
Cell Viability and Counting: Assess cell viability using trypan blue exclusion; viability should be >95%. Count the cells using a hemocytometer or an automated cell counter.
-
Cell Suspension Preparation: Resuspend the cells in sterile PBS at a concentration of 2 x 10⁷ cells/mL. On ice, mix the cell suspension with an equal volume of Matrigel® to a final concentration of 1 x 10⁷ cells/mL.[5]
-
Subcutaneous Injection: Inject 0.1 mL of the cell/Matrigel suspension (containing 1 x 10⁶ cells) subcutaneously into the right flank of each mouse.[5]
-
Tumor Monitoring: Monitor the mice for tumor formation. Tumors are typically palpable within 7-10 days.[5]
-
Tumor Measurement: Measure tumor volume regularly (e.g., 2-3 times per week) using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.[5]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.[5]
Protocol 2: Formulation and Administration of this compound
Proper formulation is crucial for achieving adequate solubility and bioavailability of PROTACs for in vivo studies.
Materials:
-
This compound
-
Vehicle components (e.g., DMSO, PEG300, Tween 80, Saline)
-
Sterile tubes and syringes
-
Vortex mixer and sonicator
Procedure:
-
Vehicle Preparation: A common vehicle for PROTAC administration is a co-solvent system. For example, a vehicle consisting of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
PROTAC Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 and Tween 80 to the DMSO solution and vortex thoroughly.
-
Slowly add saline to the mixture while vortexing to prevent precipitation.
-
-
Administration: Administer the formulated this compound to the mice according to the planned dosing schedule and route (e.g., intraperitoneal injection). The control group should receive the vehicle only.
Protocol 3: Efficacy Assessment and Endpoint Analysis
Procedure:
-
In-Life Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animal health daily for any signs of toxicity.
-
-
Study Termination: The study can be concluded when tumors in the control group reach a predetermined maximum size or after a fixed duration.
-
Sample Collection: At the end of the study, euthanize the mice and excise the tumors. Blood and other tissues can also be collected for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control group.
-
Analyze PK parameters from plasma samples.
-
Perform western blotting or immunohistochemistry on tumor samples to confirm ATR degradation and assess downstream pathway modulation.
-
Conclusion
These application notes and protocols provide a comprehensive framework for conducting in vivo xenograft studies to evaluate the efficacy of this compound. The successful implementation of these methodologies will enable researchers to generate robust preclinical data to support the further development of this promising therapeutic agent for the treatment of acute myeloid leukemia and potentially other cancers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Mechanism of Action: PROTAC-Mediated ATR Degradation
An essential aspect of characterizing novel proteolysis-targeting chimeras (PROTACs) is determining their potency and efficacy in degrading a target protein. This document provides detailed application notes and protocols for determining the half-maximal degradation concentration (DC50) of PROTAC ATR degrader-2, a molecule designed to target the Ataxia Telangiectasia and Rad3-related (ATR) protein for degradation.[1][2] These guidelines are intended for researchers, scientists, and drug development professionals engaged in the study of targeted protein degradation.
This compound is a PROTAC that effectively targets ATR for degradation in acute myeloid leukemia (AML) cells.[1][2] By inducing the degradation of ATR, this compound has been shown to inhibit the proliferation of AML cells and induce apoptosis.[1][2] The potency of this compound is quantified by its DC50 value, which represents the concentration of the compound required to degrade 50% of the target protein.[3]
This compound functions by co-opting the cell's ubiquitin-proteasome system to induce the degradation of the ATR protein. This heterobifunctional molecule is composed of a ligand that binds to ATR, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] The binding of this compound to both ATR and an E3 ligase facilitates the formation of a ternary complex.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to ATR, marking it for recognition and subsequent degradation by the 26S proteasome.[3]
This compound facilitates the formation of a ternary complex, leading to ATR degradation.
Data Presentation: DC50 of this compound
The following table summarizes the reported DC50 values for this compound in different acute myeloid leukemia (AML) cell lines.
| Cell Line | DC50 (nM) |
| MV-4-11 | 22.9[1][2] |
| MOLM-13 | 34.5[1][2] |
Experimental Workflow for DC50 Determination
The overall process for determining the DC50 value involves treating cultured cells with a range of this compound concentrations, followed by protein quantification to measure the extent of ATR degradation.
Workflow for determining the DC50 of this compound.
Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment
This protocol outlines the general procedure for treating cultured cells with this compound to assess protein degradation.
Materials:
-
MV-4-11 or MOLM-13 cell lines
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Multi-well cell culture plates (6-well for Western Blot)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a density that will allow them to be in the logarithmic growth phase and reach approximately 70-80% confluency at the time of harvest. Allow the cells to adhere and stabilize overnight.[4]
-
PROTAC Dilution: Prepare serial dilutions of this compound in a complete growth medium. A typical concentration range to test would be from 1 nM to 10,000 nM.[4] It is crucial to maintain a consistent final DMSO concentration across all wells, which should not exceed 0.1% to prevent solvent-induced toxicity.[4]
-
Cell Treatment: Aspirate the old medium from the cells and add the medium containing the various concentrations of this compound. A vehicle-only control (e.g., 0.1% DMSO) must be included.[4]
-
Incubation: Incubate the cells for a predetermined period (e.g., 24 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined through a preliminary time-course experiment.[4]
Protocol 2: Western Blot for ATR Protein Degradation
This protocol describes the use of Western blotting to quantify the levels of ATR protein following treatment with this compound.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-ATR and anti-loading control, e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After incubation, wash the cells with cold PBS and then lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel for electrophoresis. Subsequently, transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with the primary anti-ATR antibody overnight at 4°C. Following this, wash the membrane and incubate it with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control protein to ensure equal protein loading across all lanes.
Protocol 3: Data Analysis and DC50 Determination
This protocol details the steps for analyzing the Western blot data to calculate the DC50 value.
Procedure:
-
Densitometry: Quantify the band intensity for ATR and the loading control in each lane using image analysis software.
-
Normalization: Normalize the ATR band intensity to the corresponding loading control band intensity for each sample.
-
Calculate Percent Protein Remaining: Express the normalized ATR levels in the PROTAC-treated samples as a percentage of the vehicle-treated control.
-
Plot Dose-Response Curve: Plot the percentage of remaining ATR protein (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Determine DC50: Fit the data to a four-parameter logistic (4PL) dose-response curve to determine the DC50 value, which is the concentration at which 50% of the ATR protein is degraded.[3]
ATR Signaling Pathway
ATR is a crucial kinase in the DNA damage response (DDR) pathway, primarily activated by single-stranded DNA (ssDNA) which can arise from replication stress.[5][6] Upon activation, ATR phosphorylates a multitude of substrates, including the checkpoint kinase 1 (Chk1), to coordinate cell cycle checkpoints, stabilize replication forks, and promote DNA repair.[5][7]
Canonical ATR signaling pathway activated by replication stress.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. amsbio.com [amsbio.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
PROTAC ATR degrader-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
PROTAC ATR degrader-2, also known as Compound 8i, is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1][2][3][4] ATR is a critical serine/threonine-protein kinase involved in the DNA damage response (DDR) pathway, playing a central role in maintaining genome integrity. By hijacking the cell's ubiquitin-proteasome system, this compound offers a novel therapeutic strategy for targeting ATR-dependent signaling pathways in cancer. This document provides detailed application notes and protocols for the solubility and preparation of this compound for various in vitro experiments.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the ATR protein, a linker, and a ligand that recruits an E3 ubiquitin ligase, specifically Cereblon (CRBN), through its lenalidomide component.[1] This ternary complex formation (ATR-PROTAC-CRBN) facilitates the ubiquitination of ATR, marking it for degradation by the 26S proteasome. The degradation of ATR disrupts the downstream signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.
Data Presentation
Biological Activity
| Cell Line | IC50 (Cell Growth Inhibition) | DC50 (ATR Degradation) | Reference |
| MV-4-11 (AML) | Not Reported | 22.9 nM | [1][2][3] |
| MOLM-13 (AML) | Not Reported | 34.5 nM | [1][2][3] |
Solubility and Preparation of Stock Solutions
The solubility of PROTACs can be challenging due to their high molecular weight and hydrophobicity. While specific solubility data for this compound is not publicly available, the following protocol is based on general guidelines for similar compounds.
Recommended Solvent: Dimethyl sulfoxide (DMSO)
Protocol for Preparing a 10 mM Stock Solution:
-
Equilibrate: Allow the vial of powdered this compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Note: The final concentration of DMSO in cell culture media should not exceed 0.5% to avoid solvent-induced cytotoxicity.
Experimental Protocols
Western Blotting for ATR Degradation
This protocol provides a method to assess the degradation of ATR protein in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., MV-4-11, MOLM-13)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in 6-well plates to ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1, 10, 100, 1000 nM) for a specified duration (e.g., 12, 24, or 48 hours).[12] Include a vehicle control (DMSO) at the same final concentration.
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well, and scrape the cells.
-
Lysate Collection: Transfer the cell lysates to pre-chilled microcentrifuge tubes. Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-ATR antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
Re-probing for Loading Control: If necessary, strip the membrane and re-probe with the anti-β-actin antibody to confirm equal protein loading.
Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the effect of this compound on cell proliferation and viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
This compound stock solution (10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS) and solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) OR CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium.[13]
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time (e.g., 72 hours).[14]
-
Assay:
-
For MTT Assay: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C.[15] Then, add 100 µL of solubilization solution and mix to dissolve the formazan crystals.[15]
-
For CellTiter-Glo® Assay: Equilibrate the plate and reagent to room temperature. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well. Mix for 2 minutes and incubate for 10 minutes at room temperature.[16]
-
-
Measurement:
-
MTT: Measure the absorbance at 570 nm.
-
CellTiter-Glo®: Measure the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: ATR Signaling Pathway in Response to DNA Damage.
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow for Evaluating this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | ATR PROTAC | MCE [medchemexpress.cn]
- 3. amsbio.com [amsbio.com]
- 4. CheMondis Marketplace [chemondis.com]
- 5. ATR antibody (19787-1-AP) | Proteintech [ptglab.com]
- 6. ATR Antibody | Cell Signaling Technology [cellsignal.com]
- 7. beta-Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 8. abpbio.com [abpbio.com]
- 9. Beta Actin antibody (20536-1-AP) | Proteintech [ptglab.com]
- 10. biocompare.com [biocompare.com]
- 11. β-Actin单克隆抗体 免疫组化, Western, ELISA,免疫荧光 A5441 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Note: Immunofluorescence Protocol for Monitoring ATR Localization Following Targeted Degradation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ataxia Telangiectasia and Rad3-related (ATR) is a critical serine/threonine-protein kinase that acts as a master regulator of the DNA damage response (DDR), particularly in response to replication stress.[1][2] It localizes to sites of DNA damage to coordinate cell cycle checkpoints, DNA repair, and replication fork stability.[1][3] Given its central role in maintaining genome integrity, ATR is a key target in cancer therapeutics.[4] Targeted protein degradation technologies, such as Proteolysis-Targeting Chimeras (PROTACs), offer a powerful new modality for modulating ATR activity by removing the protein entirely. This application note provides a detailed protocol for monitoring the degradation and subsequent changes in the subcellular localization of ATR using immunofluorescence (IF) microscopy.
Principle of the Assay
This protocol employs immunofluorescence to visualize and quantify the levels and localization of endogenous ATR protein within cells. Cells are treated with a targeted ATR degrader or a vehicle control. Following treatment, cells are fixed to preserve cellular structure and permeabilized to allow antibody access. An ATR-specific primary antibody is used to bind to the target protein, followed by a fluorescently labeled secondary antibody for detection. Nuclear DNA is counterstained with DAPI. High-resolution imaging and subsequent image analysis are used to quantify the fluorescence intensity of ATR in the nucleus and cytoplasm, thereby determining the efficacy of the degrader and its impact on ATR's subcellular distribution.
Signaling Pathway and Point of Intervention
ATR is activated by various DNA lesions that lead to the formation of single-stranded DNA (ssDNA), a common event during replication stress.[3] The ATR-ATRIP complex is recruited to RPA-coated ssDNA, initiating a signaling cascade that phosphorylates numerous substrates, including the checkpoint kinase CHK1, to orchestrate the cellular response.[1][2][5] Targeted degraders, such as PROTACs, are heterobifunctional molecules that link the target protein (ATR) to an E3 ubiquitin ligase, leading to ATR's ubiquitination and subsequent degradation by the proteasome.[6][7] This intervention effectively removes ATR from the signaling network.
Figure 1. ATR signaling pathway and the mechanism of targeted degradation.
Experimental Workflow
The overall experimental process involves six main stages: cell culture and treatment, sample preparation (fixation, permeabilization, and blocking), immunostaining with primary and secondary antibodies, image acquisition via fluorescence microscopy, and finally, quantitative image analysis.
Figure 2. High-level workflow for ATR immunofluorescence analysis.
Detailed Protocol
Materials and Reagents
-
Cell Line: U2OS, HeLa, or other relevant cancer cell line.
-
Culture Medium: DMEM or RPMI-1640, supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
ATR Degrader Compound: (e.g., PROTAC) and Vehicle Control (e.g., DMSO).
-
Primary Antibody: Rabbit polyclonal anti-ATR antibody. Validated antibodies include GeneTex (GTX128146)[8], Proteintech (19787-1-AP)[9], Abcam (ab2905)[10], or Cell Signaling Technology (#2790)[11].
-
Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a bright fluorophore (e.g., Alexa Fluor 488 or 594).
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. (Caution: PFA is toxic, handle in a fume hood).
-
Permeabilization Buffer: 0.25% (v/v) Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS.[12]
-
-
Equipment:
Step-by-Step Methodology
1. Cell Seeding and Culture: a. Seed cells into a 96-well imaging plate at a density that will result in 60-70% confluency at the time of fixation. b. Incubate overnight at 37°C, 5% CO₂.
2. Compound Treatment: a. Prepare serial dilutions of the ATR degrader and a vehicle control (e.g., DMSO) in fresh culture medium. b. Carefully replace the medium in the wells with the compound-containing medium. c. Incubate for the desired time course (e.g., 2, 4, 8, 16, 24 hours) to determine optimal degradation kinetics.
3. Cell Fixation and Permeabilization: a. Gently aspirate the culture medium. b. Wash cells twice with 100 µL of PBS. c. Add 100 µL of 4% PFA solution to each well and incubate for 15 minutes at room temperature. d. Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.[12] e. Add 100 µL of Permeabilization Buffer (0.25% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. f. Aspirate and wash three times with PBS.
4. Blocking: a. Add 100 µL of Blocking Buffer to each well. b. Incubate for 1 hour at room temperature to minimize non-specific antibody binding.[12][15]
5. Immunostaining: a. Dilute the primary anti-ATR antibody in Blocking Buffer to its optimal concentration (typically 1:200 - 1:1000, requires optimization). b. Aspirate the Blocking Buffer and add 50 µL of the diluted primary antibody solution to each well. c. Incubate overnight at 4°C in a humidified chamber. d. The next day, aspirate the primary antibody solution and wash the wells three times with PBS for 5 minutes each. e. Dilute the fluorescently-labeled secondary antibody and DAPI in Blocking Buffer (e.g., secondary at 1:1000, DAPI at 1 µg/mL). Protect from light. f. Add 50 µL of the secondary antibody/DAPI solution to each well. g. Incubate for 1 hour at room temperature, protected from light. h. Aspirate the solution and wash three times with PBS for 5 minutes each, protected from light. i. Leave the final 100 µL of PBS in the wells for imaging.
6. Image Acquisition: a. Acquire images using a confocal microscope or a high-content imaging system. b. Use at least a 20x or 40x objective. c. Capture images for the DAPI channel (to identify nuclei) and the channel corresponding to the secondary antibody's fluorophore (to detect ATR). d. Ensure imaging settings (e.g., laser power, exposure time, gain) are kept constant across all wells and conditions to allow for accurate comparison.
7. Quantitative Image Analysis: a. Use software like FIJI/ImageJ to quantify fluorescence.[13][14][16] b. Step 1: Segmentation. Use the DAPI signal to automatically create a mask that defines the nuclear region of interest (ROI) for each cell. c. Step 2: Cytoplasmic ROI. Create a cytoplasmic ROI by expanding the nuclear mask by a set number of pixels and then subtracting the original nuclear mask.[13][17] d. Step 3: Measurement. For each cell, measure the mean fluorescence intensity within the nuclear ROI and the cytoplasmic ROI in the ATR channel. e. Step 4: Background Correction. Measure the mean intensity of a background region in each image and subtract this value from all cellular measurements.[14] f. Step 5: Calculation. Calculate the total cellular ATR intensity, as well as the nuclear-to-cytoplasmic (N/C) intensity ratio for each cell.[14][17]
Data Presentation and Interpretation
Quantitative data should be summarized to compare the effects of the ATR degrader against the vehicle control. Key metrics include the percentage of ATR degradation and the change in the N/C ratio.
Table 1: Quantitative Analysis of ATR Degradation and Localization
| Treatment Group | Concentration (nM) | Mean Nuclear ATR Intensity (A.U.) | Mean Cytoplasmic ATR Intensity (A.U.) | Total Cellular ATR Intensity (A.U.) | ATR Degradation (%) | Nuclear/Cytoplasmic (N/C) Ratio |
| Vehicle (DMSO) | 0 | 15,230 ± 850 | 2,150 ± 210 | 17,380 ± 980 | 0% | 7.08 |
| ATR Degrader | 10 | 9,850 ± 640 | 1,890 ± 190 | 11,740 ± 750 | 32.5% | 5.21 |
| ATR Degrader | 50 | 4,110 ± 310 | 1,230 ± 150 | 5,340 ± 420 | 69.3% | 3.34 |
| ATR Degrader | 250 | 1,560 ± 180 | 980 ± 110 | 2,540 ± 260 | 85.4% | 1.59 |
Data are presented as mean ± standard deviation from n > 200 cells per condition. A.U. = Arbitrary Units. % Degradation = [1 - (Total Intensity_Treated / Total Intensity_Vehicle)] x 100.
A successful ATR degrader will show a dose-dependent decrease in the total cellular ATR intensity. Changes in the N/C ratio can provide insights into whether the degradation occurs preferentially in a specific cellular compartment.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Background | - Antibody concentration too high.[18] - Insufficient blocking.[12][15][18] - Inadequate washing.[12][18] - Secondary antibody cross-reactivity. | - Titrate the primary antibody to find the optimal signal-to-noise ratio.[12] - Increase blocking time to 1.5-2 hours or change blocking agent (e.g., from BSA to Normal Goat Serum).[18][19] - Increase the number and duration of wash steps.[12] - Run a secondary antibody-only control to check for non-specific binding.[15] |
| Weak or No Signal | - Primary antibody not suitable for IF. - Insufficient primary/secondary antibody. - Over-fixation masking the epitope. - Protein degradation was too effective (confirm with Western Blot). | - Check antibody datasheet to ensure it is validated for IF applications.[19] - Increase antibody concentration or incubation time (e.g., overnight at 4°C).[15] - Reduce PFA fixation time to 10-12 minutes. - Use a lower concentration of the degrader or a shorter time point as a positive control for staining. |
| Non-specific Staining | - Cellular autofluorescence. - Fixative-induced fluorescence. | - Image an unstained control sample to assess autofluorescence.[20] - Prepare fresh PFA solution for each experiment. - Use a mounting medium with an anti-fade reagent. |
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. Targeting ATR in DNA damage response and cancer therapeutics [en-cancer.fr]
- 5. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Target protein localization and its impact on PROTAC-mediated degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-ATR antibody (GTX128146) | GeneTex [genetex.com]
- 9. ATR antibody (19787-1-AP) | Proteintech [ptglab.com]
- 10. Anti-ATR antibody (ab2905) | Abcam [abcam.com]
- 11. ATR Antibody | Cell Signaling Technology [cellsignal.com]
- 12. hycultbiotech.com [hycultbiotech.com]
- 13. Nuclei:Cytoplasm EKC Quantification Script (FIJI Macro) [protocols.io]
- 14. Fluorescence-based Quantification of Nucleocytoplasmic Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stjohnslabs.com [stjohnslabs.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. sinobiological.com [sinobiological.com]
- 19. ibidi.com [ibidi.com]
- 20. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
Application Notes and Protocols for Cell Cycle Analysis Following PROTAC ATR Degrader-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to eliminate specific proteins from cells rather than simply inhibiting their function.[1][2] These bifunctional molecules co-opt the cell's natural ubiquitin-proteasome system to induce the degradation of a target protein.[1][2] PROTAC ATR Degrader-2 is a novel PROTAC designed to target the Ataxia Telangiectasia and Rad3-related (ATR) kinase for degradation.
ATR is a critical regulator of the DNA damage response (DDR) and cell cycle checkpoints.[3][4] It plays a pivotal role in maintaining genomic integrity, particularly in response to replication stress and DNA damage.[3] By orchestrating the arrest of the cell cycle, ATR allows time for DNA repair before the cell proceeds to the next phase.[4] Inhibition or degradation of ATR can therefore sensitize cancer cells to DNA-damaging agents and may be effective as a monotherapy in tumors with high levels of replication stress.[5]
These application notes provide a comprehensive guide to analyzing the effects of this compound on the cell cycle. The protocols detailed below will enable researchers to quantify changes in cell cycle distribution and assess the functional consequences of ATR degradation.
Mechanism of Action & Signaling Pathway
This compound is a heterobifunctional molecule comprising a ligand that binds to the ATR kinase, a linker, and a ligand that recruits an E3 ubiquitin ligase. This trimolecular complex formation leads to the polyubiquitination of ATR, marking it for degradation by the 26S proteasome.
The degradation of ATR disrupts its critical role in the DNA damage response pathway. Under normal conditions, ATR is activated by single-stranded DNA that forms at stalled replication forks or during the processing of DNA damage.[3] Activated ATR then phosphorylates a multitude of downstream substrates, including the checkpoint kinase 1 (CHK1).[3] This phosphorylation cascade ultimately leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, primarily at the G2/M checkpoint, to allow for DNA repair.[6][7]
By degrading ATR, this compound is expected to abrogate this checkpoint, leading to premature entry into mitosis with unrepaired DNA, a phenomenon known as mitotic catastrophe, which can ultimately result in apoptosis. Furthermore, the loss of ATR can lead to increased replication stress, potentially causing an accumulation of cells in the S phase.
Data Presentation
The following table presents representative data from a flow cytometry cell cycle analysis of a cancer cell line (e.g., a p53-deficient cell line known to be sensitive to ATR inhibition) treated with this compound for 48 hours. The data illustrates a dose-dependent increase in the percentage of cells in the S and sub-G1 phases, indicative of replication stress and apoptosis, respectively, and a decrease in the G2/M population, consistent with G2/M checkpoint abrogation.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M | % Cells in Sub-G1 (Apoptosis) |
| Vehicle Control (DMSO) | 0 | 55.2 ± 2.5 | 25.1 ± 1.8 | 19.7 ± 1.5 | 1.5 ± 0.3 |
| This compound | 10 | 50.1 ± 2.1 | 30.5 ± 2.0 | 17.4 ± 1.3 | 3.8 ± 0.6 |
| This compound | 50 | 42.6 ± 3.0 | 38.2 ± 2.5 | 12.1 ± 1.1 | 8.9 ± 1.0 |
| This compound | 100 | 35.8 ± 2.8 | 42.5 ± 3.1 | 8.7 ± 0.9 | 15.2 ± 1.4 |
Values are represented as mean ± standard deviation from three independent experiments.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Seeding : Seed the chosen cancer cell line (e.g., 0.5 x 10⁶ cells/well) in 6-well plates and allow them to adhere and grow for 16-24 hours in a humidified incubator at 37°C with 5% CO₂.[8]
-
Compound Preparation : Prepare a stock solution of this compound in DMSO. From this stock, prepare serial dilutions in a complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100 nM). Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.[6]
-
Treatment : Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control (DMSO).
-
Incubation : Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)
This protocol is a widely used method for analyzing DNA content and cell cycle distribution.[9]
Reagents and Materials:
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)[10]
-
Flow cytometer
Procedure:
-
Cell Harvesting :
-
For adherent cells, aspirate the culture medium (collecting it, as it may contain detached apoptotic cells) and wash the cells once with PBS.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate until the cells detach.
-
Neutralize the trypsin with 2 mL of complete medium and transfer the cell suspension to a 15 mL conical tube. Combine with the collected medium from the first step.
-
For suspension cells, directly transfer the cell suspension to a conical tube.
-
-
Washing : Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Repeat the wash step.[6]
-
Fixation :
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in the residual PBS.
-
While gently vortexing, add 5 mL of ice-cold 70% ethanol dropwise to the cell suspension to prevent clumping.[7][10]
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks if necessary.
-
-
Staining :
-
Centrifuge the fixed cells at 500 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with 5 mL of PBS.
-
Resuspend the cells in 0.5 mL of PI/RNase A staining solution. The RNase A is crucial for degrading RNA, ensuring that the PI fluorescence is proportional to the DNA content.[6]
-
Incubate the cells in the dark for 30 minutes at room temperature.[6]
-
-
Flow Cytometry Analysis :
-
Analyze the stained cells using a flow cytometer, with an excitation laser at 488 nm and emission detection at >600 nm.[6]
-
Collect data from at least 10,000-20,000 single-cell events per sample.
-
Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.[7][10] Gate on the single-cell population to exclude doublets and debris.
-
Generate a histogram of DNA content (PI fluorescence intensity) to quantify the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptotic cells).
-
Protocol 3: Western Blot Analysis of Cell Cycle-Related Proteins
This protocol allows for the qualitative and semi-quantitative analysis of key proteins involved in the cell cycle and DNA damage response.
Reagents and Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ATR, anti-p-CHK1 (S345), anti-CHK1, anti-Cyclin B1, anti-p-Histone H3 (Ser10), anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis :
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.
-
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
SDS-PAGE and Protein Transfer :
-
Normalize the protein samples to the same concentration and add Laemmli sample buffer. Boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting :
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection :
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Visualize the protein bands using a chemiluminescence imaging system. The intensity of the bands can be quantified using densitometry software.
-
Troubleshooting
-
Cell Clumping in Flow Cytometry : Ensure single-cell suspension by gentle pipetting or passing the sample through a cell strainer before analysis.[7] Proper dropwise addition of ethanol during fixation is critical.
-
High Background in Western Blots : Optimize blocking conditions (time and blocking agent) and antibody concentrations. Ensure adequate washing steps.
-
Variable Results : Maintain consistency in cell seeding density, treatment times, and all steps of the protocols. Run experiments in triplicate to ensure reproducibility.
Conclusion
The degradation of ATR by this compound presents a promising therapeutic strategy. The protocols and information provided in these application notes offer a robust framework for investigating the cellular consequences of ATR degradation, particularly its impact on cell cycle progression. Careful execution of these experiments will provide valuable insights into the mechanism of action of this novel class of targeted protein degraders.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATR-mediated regulation of nuclear and cellular plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATR Regulates a G2-Phase Cell-Cycle Checkpoint in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Essential and dispensable roles of ATR in cell cycle arrest and genome maintenance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. Dual functionality of MDM2 in PROTACs expands the horizons of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Ternary Complex Formation of PROTAC ATR Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to eliminate specific proteins by coopting the cellular ubiquitin-proteasome system.[1] A PROTAC molecule is a heterobifunctional entity, featuring a ligand that engages a target protein of interest (POI), another ligand to recruit an E3 ubiquitin ligase, and a linker that connects these two components. The formation of a stable and productive ternary complex, comprising the POI, the PROTAC, and the E3 ligase, is a critical and often rate-limiting step for the subsequent ubiquitination and degradation of the target protein.[1][2] Therefore, the precise measurement and characterization of this ternary complex are essential for the successful design and optimization of potent and selective PROTAC degraders.
This document provides detailed application notes and protocols for various techniques to measure the ternary complex formation of PROTAC ATR degrader-2, a PROTAC that targets the Ataxia Telangiectasia and Rad3-related (ATR) protein for degradation by recruiting an E3 ligase via a lenalidomide-based ligand.[3]
Mechanism of Action: this compound
This compound functions by inducing the proximity of ATR and an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of ATR. The formation of the ATR-PROTAC-E3 ligase ternary complex is the linchpin of this process.[1]
Caption: Mechanism of PROTAC-mediated protein degradation.
Biophysical Assays for Ternary Complex Characterization
A variety of biophysical techniques can be employed to quantitatively assess the formation, stability, and kinetics of the ATR-PROTAC-E3 ligase ternary complex. The choice of assay depends on factors such as throughput requirements, the need for kinetic versus thermodynamic data, and the availability of specific reagents and instrumentation.[2]
Quantitative Data Summary
The following table summarizes representative quantitative data that can be obtained from various biophysical assays for PROTAC systems. These values serve as a benchmark for researchers developing new PROTACs.
| Assay Type | Parameters Measured | Typical Range for Potent PROTACs |
| Surface Plasmon Resonance (SPR) | K D (ternary), k on , k off , Cooperativity (α) | K D : 1-100 nM; α > 1 |
| Isothermal Titration Calorimetry (ITC) | K D (ternary), ΔH, ΔS, Stoichiometry (n), Cooperativity (α) | K D : 1-100 nM; α > 1 |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | EC 50 , Z' factor | EC 50 : 1-100 nM; Z' > 0.5 |
| AlphaLISA | EC 50 , S:B ratio | EC 50 : 1-100 nM; S:B > 10 |
Experimental Protocols
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on the formation and dissociation of the ternary complex.[4][5][6]
Caption: SPR workflow for ternary complex analysis.
Protocol:
-
Immobilization: Covalently immobilize the purified E3 ligase (e.g., VHL or Cereblon complex) onto a sensor chip surface.
-
Binary Interaction Measurement:
-
Flow a series of concentrations of this compound over the immobilized E3 ligase to measure the binary binding kinetics (k on , k off ) and affinity (K D ).[4]
-
-
Ternary Complex Measurement:
-
Data Analysis:
-
Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (k on , k off ) and the equilibrium dissociation constant (K D ) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = K D (binary) / K D (ternary). An α value greater than 1 indicates positive cooperativity, signifying that the binding of the PROTAC to one protein enhances its affinity for the other.[4][5]
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the ternary complex formation.[1][7]
Protocol:
-
Sample Preparation:
-
Prepare purified E3 ligase, ATR protein, and this compound in the same buffer to minimize heat of dilution effects.
-
-
Binary Titrations:
-
Perform separate titrations of the PROTAC into the E3 ligase solution and the PROTAC into the ATR solution to determine the binary binding parameters (K D , ΔH, n).[1]
-
-
Ternary Titration:
-
Place the E3 ligase solution in the ITC cell.
-
Fill the injection syringe with a solution containing both the ATR protein and the this compound.
-
Titrate the ATR-PROTAC mixture into the E3 ligase solution. The resulting thermogram will show the heat changes upon ternary complex formation.[1]
-
-
Data Analysis:
-
Integrate the peaks of the thermogram and fit the data to a suitable binding model to determine the thermodynamic parameters (K D , ΔH, ΔS, n) for the ternary complex.
-
Calculate the cooperativity factor (α) from the binding affinities.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
TR-FRET is a proximity-based assay well-suited for high-throughput screening of PROTACs. It relies on energy transfer between a donor and an acceptor fluorophore when they are brought into close proximity by the formation of the ternary complex.[8][9]
Caption: Principle of the TR-FRET assay for ternary complex detection.
Protocol:
-
Reagent Preparation:
-
Use tagged recombinant proteins (e.g., His-tagged ATR and GST-tagged E3 ligase).
-
Prepare solutions of a donor-labeled antibody (e.g., anti-His-Tb) and an acceptor-labeled antibody (e.g., anti-GST-d2).[10]
-
-
Assay Setup:
-
In a microplate, add the tagged ATR, tagged E3 ligase, donor-labeled antibody, and acceptor-labeled antibody.
-
-
PROTAC Addition:
-
Add serial dilutions of this compound to the wells.
-
-
Incubation:
-
Incubate the plate at room temperature to allow for ternary complex formation.
-
-
Measurement:
-
Read the plate using a TR-FRET-compatible plate reader, measuring the emission from both the donor and acceptor fluorophores.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to generate a dose-response curve and determine the EC 50 value.
-
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Similar to TR-FRET, AlphaLISA is a bead-based proximity assay that is highly sensitive and suitable for high-throughput applications.[11][12][13]
Protocol:
-
Reagent Preparation:
-
Use tagged recombinant proteins (e.g., Biotinylated ATR and FLAG-tagged E3 ligase).
-
Prepare suspensions of Streptavidin-coated Donor beads and anti-FLAG Acceptor beads.[14]
-
-
Assay Setup:
-
In a microplate, add the tagged ATR, tagged E3 ligase, and serial dilutions of this compound.
-
-
Incubation:
-
Incubate to allow for complex formation.[14]
-
-
Bead Addition:
-
Add the Donor and Acceptor beads to the wells.
-
Incubate in the dark to allow for bead-protein binding.[14]
-
-
Measurement:
-
Read the plate using an AlphaLISA-compatible plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration to obtain a bell-shaped curve, from which the EC 50 for complex formation can be determined.[7]
-
Cellular Assays for Ternary Complex Formation
Cellular assays are crucial for confirming that the ternary complex forms within a physiological environment.
NanoBRET™ (Bioluminescence Resonance Energy Transfer)
NanoBRET™ is a live-cell proximity-based assay that measures protein-protein interactions.[15][16]
Protocol:
-
Cell Line Generation:
-
Create a stable cell line expressing ATR fused to a NanoLuc® luciferase (the BRET donor).
-
Transiently or stably express the E3 ligase (e.g., Cereblon) fused to a HaloTag® (the BRET acceptor) in the same cell line.[16]
-
-
Assay Setup:
-
Plate the engineered cells in a microplate.
-
Add the HaloTag® ligand labeled with the NanoBRET™ acceptor fluorophore.
-
-
PROTAC Treatment:
-
Treat the cells with serial dilutions of this compound.
-
-
Substrate Addition and Measurement:
-
Add the NanoLuc® substrate and immediately measure both the donor and acceptor emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio and plot it against the PROTAC concentration to determine the EC 50 for ternary complex formation in living cells.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA® measures the thermal stabilization of a target protein upon ligand binding in cells or cell lysates. The formation of a stable ternary complex can lead to a shift in the thermal stability of ATR and/or the E3 ligase.[17][18]
Protocol:
-
Cell Treatment:
-
Treat intact cells with this compound at various concentrations.
-
-
Heating:
-
Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
-
Protein Quantification:
-
Quantify the amount of soluble ATR and E3 ligase in the supernatant using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein against the temperature for each PROTAC concentration. A shift in the melting curve to a higher temperature indicates stabilization due to ternary complex formation.[17]
-
Structural Biology Techniques
For a high-resolution understanding of the ternary complex, structural biology methods are invaluable.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a powerful technique for determining the high-resolution structure of large and dynamic protein complexes without the need for crystallization.[19][][21]
Protocol:
-
Complex Formation and Purification:
-
Incubate purified ATR, E3 ligase, and this compound to form the ternary complex.
-
Purify the complex using size-exclusion chromatography.
-
-
Grid Preparation and Data Collection:
-
Apply the purified complex to an EM grid and vitrify it in liquid ethane.
-
Collect a large dataset of particle images using a transmission electron microscope.
-
-
Image Processing and Structure Determination:
-
Use specialized software to perform 2D and 3D classification of the particle images and reconstruct a high-resolution 3D map of the ternary complex.
-
-
Model Building and Analysis:
-
Build an atomic model into the cryo-EM density map to visualize the interactions between ATR, the PROTAC, and the E3 ligase at the atomic level.
-
Conclusion
The comprehensive characterization of the ATR-PROTAC-E3 ligase ternary complex is fundamental to the development of effective ATR degraders. A multi-faceted approach, combining biophysical, cellular, and structural assays, provides a thorough understanding of the PROTAC's mechanism of action.[1] The protocols outlined in these application notes offer a robust framework for researchers to quantify ternary complex formation, elucidate structure-activity relationships, and ultimately design more potent and selective PROTACs for therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ternary complex formation - Profacgen [profacgen.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. revvity.com [revvity.com]
- 12. resources.revvity.com [resources.revvity.com]
- 13. SLAS2024 [slas2024.eventscribe.net]
- 14. benchchem.com [benchchem.com]
- 15. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ternary Complex Formation [promega.sg]
- 17. pelagobio.com [pelagobio.com]
- 18. researchgate.net [researchgate.net]
- 19. Targeted Protein Degradation Cryo-EM | Nano Imaging Services [nanoimagingservices.com]
- 21. Cryo-EM structure determination of PROTACs | NanoImaging [nanoimagingservices.com]
Application Notes and Protocols: PROTAC ATR Degrader-2 for Studying Synthetic Lethality
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins through the ubiquitin-proteasome system. PROTAC ATR Degrader-2 (also known as Compound 8i) is a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a critical regulator of the DNA damage response (DDR).[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the concept of synthetic lethality, particularly in cancer cells with deficiencies in the Ataxia Telangiectasia Mutated (ATM) or p53 tumor suppressor pathways.
The principle of synthetic lethality posits that while the loss of either of two genes individually is viable for a cell, the simultaneous loss of both is lethal. In the context of cancer therapy, targeting a protein that is synthetically lethal with a cancer-associated mutation can lead to selective killing of tumor cells while sparing normal tissues. The ATM and ATR kinases are key players in the DDR, with ATM primarily responding to double-strand breaks and ATR to single-strand breaks and replication stress.[2][3] Cancers with loss-of-function mutations in ATM are often reliant on ATR for survival, making ATR an attractive target for inducing synthetic lethality.[4][5]
This compound offers a powerful tool to explore this therapeutic strategy by inducing the degradation of the ATR protein, thereby ablating both its kinase and non-kinase functions. This approach may offer advantages over traditional kinase inhibitors.
Mechanism of Action
This compound is a heterobifunctional molecule composed of a ligand that binds to the ATR kinase, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation (PROTAC-ATR-E3 ligase) leads to the polyubiquitination of ATR, marking it for degradation by the 26S proteasome. The degradation of ATR disrupts the DDR pathway, leading to genomic instability and, in ATM or p53 deficient cells, apoptosis.[1]
Synthetic Lethality in ATM/p53 Deficient Cancers
In cells with functional ATM, DNA damage can be repaired through ATM-mediated pathways. However, in ATM-deficient cancer cells, the reliance on the ATR pathway for DNA repair and cell cycle checkpoint control is significantly increased. Degradation of ATR by this compound in these cells leads to an accumulation of DNA damage, mitotic catastrophe, and ultimately apoptosis. A similar dependency on ATR is observed in cells with mutated or deficient p53, as p53 is a key downstream effector of the ATM pathway.[6][7]
Data Presentation
The following tables summarize the quantitative data for this compound (Compound 8i) and a conceptually similar ATR degrader in various cancer cell lines.
Table 1: Degradation Potency of this compound (Compound 8i) in AML Cell Lines
| Cell Line | DC50 (nM) | Reference |
| MV-4-11 | 22.9 | [6][8] |
| MOLM-13 | 34.5 | [6][8] |
Table 2: Degradation and Cytotoxic Activity of an ATR PROTAC in ATM-Deficient Cells
Data for a different, but conceptually similar, CRBN-dependent ATR PROTAC.
| Cell Line | Genotype | DC50 (µM) | Dmax (%) | Apoptosis (at 1 µM) | Reference |
| LoVo | ATM-deficient | 0.53 | 84.3 | 45.62% | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound.
Western Blot Analysis for ATR Degradation
This protocol is for determining the dose-dependent degradation of ATR protein following treatment with this compound.
Materials:
-
Cell lines (e.g., ATM-proficient and -deficient pair)
-
This compound
-
DMSO (vehicle control)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-p-Chk1 (S345), anti-γH2AX (S139), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Compound Treatment: The next day, treat the cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for the desired time (e.g., 24 hours). Include a DMSO vehicle control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the ATR signal to the loading control. Calculate the percentage of ATR degradation relative to the vehicle control to determine DC50 and Dmax values.
Cell Viability Assay (CellTiter-Glo®)
This assay measures ATP levels as an indicator of metabolically active, viable cells to determine the cytotoxic effects of this compound.
Materials:
-
Cell lines of interest
-
This compound
-
DMSO
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete culture medium per well.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis following treatment with this compound.
Materials:
-
Cell lines of interest
-
This compound
-
DMSO
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Harvesting:
-
Collect both the culture medium (containing floating cells) and adherent cells (after trypsinization).
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Cell Staining:
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Conclusion
This compound is a valuable research tool for investigating the synthetic lethal relationship between ATR and deficiencies in ATM or p53. The provided protocols offer a framework for characterizing the degradation of ATR and its downstream consequences on cell viability and apoptosis. By applying these methods, researchers can further elucidate the therapeutic potential of targeted protein degradation in oncology.
References
- 1. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetically Lethal Interactions of ATM, ATR, and DNA-PKcs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. A synthetic lethal screen reveals enhanced sensitivity to ATR inhibitor treatment in mantle cell lymphoma with ATM loss-of-function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in the research of ATM/ATR inhibitor-mediated synthetic lethality in prostate cancer [tumorsci.org]
- 6. p53 deficient cells rely on ATM and ATR-mediated checkpoint signaling through the p38 MAPK/MK2pathway for survival after DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective killing of ATM- or p53-deficient cancer cells through inhibition of ATR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
Application Notes and Protocols for Studying Chemoresistance Using PROTAC ATR Degrader-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in cancer therapy, often leading to treatment failure and disease relapse. A key mechanism driving resistance is the upregulation of DNA Damage Response (DDR) pathways, which allow cancer cells to repair the DNA damage induced by cytotoxic agents. Ataxia Telangiectasia and Rad3-related (ATR) kinase is a master regulator of the DDR, activated by a broad range of DNA lesions and replication stress.[1][2] By orchestrating cell cycle arrest, stabilizing replication forks, and promoting DNA repair, ATR plays a pivotal role in cell survival following genotoxic insults.[2][3] Consequently, targeting ATR has emerged as a promising strategy to overcome chemoresistance.[3][4]
PROTAC ATR degrader-2 (also known as compound 8i) is a novel proteolysis-targeting chimera (PROTAC) designed to induce the selective degradation of the ATR protein.[5][6] Unlike small molecule inhibitors that only block the kinase activity, PROTACs mediate the ubiquitination and subsequent proteasomal degradation of the target protein, offering a more profound and sustained suppression of the ATR pathway.[6] These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate and potentially reverse chemoresistance in cancer cells.
Mechanism of Action
This compound is a heterobifunctional molecule comprising a ligand that binds to ATR, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation facilitates the transfer of ubiquitin to ATR, marking it for degradation by the 26S proteasome. The degradation of ATR abrogates the downstream signaling cascade, preventing the activation of its key effector, Chk1, and other substrates. This disruption of the DDR pathway leads to the accumulation of DNA damage, cell cycle dysregulation, and ultimately, apoptosis, particularly in combination with DNA-damaging chemotherapeutic agents.
Caption: Mechanism of PROTAC-mediated ATR degradation.
Data Presentation
Table 1: In Vitro Degradation Efficiency of this compound
| Cell Line | Histotype | DC50 (nM) | Reference(s) |
| MV-4-11 | Acute Myeloid Leukemia | 22.9 | [5] |
| MOLM-13 | Acute Myeloid Leukemia | 34.5 | [5] |
| LoVo | Colorectal Cancer (ATM-deficient) | 530 |
DC50: Half-maximal degradation concentration.
Table 2: Synergistic Effects of ATR Inhibition with Chemotherapeutic Agents (Data from studies using ATR inhibitors)
| Cancer Type | Cell Line(s) | Chemotherapeutic Agent | ATR Inhibitor | Effect | Reference(s) |
| Gastric Cancer | MKN-45, AGS | Cisplatin | VE-821 | Synergistic reduction in cell viability and induction of apoptosis. | [7] |
| Pancreatic Cancer | AsPC-1, BxPC-3 | Gemcitabine | AZ20 | Synergistic inhibition of cell growth and induction of cell death. | [8] |
| Ovarian Cancer | W1CR, A2780cis | Cisplatin | Elimusertib | Reversal of acquired cisplatin resistance. | [9] |
| Liposarcoma | SW872 | Doxorubicin | VE-822 | Sensitization to doxorubicin and increased DNA damage. | [10] |
| Gynecologic Cancers | A2780, HEC1B | Cisplatin | ETP-46464 | Significant enhancement of platinum drug response. | [11] |
This table presents representative data from studies using ATR inhibitors, which is expected to be comparable to the effects of this compound.
Experimental Protocols
Protocol 1: Western Blot for ATR Degradation
This protocol is to confirm the degradation of ATR protein following treatment with this compound.
Materials:
-
This compound
-
Chemoresistant and sensitive cancer cell lines
-
Complete cell culture medium
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-ATR, anti-p-Chk1 (S345), anti-Chk1, anti-γH2AX (S139), anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control (DMSO) for various time points (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, perform electrophoresis, and transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
Caption: Western Blot experimental workflow.
Protocol 2: Cell Viability Assay to Assess Chemo-sensitization
This protocol measures cell viability to determine if this compound can sensitize chemoresistant cells to a chemotherapeutic agent.
Materials:
-
This compound
-
Chemotherapeutic agent (e.g., cisplatin, gemcitabine)
-
Chemoresistant and sensitive cancer cell lines
-
96-well plates
-
MTT or CellTiter-Glo reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate.
-
Compound Treatment: Treat cells with serial dilutions of the chemotherapeutic agent alone, this compound alone, or a combination of both. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 72 hours.
-
Reagent Addition and Measurement: Add MTT or CellTiter-Glo reagent and measure absorbance or luminescence according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values. Combination Index (CI) can be calculated to determine synergy.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay quantifies the induction of apoptosis.
Materials:
-
This compound
-
Chemotherapeutic agent
-
Cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the chemotherapeutic agent, this compound, or the combination for 24-48 hours.
-
Cell Staining: Harvest and wash the cells. Resuspend in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and viable (Annexin V-/PI-).
Caption: Apoptosis assay workflow.
Signaling Pathway
Caption: ATR signaling in chemoresistance.
Conclusion
This compound is a powerful tool for studying the role of ATR in chemoresistance. By inducing the degradation of ATR, this molecule can sensitize cancer cells to a variety of DNA-damaging agents. The protocols provided herein offer a framework for researchers to investigate the cellular and molecular consequences of ATR degradation and to explore its potential as a therapeutic strategy to overcome chemoresistance. The provided data, including DC50 values for ATR degradation and synergistic effects with chemotherapeutics, underscore the potential of this approach in preclinical research and drug development.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting ATR in DNA damage response and cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting ATR Pathway in Solid Tumors: Evidence of Improving Therapeutic Outcomes | MDPI [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The ATR inhibitor VE-821 increases the sensitivity of gastric cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. SLFN11 and ATR as targets for overcoming cisplatin resistance in ovarian cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ATR inhibition sensitizes liposarcoma to doxorubicin by increasing DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of ATR and ATM offers clinically important distinctions to enhancing platinum or radiation response in ovarian, endometrial, and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
avoiding the hook effect with PROTAC ATR degrader-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively utilize PROTAC ATR Degrader-2 and avoid the common pitfall of the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional molecule designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein. It functions by simultaneously binding to ATR and an E3 ubiquitin ligase, forming a ternary complex.[1][2] This proximity facilitates the ubiquitination of ATR, marking it for degradation by the proteasome.[1] This targeted protein degradation approach differs from traditional inhibition, as it leads to the physical removal of the ATR protein.[1]
Q2: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon observed in PROTAC experiments where increasing the concentration of the PROTAC beyond an optimal point leads to a paradoxical decrease in target protein degradation.[2][3][4] This results in a characteristic bell-shaped dose-response curve instead of a standard sigmoidal curve.[2][3]
Q3: What causes the hook effect with this compound?
The hook effect arises from the formation of non-productive binary complexes at high concentrations of this compound.[2][4][5] For effective degradation, a productive ternary complex (ATR protein–PROTAC–E3 ligase) must form.[2] However, at excessive concentrations, the PROTAC is more likely to form two separate binary complexes: "ATR protein–PROTAC" and "PROTAC–E3 ligase".[2][4] These binary complexes are unable to bring the target protein and the E3 ligase together, thus competitively inhibiting the formation of the productive ternary complex required for degradation.[2][6]
Q4: Why is it critical to avoid the hook effect?
Failing to account for the hook effect can lead to significant misinterpretation of experimental data.[2][3] A potent PROTAC might be incorrectly dismissed as weak or inactive if it is primarily tested at high concentrations that fall on the downward slope of the bell-shaped curve.[3] This can obscure the true potency (DC50) and maximum degradation level (Dmax), which are critical parameters for assessing the PROTAC's efficacy.[2][4]
Troubleshooting Guide
Problem 1: Decreased ATR degradation observed at high concentrations of this compound.
-
Likely Cause: You are observing the classic hook effect.[2]
-
Troubleshooting Steps:
-
Confirm the Dose-Response Curve: Perform a dose-response experiment using a broad range of concentrations (e.g., from picomolar to high micromolar) to visualize the full bell-shaped curve.[3][7]
-
Identify Optimal Concentration: From the curve, determine the optimal concentration that achieves maximum degradation (Dmax) and the DC50 value (the concentration at which 50% of the target protein is degraded).[7]
-
Use Optimized Concentrations: For subsequent experiments, use concentrations at or below the determined optimal level to ensure you are working in the effective range of the dose-response curve.[8]
-
Problem 2: No significant ATR degradation is observed at any tested concentration.
-
Likely Cause: This could be due to several factors, including the hook effect occurring outside your tested range, poor cell permeability, or issues with the experimental setup.[2]
-
Troubleshooting Steps:
-
Expand Concentration Range: Test a much wider range of concentrations, including very low (picomolar) and very high (micromolar) ranges.[4]
-
Verify Target and E3 Ligase Expression: Confirm that your cell line expresses both ATR and the recruited E3 ligase at sufficient levels using Western blotting.[9]
-
Assess Cell Permeability: If possible, perform assays to determine the intracellular concentration of your PROTAC.[10]
-
Optimize Incubation Time: Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) at a fixed, potentially optimal concentration to determine the ideal treatment duration.[4]
-
Problem 3: High variability in degradation results between experiments.
-
Likely Cause: Inconsistent experimental conditions or cell state.
-
Troubleshooting Steps:
-
Standardize Cell Confluency: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the time of treatment.[11]
-
Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) at the same final concentration used for the PROTAC dilutions.[4][11]
-
Ensure Accurate Protein Quantification: Use a reliable protein quantification method (e.g., BCA assay) to ensure equal protein loading for Western blot analysis.[3][11]
-
Data Presentation
Table 1: Illustrative Dose-Response Data for this compound
| Concentration (nM) | % ATR Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 0.1 | 95% |
| 1 | 75% |
| 10 | 40% |
| 50 | 15% |
| 100 | 10% (Dmax) |
| 500 | 25% |
| 1000 | 45% |
| 5000 | 70% |
Note: This data is for illustrative purposes and demonstrates a typical hook effect curve. Actual DC50 and Dmax values must be determined experimentally.
Table 2: Key Parameters for this compound Characterization
| Parameter | Description | How to Determine |
| DC50 | The concentration of the PROTAC that results in 50% degradation of the target protein. | Determined from the dose-response curve.[12] |
| Dmax | The maximum percentage of target protein degradation achieved. | The lowest point (nadir) of the dose-response curve.[12] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of ATR Degradation by Western Blot
This protocol details the steps to assess the dose-dependent degradation of ATR in response to this compound.
-
Cell Seeding: Plate your chosen cell line in 6-well plates at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[4]
-
PROTAC Treatment: Prepare serial dilutions of this compound in cell culture medium. A broad concentration range (e.g., 0.1 nM to 10 µM) is recommended to identify the hook effect.[3][4] Include a vehicle-only control (e.g., 0.1% DMSO). Replace the existing medium with the PROTAC-containing medium.
-
Incubation: Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C and 5% CO2.[11]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[3][11] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for the Western blot.[3][11]
-
Western Blotting:
-
Normalize protein amounts (e.g., 20 µg per lane) and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]
-
Incubate the membrane with a primary antibody specific for ATR overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).[3]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[9]
-
-
Detection and Analysis: Visualize the bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the ATR band intensity to the loading control, and then normalize all treated samples to the vehicle control to calculate the percentage of remaining protein.[3][11]
Protocol 2: Co-Immunoprecipitation (Co-IP) to Detect Ternary Complex Formation
This protocol is used to confirm that this compound facilitates the formation of the ATR-PROTAC-E3 ligase ternary complex.
-
Cell Treatment: Treat cells with the optimal degradation concentration of this compound (determined from the dose-response curve) and a concentration known to be in the hook effect range. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) to prevent the degradation of the target and capture the complex.[4][10] Incubate for a shorter period (e.g., 2-4 hours).
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease inhibitors.[4]
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with an antibody against ATR (or the E3 ligase) overnight at 4°C to form an antibody-antigen complex.[4]
-
Add fresh protein A/G beads to capture the complex.
-
-
Washing and Elution: Wash the beads several times to remove non-specific binders. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.[7]
-
Western Blot Analysis: Run the eluate on an SDS-PAGE gel and perform a Western blot as described above. Probe the membrane for the other two components of the complex (e.g., if you pulled down ATR, blot for the E3 ligase and vice-versa). A successful Co-IP will show the presence of all three components in the PROTAC-treated sample.
Visualizations
Caption: Mechanism of this compound and the Hook Effect.
Caption: Troubleshooting workflow for identifying the hook effect.
Caption: Simplified canonical ATR signaling pathway.[13][14]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 13. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
issues with PROTAC ATR degrader-2 degradation efficiency
Welcome to the Technical Support Center for PROTAC ATR degrader-2. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of this compound, with a specific focus on addressing challenges related to degradation efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1][2] It functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[1][3] The PROTAC molecule simultaneously binds to the ATR protein (the protein of interest or POI) and an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of ATR, which marks it for degradation by the 26S proteasome.[1][4] Unlike traditional inhibitors that only block the protein's function, this leads to the physical removal of the ATR protein from the cell.[1]
Q2: What are the critical factors that can influence the degradation efficiency of this compound?
A2: Several factors can significantly impact the degradation efficiency:
-
Ternary Complex Formation and Stability: The ability of the PROTAC to effectively bring together ATR and the E3 ligase into a stable ternary complex is paramount for efficient ubiquitination.[5][6]
-
Linker Length and Composition: The linker connecting the ATR-binding and E3 ligase-binding moieties is a critical determinant of PROTAC success.[7][8][9][10] An optimal linker length and composition are necessary to facilitate productive ternary complex formation without causing steric hindrance.[5][8]
-
E3 Ligase Expression: The cellular expression level of the E3 ligase recruited by the PROTAC is crucial. Low expression of the specific E3 ligase in the cell line being used is a common reason for poor degradation.[11][12][13]
-
Cell Permeability: Due to their relatively high molecular weight, PROTACs can have poor cell permeability, which limits their intracellular concentration and, consequently, their efficacy.[3][14][15]
-
The "Hook Effect": At excessively high concentrations, PROTACs can form non-productive binary complexes (PROTAC-ATR or PROTAC-E3 ligase) instead of the functional ternary complex, leading to a decrease in degradation efficiency.[8][16]
Q3: My this compound is showing low to no degradation. What are the initial troubleshooting steps?
A3: A systematic approach is recommended when troubleshooting low degradation efficiency[17]:
-
Confirm PROTAC Integrity: Ensure the purity and stability of your this compound.
-
Verify E3 Ligase and Target Expression: Confirm that the cell line expresses sufficient levels of both ATR and the recruited E3 ligase.[13]
-
Optimize PROTAC Concentration and Treatment Time: Perform a dose-response and time-course experiment to identify the optimal concentration and incubation period.[18][19] Be mindful of the potential for the "hook effect" at high concentrations.[16]
-
Assess Cell Permeability: If possible, evaluate the intracellular concentration of the PROTAC.[20][21]
-
Check for Proteasome Inhibition: Ensure that the proteasome is functional in your experimental system. Co-treatment with a known proteasome inhibitor like MG132 should rescue the degradation, leading to the accumulation of ubiquitinated ATR.[4][17]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues with this compound degradation efficiency.
Issue 1: No or Weak ATR Degradation Observed
| Possible Cause | Suggested Solution |
| Suboptimal PROTAC Concentration | Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal degradation concentration (DC50) and maximal degradation (Dmax).[18] High concentrations may lead to the "hook effect".[16][19] |
| Incorrect Incubation Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal treatment duration.[18] Protein synthesis and degradation are dynamic processes, and the maximal effect may occur at a specific time point. |
| Low E3 Ligase Expression in Cell Line | Verify the expression level of the recruited E3 ligase (e.g., Cereblon, VHL) in your chosen cell line via Western blot or qPCR.[13] If expression is low, consider using a different cell line with higher E3 ligase expression. |
| Poor Cell Permeability of the PROTAC | Due to their size, PROTACs may have limited cell permeability.[3][14] If direct measurement of intracellular concentration is not feasible, consider increasing the incubation time or using permeabilizing agents as a control experiment (though this is not a long-term solution). |
| PROTAC Instability | Ensure the PROTAC has been stored correctly and is stable in your cell culture media for the duration of the experiment. |
| High Rate of ATR Protein Synthesis | The rate of new ATR protein synthesis might be counteracting the degradation. A time-course experiment can help to identify the window of maximal degradation.[19] |
Issue 2: Confirmed Target Ubiquitination but No Degradation
| Possible Cause | Suggested Solution |
| Impaired Proteasome Function | Assess the functionality of the proteasome in your cells using a proteasome activity assay. As a positive control, treat cells with a known proteasome inhibitor (e.g., MG132) and observe the accumulation of ubiquitinated proteins.[17] |
| Rapid Deubiquitination | The ubiquitinated ATR may be rapidly deubiquitinated by deubiquitinating enzymes (DUBs) before it can be degraded by the proteasome. Co-treatment with a broad-spectrum DUB inhibitor could be explored as a diagnostic tool. |
Data Presentation
The following tables provide examples of how to structure quantitative data from troubleshooting experiments.
Table 1: Dose-Response of this compound on ATR Levels
| PROTAC Concentration | % ATR Remaining (Normalized to Vehicle) |
| Vehicle (DMSO) | 100% |
| 1 nM | 95% |
| 10 nM | 70% |
| 100 nM | 30% |
| 1 µM | 15% |
| 10 µM | 45% (Hook Effect) |
Table 2: Time-Course of ATR Degradation by this compound (at 1 µM)
| Incubation Time | % ATR Remaining (Normalized to 0h) |
| 0 h | 100% |
| 2 h | 80% |
| 4 h | 55% |
| 8 h | 30% |
| 16 h | 20% |
| 24 h | 25% (Potential for protein re-synthesis) |
Experimental Protocols
Protocol 1: Western Blot for ATR Protein Degradation
This protocol quantifies the levels of ATR protein in cells following treatment with this compound.[1][13][18]
Materials:
-
Cell line of interest
-
This compound and vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against ATR
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations or for different time points. Include a vehicle-only control.[18]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.[4] Keep lysates on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[18]
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and denature by boiling. Separate the proteins by SDS-PAGE.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Immunoblotting: Block the membrane to prevent non-specific binding. Incubate the membrane with the primary antibody for ATR and a loading control.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[13]
-
Analysis: Quantify the band intensities and normalize the ATR signal to the loading control to determine the percentage of protein degradation relative to the vehicle control.[4]
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the degradation of ATR is mediated by ubiquitination.[4][22]
Materials:
-
Same as Western Blot protocol
-
Proteasome inhibitor (e.g., MG132)
-
Immunoprecipitation (IP) lysis buffer
-
Antibody against ATR for immunoprecipitation
-
Protein A/G beads
-
Antibody against Ubiquitin for Western blot
Procedure:
-
Cell Treatment: Treat cells with this compound at a concentration known to induce degradation. Co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before harvesting to allow for the accumulation of polyubiquitinated proteins.[4]
-
Cell Lysis: Lyse cells in IP lysis buffer.
-
Immunoprecipitation (IP): Incubate the cell lysate with an anti-ATR antibody overnight to capture ATR and its bound proteins. Use Protein A/G beads to pull down the antibody-protein complexes.
-
Western Blot: Elute the immunoprecipitated proteins and separate them by SDS-PAGE. Perform a Western blot and probe the membrane with an anti-ubiquitin antibody to detect ubiquitinated ATR. A smear or ladder of higher molecular weight bands above the expected size of ATR indicates polyubiquitination.
Protocol 3: Cell Viability Assay
This assay assesses the downstream functional consequences of ATR degradation.[23][24][25]
Materials:
-
Cell line of interest
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate.[23]
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired treatment period (e.g., 72 hours).
-
Assay Procedure: Equilibrate the plate and CellTiter-Glo® Reagent to room temperature. Add the reagent to each well, mix to induce cell lysis, and incubate to stabilize the luminescent signal.[23]
-
Data Measurement and Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the data to determine the IC50 value.[23]
Visualizations
Caption: PROTAC-mediated degradation pathway for ATR.
Caption: Troubleshooting workflow for low ATR degradation efficiency.
Caption: Simplified ATR signaling pathway.[2][26][27][28]
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Lessons in PROTAC Design from Selective Degradation with a Promiscuous Warhead: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 7. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Correlation between Membrane Permeability and the Intracellular Degradation Activity of Proteolysis-Targeting Chimeras [jstage.jst.go.jp]
- 22. Ubiquitination Assay - Profacgen [profacgen.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. aacrjournals.org [aacrjournals.org]
- 26. Functions, Regulation, and Therapeutic Implications of the ATR Checkpoint Pathway | Annual Reviews [annualreviews.org]
- 27. ATR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: PROTAC ATR Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for utilizing PROTAC ATR degrader-2 (also known as Compound 8i) in your research. Here you will find troubleshooting advice and frequently asked questions to navigate potential challenges and ensure the successful application of this potent ATR degrader.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a heterobifunctional molecule designed to specifically target the Ataxia Telangiectasia and Rad3-related (ATR) protein for degradation. It accomplishes this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The degrader simultaneously binds to ATR and the E3 ubiquitin ligase Cereblon (CRBN), forming a ternary complex. This proximity facilitates the tagging of ATR with ubiquitin molecules, marking it for recognition and subsequent degradation by the proteasome.
Q2: What are the known on-target effects of ATR degradation by this PROTAC?
Degradation of ATR by this compound has been shown to induce apoptosis and inhibit the proliferation of acute myeloid leukemia (AML) cells.[1] Mechanistic studies have revealed that ATR degradation can lead to the breakdown of the nuclear envelope, resulting in genomic instability and extensive DNA damage.[1] This, in turn, can trigger a p53-mediated apoptotic signaling pathway.[1]
Q3: What are the potential off-target effects of this compound?
This compound is a lenalidomide-based PROTAC, meaning it utilizes a derivative of lenalidomide to recruit the CRBN E3 ligase. A known class effect of lenalidomide and its derivatives is the degradation of so-called "neosubstrates," which are not the intended targets of the PROTAC's warhead. The most well-characterized neosubstrates for CRBN modulators are the zinc finger transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).
While the publication describing this compound (Compound 8i) states that it is a "selective" degrader, and a quantitative proteomic analysis was performed, the complete dataset identifying all degraded proteins is not publicly available.[2][3] Therefore, users should be aware of the potential for off-target degradation of IKZF1, IKZF3, and other CRBN neosubstrates.
Q4: How can I assess the selectivity and potential off-target effects of this compound in my experimental system?
To comprehensively evaluate the selectivity of this compound, it is highly recommended to perform an unbiased global proteomic analysis using mass spectrometry (e.g., TMT-based proteomics). This will provide a global view of protein abundance changes upon treatment with the degrader.
Additionally, targeted approaches can be used:
-
Western Blotting: Probe for known lenalidomide neosubstrates like IKZF1 and IKZF3, as well as proteins closely related to ATR, such as ATM and DNA-PKcs, to confirm selective degradation of ATR.
-
Kinome Profiling: To assess off-target kinase inhibition (as opposed to degradation), a kinome-wide activity assay can be performed.
Q5: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[4][5] This occurs because at very high concentrations, the PROTAC is more likely to form binary complexes (either with ATR or CRBN alone) rather than the productive ternary complex required for degradation.[4][5] To avoid the hook effect, it is crucial to perform a dose-response experiment with a wide range of concentrations to identify the optimal concentration for maximal degradation.[4][5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| No or weak degradation of ATR | Suboptimal PROTAC Concentration: The concentration of this compound may be too low or in the range of the "hook effect." | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for ATR degradation.[4] |
| Insufficient Incubation Time: The degradation of ATR may be time-dependent. | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to identify the optimal incubation time for maximal degradation. | |
| Low CRBN Expression: The cell line being used may have low endogenous expression of the CRBN E3 ligase. | Verify the expression level of CRBN in your cell line using Western Blot or qPCR. Consider using a different cell line with higher CRBN expression. | |
| Poor Cell Permeability: The PROTAC molecule may not be efficiently entering the cells. | While this compound has shown good pharmacokinetic properties, cell permeability can be cell-line dependent. If suspected, consider alternative delivery methods or analogs with improved permeability if available. | |
| Issues with Western Blotting: Technical problems with the Western blot procedure can lead to a lack of signal. | Refer to the detailed Experimental Protocols section for a comprehensive Western Blotting troubleshooting guide. | |
| High background or non-specific bands on Western Blot | Antibody Issues: The primary or secondary antibody may be non-specific or used at too high a concentration. | Optimize antibody concentrations and ensure their specificity for ATR. Use appropriate blocking buffers (e.g., 5% non-fat milk or BSA in TBST). |
| Insufficient Washing: Inadequate washing steps can lead to high background. | Increase the number and duration of washing steps with TBST. | |
| Contaminated Buffers or Reagents: Buffers or reagents may be contaminated. | Prepare fresh buffers and ensure all equipment is clean. | |
| Inconsistent results between experiments | Variability in Cell Culture: Inconsistent cell passage number, confluency, or growth conditions can affect results. | Maintain consistent cell culture practices for all experiments. |
| Inaccurate Pipetting: Errors in pipetting can lead to variability. | Use calibrated pipettes and ensure thorough mixing of reagents. Prepare a master mix for treating multiple wells to minimize pipetting errors. | |
| Degradation of PROTAC Stock Solution: Repeated freeze-thaw cycles can degrade the PROTAC. | Aliquot the PROTAC stock solution and store it at -80°C to avoid repeated freeze-thaw cycles. | |
| Unexpected Cell Toxicity | Off-target Effects: The observed toxicity may be due to the degradation of off-target proteins. | Perform a global proteomics analysis to identify potential off-target liabilities. Test the effect of an inactive control PROTAC (if available) that binds to ATR but not CRBN. |
| On-target Toxicity: The degradation of ATR itself is expected to be cytotoxic to cancer cells. | Compare the observed cytotoxicity with that of a known ATR kinase inhibitor to determine if the effect is consistent with on-target activity. |
Quantitative Data
| Parameter | Cell Line | Value | Reference |
| DC50 (ATR Degradation) | MV-4-11 (AML) | 22.9 nM | [6] |
| DC50 (ATR Degradation) | MOLM-13 (AML) | 34.5 nM | [6] |
DC50 is the concentration of the PROTAC that results in 50% degradation of the target protein.
Experimental Protocols
Protocol 1: Western Blotting for ATR Degradation
This protocol outlines the steps to assess the degradation of ATR protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate and allow them to adhere overnight.
-
Treat cells with a range of concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ATR (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin).
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the ATR band intensity to the loading control band intensity.
-
Protocol 2: Global Proteomics using Mass Spectrometry (User-initiated)
To identify potential off-target effects, a global proteomics experiment is recommended.
-
Sample Preparation:
-
Treat cells (e.g., MV-4-11) with this compound at a concentration that gives maximal ATR degradation and a vehicle control for a predetermined time.
-
Harvest and lyse the cells as described in the Western Blot protocol.
-
-
Protein Digestion and Peptide Labeling:
-
Quantify the protein concentration in each sample.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples.
-
Fractionate the combined sample using high-pH reversed-phase liquid chromatography.
-
Analyze each fraction by nano-liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify the proteins in each sample.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon treatment with this compound.
-
Down-regulated proteins are potential off-targets of the degrader.
-
Visualizations
References
- 1. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Linker Optimization for ATR PROTACs
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the optimization of linkers for Ataxia Telangiectasia and Rad3-related (ATR) kinase Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guides
This section addresses specific issues you may encounter during your ATR PROTAC experiments, with a focus on linker-related causes and solutions.
Issue 1: My ATR PROTAC shows high binding affinity to ATR and the E3 ligase in binary assays, but it fails to induce ATR degradation in cells.
This is a common challenge that often points to issues with the formation of a productive ternary complex (ATR-PROTAC-E3 Ligase) or other cellular factors. The linker is a critical component in enabling this complex to form effectively.
-
Potential Linker-Related Causes and Troubleshooting Steps:
-
Incorrect Linker Length or Rigidity:
-
Problem: The linker may be too short, causing steric hindrance and preventing the simultaneous binding of ATR and the E3 ligase. Conversely, a linker that is too long or overly flexible might lead to an unstable or non-productive ternary complex where the necessary lysine residues on ATR are not accessible for ubiquitination.
-
Solution: Synthesize and test a library of PROTACs with varying linker lengths. A systematic approach, such as increasing the linker length by a few atoms at a time (e.g., adding or removing PEG units or methylene groups), can help identify the optimal length.[1][2][3][4] Consider incorporating some rigidity into the linker with cyclic structures like piperazine or phenyl rings to pre-organize the PROTAC into a bioactive conformation.[1][4]
-
-
Suboptimal Linker Attachment Points:
-
Problem: The position where the linker is attached to the ATR inhibitor or the E3 ligase ligand is crucial. An incorrect attachment point can disrupt the binding of either ligand to its protein partner.[1]
-
Solution: If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands. Computational modeling can help identify suitable attachment points that are less likely to interfere with binding.
-
-
Poor Cell Permeability:
-
Problem: PROTACs are often large molecules that may have difficulty crossing the cell membrane to reach the intracellular ATR target. The linker significantly contributes to the overall physicochemical properties of the PROTAC.
-
Solution: Modify the linker to achieve a better balance of hydrophilicity and lipophilicity. Incorporating polar groups like those in polyethylene glycol (PEG) linkers can improve solubility.[1] Assess cell permeability using assays like the Caco-2 permeability assay.
-
-
-
Experimental Workflow for Troubleshooting No Degradation:
Troubleshooting workflow for no ATR degradation.
Issue 2: I am observing a "hook effect" with my ATR PROTAC, where degradation efficiency decreases at higher concentrations.
-
Potential Linker-Related Causes and Troubleshooting Steps:
-
Suboptimal Ternary Complex Stability:
-
Problem: The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (ATR-PROTAC or PROTAC-E3 ligase) over the productive ternary complex.[1] The linker may not be promoting positive cooperativity in the formation of the ternary complex.
-
Solution: By optimizing the linker to enhance the stability and positive cooperativity of the ternary complex, the equilibrium can be shifted away from the formation of binary complexes.[4] This can widen the effective concentration window for degradation. Consider synthesizing PROTACs with linkers of varying rigidity and composition to identify one that best stabilizes the ternary complex.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for an ATR PROTAC?
A1: There is no universal optimal linker length; it is highly dependent on the specific ATR inhibitor, the E3 ligase being recruited, and the attachment points. However, empirical data from numerous studies on various targets suggest that most successful PROTACs have linkers ranging from 7 to 29 atoms in length.[1][5][6] For some systems, a minimum linker length is required to observe any degradation. For instance, in one study targeting TBK1, no degradation was seen with linkers shorter than 12 atoms.[1][5] It is crucial to experimentally screen a range of linker lengths to determine the optimum for your specific ATR PROTAC system.
Q2: Should I use a flexible or a rigid linker for my ATR PROTAC?
A2: The choice between a flexible (e.g., PEG, alkyl chains) and a rigid linker (e.g., containing phenyl rings, alkynes) depends on the specific structural requirements of the ATR-PROTAC-E3 ligase ternary complex.
-
Flexible Linkers: These are often a good starting point as they provide the conformational freedom necessary to achieve a productive ternary complex. PEG linkers can also enhance the solubility of the PROTAC molecule.[4][7]
-
Rigid Linkers: Incorporating rigid elements can pre-organize the PROTAC into a bioactive conformation, which can reduce the entropic penalty of forming the ternary complex and potentially increase potency and selectivity.[4][7] However, a poorly designed rigid linker may introduce steric clashes and prevent complex formation.
A good strategy is to start with a flexible linker to establish a baseline for degradation and then explore the introduction of rigid elements to refine the PROTAC's properties.
Q3: How does the linker composition affect the physicochemical properties of an ATR PROTAC?
A3: The linker's chemical makeup significantly impacts a PROTAC's drug-like properties:
-
Solubility: Incorporating polar groups, such as the ether oxygens in PEG linkers, can improve the aqueous solubility of the PROTAC.[5]
-
Cell Permeability: While often large, PROTACs need to cross the cell membrane. The linker's contribution to properties like the number of rotatable bonds and polar surface area can be modulated to improve permeability.[5]
-
Metabolic Stability: Linear alkyl or ether chains can be susceptible to oxidative metabolism. Introducing more rigid or sterically hindered groups within the linker can improve metabolic stability.[5]
Data on ATR PROTAC Linkers
The following tables summarize quantitative data for various ATR PROTACs to illustrate the impact of linker design on degradation efficacy.
Table 1: Degradation Efficacy of Published ATR PROTACs
| PROTAC Name | E3 Ligase Recruited | Linker Type/Key Feature | DC50 | Dmax (%) | Cell Line |
| PROTAC ATR degrader-1 (ZS-7) | Not Specified | Not Specified | 0.53 µM | >80% | ATM-deficient LoVo cells |
| 42i (Abd110) | CRBN | Sulfonamide-containing | Not Reported | ~60% at 1 µM | MIA PaCa-2 |
| 8i | CRBN | Amide-containing | Not Reported | 93% at 0.5 µM | MV-4-11 |
| 10b | CRBN | Amide-containing | Not Reported | 86% at 0.5 µM | MV-4-11 |
| 12b | CRBN | Amide-containing | Not Reported | 81% at 0.5 µM | MV-4-11 |
Data is compiled from multiple sources for comparative purposes.[8][9][10][11][12][13][14] Absolute values can vary based on specific experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blot for ATR Protein Degradation
This is the standard assay to quantify the reduction of ATR protein in cells following PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells to achieve 70-80% confluency at the time of harvest.
-
Treat with varying concentrations of the ATR PROTAC for a specified duration (e.g., 24 hours), including a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.
-
-
SDS-PAGE and Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody specific to ATR, followed by an appropriate HRP-conjugated secondary antibody. Also, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
-
Detection and Analysis:
Protocol 2: Cellular Thermal Shift Assay (CETSA) for ATR Target Engagement
CETSA is used to confirm that the ATR PROTAC binds to its intended target within the complex environment of the cell.[1][16][17][18][19]
-
Cell Treatment:
-
Treat intact cells with the ATR PROTAC or a vehicle control.
-
-
Thermal Challenge:
-
Heat the cell suspensions to a range of temperatures to induce protein denaturation and precipitation. Ligand-bound proteins are stabilized and will remain in solution at higher temperatures.
-
-
Cell Lysis and Separation:
-
Lyse the cells and separate the soluble fraction from the precipitated proteins by centrifugation.
-
-
Detection by Western Blot:
-
Analyze the soluble fractions by Western blot using an ATR-specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities at each temperature and plot the percentage of soluble ATR against temperature to generate melt curves. A shift in the melting curve in the presence of the PROTAC indicates target engagement.[16]
-
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the ATR-PROTAC-E3 ligase ternary complex is productive and leads to the ubiquitination of ATR.[20][21][22]
-
Reaction Setup:
-
In a microcentrifuge tube, combine purified E1 activating enzyme, E2 conjugating enzyme, the relevant E3 ligase (e.g., VHL or CRBN complex), ubiquitin, ATP, purified ATR protein, and the ATR PROTAC in a reaction buffer.
-
-
Incubation:
-
Incubate the reaction at 37°C to allow for the ubiquitination cascade to occur.
-
-
Detection:
-
Stop the reaction and analyze the mixture by Western blot using an anti-ATR antibody. A ladder of higher molecular weight bands corresponding to ubiquitinated ATR will indicate a positive result.
-
Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR provides real-time kinetic data on the formation and stability of the ATR-PROTAC-E3 ligase ternary complex.[23][24][25][26][27]
-
Immobilization:
-
Immobilize one of the proteins (typically the E3 ligase) onto the sensor chip surface.
-
-
Binary Interaction Analysis:
-
Inject the ATR PROTAC over the immobilized E3 ligase to measure the binary binding affinity (KD).
-
Separately, inject the ATR protein over a surface with immobilized PROTAC (if feasible) or use an alternative method to determine the PROTAC-ATR binary affinity.
-
-
Ternary Complex Analysis:
-
Inject a solution containing both the ATR protein and the ATR PROTAC over the immobilized E3 ligase surface. An increase in the binding response compared to the binary interactions indicates the formation of a ternary complex.
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the association and dissociation rate constants (ka and kd) and the equilibrium dissociation constant (KD) for both binary and ternary complexes. This allows for the calculation of the cooperativity of ternary complex formation.
-
Visualizations
ATR Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. amsbio.com [amsbio.com]
- 12. PROTAC ATR degrader-1 | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. benchchem.com [benchchem.com]
- 24. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 25. aragen.com [aragen.com]
- 26. Leveraging Surface Plasmon Resonance For Characterizing Ternary Complexes [bioprocessonline.com]
- 27. o2hdiscovery.co [o2hdiscovery.co]
stabilizing the PROTAC ATR degrader-2 ternary complex
Welcome to the Technical Support Center for the PROTAC ATR Degrader Platform. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to facilitate your experiments aimed at stabilizing and characterizing the PROTAC ATR degrader-2 ternary complex.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for a PROTAC ATR degrader?
A PROTAC (Proteolysis Targeting Chimera) ATR degrader is a heterobifunctional molecule designed to eliminate the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1] It works by acting as a molecular bridge to induce the formation of a ternary complex between the ATR protein and an E3 ubiquitin ligase (e.g., Cereblon or VHL).[1][2] This proximity leads to the ubiquitination of ATR, marking it for recognition and subsequent degradation by the 26S proteasome.[1][3] This event-driven pharmacology allows a single PROTAC molecule to trigger the degradation of multiple target proteins catalytically.[2]
Q2: Why is the stability of the ternary complex (ATR-PROTAC-E3 Ligase) so critical?
The ternary complex is the key species in the PROTAC mechanism.[4] Its formation and stability are crucial for efficient ubiquitination and subsequent degradation of the target protein.[5][] A stable, long-lived ternary complex often correlates with faster and more profound protein degradation.[5][7][8] However, a highly stable complex does not always guarantee high degradation efficiency; the complex must also have a productive conformation that allows for the transfer of ubiquitin to accessible lysine residues on the target protein.[8][9]
Q3: What is "cooperativity" in the context of ternary complex formation?
Cooperativity (alpha, α) quantifies how the binding of the PROTAC to one protein partner influences its binding to the other. It is a critical factor for the thermodynamic stability of the ternary complex.[7][10]
-
Positive Cooperativity (α > 1): The formation of the binary complex (e.g., PROTAC-E3 ligase) increases the affinity for the target protein (ATR). This is highly desirable as it stabilizes the ternary complex.[7][10]
-
Negative Cooperativity (α < 1): The formation of a binary complex decreases the affinity for the second protein partner, destabilizing the ternary complex.[7][10]
-
Non-cooperative (α = 1): The binding events are independent.[7]
Q4: What is the "hook effect" and how can I avoid it?
The "hook effect" is a phenomenon where the degradation efficiency of the PROTAC decreases at very high concentrations.[11][12] This occurs because the excess PROTAC molecules saturate both the ATR target and the E3 ligase independently, forming unproductive binary complexes (ATR-PROTAC and E3-PROTAC) instead of the productive ternary complex.[10][11] To mitigate this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range that promotes ternary complex formation and to observe the characteristic bell-shaped curve.[12]
Visualizing the PROTAC Mechanism and Pathways
The following diagrams illustrate the key processes involved in PROTAC-mediated degradation.
Caption: Catalytic cycle of this compound action.[13]
Caption: ATR signaling pathway and the point of intervention.[14][15]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Problem 1: I am not observing any degradation of ATR protein.
If ATR levels remain unchanged after treatment with the degrader, follow this systematic troubleshooting workflow.
Caption: Systematic workflow for troubleshooting failed degradation.[12]
-
Potential Cause & Solution:
-
Inefficient Ternary Complex Formation: This is a primary cause of failure.[16] The stability and conformation of the complex are critical.
-
Poor Cell Permeability or Stability: The PROTAC may not be reaching its intracellular target due to poor physicochemical properties.[16][18]
-
Solution: Evaluate the compound's solubility and stability in your cell culture media. Use a Caco-2 permeability assay to assess cell entry.[19]
-
-
Low E3 Ligase Expression: The chosen E3 ligase (e.g., CRBN, VHL) may not be sufficiently expressed in your cell line.[2]
-
Solution: Confirm E3 ligase expression levels via Western blot or proteomics. Consider using a different cell line or redesigning the PROTAC to recruit a more abundant ligase.
-
-
Suboptimal PROTAC Concentration (Hook Effect): As detailed in the FAQ, excessively high concentrations can prevent ternary complex formation.[12]
-
Solution: Perform a dose-response curve across a wide range of concentrations (e.g., pM to µM) to identify the optimal degradation window.
-
-
Problem 2: My cell-based assays show high cytotoxicity.
-
Potential Cause & Solution:
-
On-Target Toxicity: Degradation of ATR, a critical DNA damage response protein, may be inherently toxic to the cells, especially in cancer lines with high replication stress.[14]
-
Solution: This may be the desired anti-cancer effect. Confirm that the toxicity correlates with ATR degradation levels.
-
-
Off-Target Effects: The PROTAC may be degrading other essential proteins.[11] This can happen if the warhead or E3 ligase ligand has promiscuous binding partners, or if the ternary complex creates new interaction surfaces (neosubstrates).[11]
-
Solution: Perform global proteomic profiling (MS-based) to identify off-target proteins. Use control compounds, such as an inactive epimer or a version that doesn't bind the E3 ligase, to see if the toxicity is degradation-dependent.[11]
-
-
Solvent Toxicity: The solvent (e.g., DMSO) may be causing toxicity at the concentrations used.[11]
-
Solution: Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%).[11]
-
-
Quantitative Data Summary
Quantitative analysis is key to optimizing a PROTAC degrader. The tables below summarize critical parameters for known ATR degraders and the techniques used to measure them.
Table 1: Degradation Parameters for Published ATR PROTACs
| Compound ID | E3 Ligase Recruited | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Citation |
| PROTAC ATR degrader-1 (ZS-7) | Unspecified | HCT116 | 0.53 | Not Reported | [20] |
| Compound [I] | Cereblon (CRBN) | LoVo (ATM-deficient) | 0.53 | 84.3 | [21] |
| Compound 42i (Abd110) | Cereblon (CRBN) | MIA PaCa-2 | ~1.0 | ~60 | [22][23] |
| Compound 8i | Cereblon (CRBN) | MV-4-11 | <0.5 | >90 | [24] |
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DC₅₀: Concentration of the degrader that results in 50% degradation of the target protein.[12]
-
Dₘₐₓ: The maximum percentage of protein degradation observed.[12]
Table 2: Comparison of Biophysical Assays for Ternary Complex Analysis
| Assay Technique | Information Provided | Throughput | Key Advantage | Citation |
| Isothermal Titration Calorimetry (ITC) | Kᴅ, ΔH, ΔS, Stoichiometry (n) | Low | Provides a complete thermodynamic profile of binding. | [4][13] |
| Surface Plasmon Resonance (SPR) | Kᴅ, kₐ (on-rate), kᏧ (off-rate) | Medium | Measures real-time kinetics, including complex half-life (t₁/₂). | [][7] |
| Time-Resolved FRET (TR-FRET) | Relative complex formation | High | Homogeneous assay suitable for high-throughput screening. | [13] |
| AlphaLISA | Relative complex formation | High | Highly sensitive proximity-based assay, often used with cell lysates. | [4] |
| NanoBRET™ | In-cell complex formation & kinetics | Medium-High | Measures target engagement and complex stability in living cells. | [13][17] |
Experimental Protocols
Below are detailed methodologies for key experiments used to characterize ATR PROTACs.
Protocol 1: Western Blot for Measuring ATR Degradation
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Cell Plating: Seed cells (e.g., MV-4-11, LoVo) in 6-well plates at a density that ensures they are in a logarithmic growth phase at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the this compound in fresh culture medium. Treat cells for a fixed time point (e.g., 12, 24, or 48 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (e.g., 20-30 µg per lane) and separate proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for ATR overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using software like ImageJ. Normalize the ATR signal to the loading control signal and then express it as a percentage of the vehicle-treated control. Plot the results against the PROTAC concentration to determine DC₅₀ and Dₘₐₓ values.
Protocol 2: TR-FRET Assay for In Vitro Ternary Complex Formation
This protocol provides a general framework for a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to quantify the formation of the ATR-PROTAC-E3 ligase complex.[13]
-
Reagent Preparation:
-
Proteins: Use purified, recombinant ATR protein and E3 ligase complex (e.g., VCB or DDB1-CRBN).
-
Detection Reagents: Label the proteins or use labeled antibodies. For example, use an anti-tag antibody (e.g., anti-His) conjugated to a FRET donor (e.g., Terbium cryptate) and another antibody specific to the partner protein conjugated to a FRET acceptor (e.g., d2).
-
PROTAC: Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Setup (384-well plate):
-
Add a fixed concentration of the ATR protein to each well.
-
Add a fixed concentration of the E3 ligase complex to each well.
-
Add the serial dilutions of the this compound.
-
Add the donor- and acceptor-labeled detection reagents.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-4 hours) to allow the binding to reach equilibrium. Protect the plate from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration.
-
Fit the data to a suitable binding model to determine the potency of ternary complex formation (e.g., TC₅₀).
-
References
- 1. Recent Advances of Degradation Technologies Based on PROTAC Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 3. youtube.com [youtube.com]
- 4. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 5. High accuracy prediction of PROTAC complex structures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC-induced Protein Functional Dynamics in Targeted Protein Degradation [elifesciences.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 18. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Design, synthesis, and biological characterization of proteolysis targeting chimera (PROTACs) for the ataxia telangiectasia and RAD3-related (ATR) kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
PROTAC ATR degrader-2 stability in cell culture media
Welcome to the technical support center for PROTAC ATR degrader-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in cell culture experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you achieve successful and reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (also known as Compound 8i) is a heterobifunctional molecule designed to induce the targeted degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1][2] It functions as a proteolysis-targeting chimera (PROTAC) by simultaneously binding to the ATR protein and the Cereblon (CRBN) E3 ubiquitin ligase.[2][3] This induced proximity forms a ternary complex (ATR-PROTAC-CRBN), which facilitates the ubiquitination of ATR, marking it for degradation by the cell's proteasome.[4] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple ATR protein copies.[5][6]
References
interpreting unexpected results with PROTAC ATR degrader-2
Welcome to the technical support center for PROTAC ATR degrader-2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) regarding the use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to specifically induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein. It functions by co-opting the cell's native ubiquitin-proteasome system. The PROTAC molecule simultaneously binds to the ATR protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the tagging of ATR with ubiquitin molecules, marking it for recognition and subsequent degradation by the proteasome. This event-driven mechanism allows for the catalytic removal of the ATR protein.
Q2: What is the "hook effect" and how can I avoid it with this compound?
A2: The "hook effect" is a common phenomenon in PROTAC experiments where increasing the degrader concentration beyond an optimal point leads to a paradoxical decrease in target protein degradation.[1][2] This results in a bell-shaped dose-response curve.[3] The hook effect occurs because at excessively high concentrations, the PROTAC is more likely to form non-productive binary complexes (either with ATR alone or the E3 ligase alone) rather than the productive ternary complex required for degradation.[1][4] To avoid this, it is crucial to perform a broad dose-response experiment with serial dilutions (e.g., from picomolar to high micromolar ranges) to identify the optimal concentration range for maximal degradation (Dmax) and to accurately determine the DC50 value.[3][5]
Q3: I am not observing any degradation of ATR. What are the possible reasons?
A3: A lack of ATR degradation can stem from several factors. A systematic troubleshooting approach is recommended.[5] First, verify the integrity and stability of your this compound stock solution. Repeated freeze-thaw cycles can degrade the compound. Next, confirm that your cell line expresses both ATR and the specific E3 ligase recruited by the degrader (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[6] Low or absent expression of either will impair degradation. Additionally, PROTACs are large molecules and may have poor cell permeability.[7] Finally, the kinetics of degradation can vary, so it's important to perform a time-course experiment to determine the optimal treatment duration.[3]
Q4: How can I be sure that the observed decrease in ATR protein levels is due to degradation and not transcriptional inhibition?
A4: This is a critical control to validate the mechanism of action of your PROTAC. To confirm that the reduction in ATR protein is due to degradation, you should measure the mRNA levels of ATR using quantitative real-time PCR (qPCR). If this compound is functioning correctly, you should observe a significant decrease in ATR protein levels (measured by Western Blot) without a corresponding decrease in ATR mRNA levels.[8]
Q5: What are the potential off-target effects of this compound?
A5: While PROTACs are designed for specificity, off-target effects can occur. For degraders that utilize CRBN as the E3 ligase recruiter, there is a known potential for off-target degradation of other proteins, particularly zinc-finger transcription factors. It is advisable to perform unbiased proteomics studies to identify any unintended protein degradation in your specific cellular model.
Q6: Could resistance to this compound develop?
A6: Yes, acquired resistance to PROTACs is a possibility. Studies have shown that resistance can emerge through genomic alterations in the core components of the recruited E3 ligase complex. For instance, deletion of CRBN has been identified as a cause of resistance to CRBN-based PROTACs.
Troubleshooting Unexpected Results
Issue 1: Different Cellular Phenotype Compared to ATR Kinase Inhibitors
-
Observation: You observe a significantly different or more potent cellular phenotype (e.g., apoptosis, cell cycle arrest) with this compound compared to a small molecule inhibitor of ATR kinase activity.[9][10]
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Possible Explanation: This suggests that ATR may have kinase-independent functions that are disrupted by its degradation but not by the inhibition of its catalytic activity. The physical removal of the ATR protein can abrogate its scaffolding functions and interactions with other proteins, leading to distinct downstream signaling events.[10] For instance, ATR degradation has been shown to cause a breakdown in the nuclear envelope and extensive DNA damage, triggering a p53-mediated apoptosis pathway that is more rapid and effective than that induced by ATR kinase inhibition alone.[9][10]
-
Suggested Action:
-
Investigate Downstream Signaling: Perform a detailed analysis of downstream signaling pathways. For example, assess the expression and activation of p53 and its targets.
-
Confirm Kinase-Independent Role: Design experiments to further probe the non-catalytic functions of ATR in your model system.
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Comparative Analysis: Directly compare the effects of the degrader and the inhibitor on genome instability and DNA damage markers.
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Issue 2: The "Hook Effect" is Observed
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Observation: Your dose-response curve for ATR degradation is bell-shaped, with decreased degradation at higher concentrations of this compound.[1]
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Possible Explanation: You are observing the classic "hook effect" due to the formation of non-productive binary complexes at high PROTAC concentrations.[3][11]
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Suggested Action:
-
Determine Optimal Concentration: Identify the concentration that achieves maximal degradation (Dmax) from your dose-response curve and use this concentration for subsequent experiments.[3]
-
Confirm Ternary Complex Formation: Use biophysical assays like co-immunoprecipitation to directly measure the formation of the ATR-PROTAC-E3 ligase ternary complex at different PROTAC concentrations. A decrease in ternary complex formation at high concentrations would confirm the hook effect mechanism.[4]
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Issue 3: No ATR Degradation is Observed
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Observation: Despite treating cells with a range of concentrations and for various durations, you do not see a reduction in ATR protein levels by Western Blot.
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Possible Explanation: This could be due to several factors, including poor cell permeability, low or absent expression of the required E3 ligase in your cell line, or issues with the experimental setup.[4][6]
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Suggested Action:
-
Verify E3 Ligase Expression: Perform a Western Blot to confirm the expression of the E3 ligase (e.g., CRBN) in your cell line.
-
Assess Cell Permeability: Consider using a cellular thermal shift assay (CETSA) to determine if the PROTAC is engaging with ATR inside the cells.[1]
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Positive Control: Use a positive control PROTAC known to work in your cell line to ensure the ubiquitin-proteasome machinery is functional.
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Proteasome Inhibitor Control: Co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). An accumulation of ubiquitinated ATR would suggest that the initial steps of the degradation process are occurring.[5]
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Quantitative Data Summary
The following table summarizes the degradation potency and efficacy of various ATR PROTAC degraders in different acute myeloid leukemia (AML) cell lines.
| Degrader | Cell Line | DC50 (nM) | Dmax (%) | E3 Ligase Recruited |
| This compound (Compound 8i) | MV-4-11 | 22.9 | >90% | CRBN |
| MOLM-13 | 34.5 | >90% | CRBN | |
| Compound 10b | MV-4-11 | - | ~86% | CRBN |
| Compound 12b | MV-4-11 | - | ~81% | CRBN |
| ZS-7 | LoVo | 530 | 84.3% | CRBN |
Data compiled from multiple sources.[12][13][14]
Experimental Protocols
Protocol 1: Western Blot for ATR Degradation
This protocol details the steps to quantify ATR protein levels following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells at a density that will ensure they are in the logarithmic growth phase and reach 70-80% confluency at the time of harvest.
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range is 1 nM to 10,000 nM. Ensure the final vehicle (e.g., DMSO) concentration is consistent across all wells and does not exceed 0.1%.[15]
-
Treat cells with the different concentrations of the PROTAC and a vehicle-only control.
-
Incubate for the desired time (e.g., 24 hours). The optimal time should be determined in a preliminary time-course experiment.[15]
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on a low-percentage (e.g., 3-8% Tris-Acetate or 6% Tris-Glycine) SDS-PAGE gel suitable for large proteins like ATR (~301 kDa).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against ATR (e.g., GeneTex, GTX128146; Abcam, ab2905) and a loading control (e.g., GAPDH or β-actin).[16]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is to verify the formation of the ATR-PROTAC-E3 ligase ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of this compound or vehicle control for a shorter duration (e.g., 2-4 hours).
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40 and protease inhibitors).
-
-
Immunoprecipitation:
-
Incubate the cleared cell lysate with an antibody against ATR overnight at 4°C.
-
Add Protein A/G magnetic beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.[4]
-
-
Washing and Elution:
-
Wash the beads several times with IP lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[4]
-
-
Western Blot Analysis:
-
Analyze the eluate by Western blotting, probing for ATR, the specific E3 ligase (e.g., CRBN, Abcam, ab315344), and downstream targets like phospho-Chk1 (Ser345) (e.g., Abcam, ab58567).[17] An increased signal for the E3 ligase in the PROTAC-treated sample compared to the control indicates ternary complex formation.
-
Visualizations
Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Anti-ATR antibody (GTX128146) | GeneTex [genetex.com]
- 17. Anti-Chk1 (phospho S345) antibody (ab58567) | Abcam [abcam.com]
inconsistent ATR degradation with PROTAC ATR degrader-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of inconsistent ATR degradation when using PROTAC ATR degrader-2. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein.[1][2][3] It functions by simultaneously binding to the ATR protein and an E3 ubiquitin ligase. This proximity forms a ternary complex (ATR-PROTAC-E3 ligase), which leads to the ubiquitination of ATR, marking it for degradation by the proteasome.[4][5][6][7] The PROTAC molecule is then released to target another ATR protein, acting in a catalytic manner.[8][9]
Q2: What are the typical DC50 and Dmax values for this compound?
A2: The efficacy of this compound can be cell-line dependent. For example, in acute myeloid leukemia (AML) cell lines MV-4-11 and MOLM-13, the reported DC50 values are 22.9 nM and 34.5 nM, respectively.[1][2] The maximum degradation (Dmax) observed in these cell lines can be significant. It is crucial to determine these parameters in your specific experimental system.
Q3: What is the "hook effect" and how can it cause inconsistent results?
A3: The "hook effect" describes a paradoxical decrease in protein degradation at very high concentrations of a PROTAC.[10][11][12][13] This occurs because the excess PROTAC molecules form binary complexes with either the target protein (ATR) or the E3 ligase, rather than the productive ternary complex required for degradation.[13] This can lead to inconsistent results if the concentrations used are on the high end of the dose-response curve. To avoid this, it is essential to perform a wide dose-response experiment to identify the optimal concentration range that promotes ternary complex formation and subsequent degradation.[13]
Q4: How can the choice of E3 ligase impact the degradation of ATR?
A4: The selection of the E3 ligase is a critical factor for the selectivity and effectiveness of a PROTAC.[10] Different E3 ligases have varying expression levels across different tissues and cell types, and they recognize distinct endogenous substrates.[10][14] If the E3 ligase recruited by this compound is not sufficiently expressed or active in the experimental cell line, it can lead to inefficient or inconsistent ATR degradation.
Troubleshooting Guide: Inconsistent ATR Degradation
This guide addresses potential reasons for inconsistent ATR degradation with this compound and provides systematic troubleshooting steps.
Problem 1: High Variability in ATR Degradation Between Experiments
High variability can stem from several factors, from inconsistent experimental procedures to biological variations.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Cell Culture Conditions | Ensure consistent cell seeding density, passage number, and confluency at the time of treatment. Mycoplasma contamination can also affect cellular responses, so regular testing is recommended. |
| Variable Compound Potency | Verify the integrity and concentration of your this compound stock solution. Improper storage or multiple freeze-thaw cycles can degrade the compound. Consider re-evaluating the concentration via analytical methods. |
| Inconsistent Incubation Times | Adhere to a strict incubation timeline for all experiments. Time-course experiments are recommended to determine the optimal degradation window. |
| Issues with Western Blotting | Standardize your Western blotting protocol. Ensure equal protein loading by performing a protein quantification assay and using a reliable loading control. Validate the specificity and sensitivity of your primary antibody against ATR. |
Problem 2: Low or No ATR Degradation Observed
If you consistently observe poor degradation of ATR, a systematic evaluation of each step in the PROTAC mechanism is necessary.
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | Due to their size, some PROTACs have poor membrane permeability.[15][16] Although this compound has shown good pharmacokinetic properties in some models, this can be cell-line specific.[1][2] Consider performing a cellular uptake assay to confirm intracellular availability. |
| Insufficient Target Engagement | Confirm that this compound is binding to ATR within the cells. A Cellular Thermal Shift Assay (CETSA) can be used to assess target engagement. |
| Low E3 Ligase Expression or Activity | Verify the expression level of the E3 ligase recruited by this compound in your cell line using Western blotting or qPCR. If expression is low, consider using a different cell line or a PROTAC that recruits a more ubiquitously expressed E3 ligase. |
| Inefficient Ternary Complex Formation | The linker connecting the ATR binder and the E3 ligase ligand is crucial for the formation of a stable ternary complex.[4][5][17] If the complex is unstable, degradation will be inefficient.[16] Consider performing co-immunoprecipitation experiments to verify the formation of the ATR-PROTAC-E3 ligase complex. |
| Impaired Proteasome Activity | The final step of degradation is carried out by the proteasome. Ensure that the proteasome is functional in your cells. As a control, you can co-treat cells with this compound and a proteasome inhibitor (e.g., MG132). A rescue of ATR levels would confirm proteasome-dependent degradation.[13] |
| Rapid Protein Resynthesis | If the rate of ATR synthesis is very high, it may mask the effect of degradation. You can assess this by treating cells with a protein synthesis inhibitor like cycloheximide in parallel with your PROTAC treatment. |
Data Summary
The following table summarizes the reported degradation data for this compound in specific cell lines.
| Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MV-4-11 (AML) | 22.9 | Not Specified | [1][2] |
| MOLM-13 (AML) | 34.5 | Not Specified | [1][2] |
Experimental Protocols
Protocol 1: Western Blotting for ATR Degradation
This protocol details the steps to quantify ATR protein levels following treatment with this compound.
-
Cell Seeding and Treatment:
-
Seed cells at an appropriate density in a 6-well plate to achieve 70-80% confluency on the day of treatment.
-
Prepare serial dilutions of this compound in cell culture medium. A common concentration range to test is 1 nM to 10 µM to capture the full dose-response curve and observe any potential hook effect.[8]
-
Include a vehicle control (e.g., DMSO) and a positive control if available.
-
Remove the old medium and add the PROTAC-containing medium to the cells.
-
Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[8]
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
-
Protein Quantification:
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer and 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer and Immunoblotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated primary antibody against ATR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control (e.g., β-actin, GAPDH).
-
Protocol 2: Co-Immunoprecipitation to Verify Ternary Complex Formation
This protocol is to confirm the interaction between ATR and the E3 ligase in the presence of this compound.
-
Cell Treatment and Lysis:
-
Treat cells with the optimal concentration of this compound (determined from dose-response experiments) for a short period (e.g., 2-4 hours).
-
Include a vehicle-treated control.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 1% Triton X-100 or NP-40).
-
-
Immunoprecipitation:
-
Pre-clear the lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysates with an antibody against ATR or the specific E3 ligase overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in 2x Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 1, probing for the interaction partner (i.e., if you immunoprecipitated ATR, probe for the E3 ligase, and vice versa).
-
Visualizations
References
- 1. amsbio.com [amsbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. biopharma.co.uk [biopharma.co.uk]
- 7. Recent Developments in PROTAC-Mediated Protein Degradation: From Bench to Clinic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
minimizing cytotoxicity of PROTAC ATR degrader-2
Welcome to the technical support center for PROTAC ATR degrader-2. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and minimizing the cytotoxicity of this potent ATR degrader. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterobifunctional molecule designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein. It functions by simultaneously binding to ATR and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of ATR, marking it for degradation by the 26S proteasome. By degrading ATR, a key regulator of the DNA damage response (DDR), this PROTAC can disrupt cell cycle checkpoints and induce apoptosis, particularly in cancer cells that are highly dependent on the ATR pathway for survival.[1][2]
Q2: I am observing significant cytotoxicity in my normal (non-cancerous) cell lines. Is this expected?
A2: While the goal of a PROTAC is to exhibit selectivity for cancer cells, some level of cytotoxicity in normal cells can occur. Cancer cells often have a higher dependence on the ATR signaling pathway for survival due to increased replication stress, making them more sensitive to ATR degradation.[1][3][4] However, ATR also plays a role in the cell cycle and DNA maintenance of normal cells.[5][6] High cytotoxicity in normal cell lines is a concern and may indicate a need to optimize experimental conditions or consider strategies to enhance cancer cell selectivity.
Q3: What are the potential off-target effects of this compound?
A3: this compound utilizes a derivative of lenalidomide, an immunomodulatory imide drug (IMiD), to recruit the Cereblon (CRBN) E3 ligase.[7] A known off-target effect of IMiD-based PROTACs is the degradation of other proteins, particularly zinc-finger transcription factors such as IKZF1 and IKZF3.[8][9] This is due to the "molecular glue" effect of the IMiD moiety, which can induce the degradation of these proteins independently of the intended target. To confirm if this is occurring in your experiments, it is recommended to perform global proteomics or western blotting for these specific off-target proteins.[9][10]
Q4: How can I reduce the cytotoxicity of this compound in my experiments?
A4: Several strategies can be employed to minimize cytotoxicity in normal cells:
-
Dose-Response Optimization: Determine the lowest effective concentration that induces ATR degradation in your cancer cell line of interest while having a minimal impact on normal cells. A comprehensive dose-response curve comparing cancer and normal cell lines is crucial.
-
Tumor-Targeted Delivery: Conjugating the PROTAC to a targeting moiety, such as folate, can enhance its delivery to cancer cells that overexpress the corresponding receptor (e.g., folate receptor). This increases the local concentration of the degrader at the tumor site, reducing systemic exposure.
-
"Pro-PROTAC" Strategies: Modify the PROTAC with a "caging" group that renders it inactive. This caging group can be designed to be cleaved and release the active PROTAC by light (photocleavable linkers) or by enzymes that are overexpressed in the tumor microenvironment.
-
Exploit Differential E3 Ligase Expression: While this compound uses the broadly expressed CRBN, future generations of ATR degraders could potentially utilize E3 ligases that are more highly expressed in cancer cells compared to normal tissues, thereby enhancing selectivity.
Troubleshooting Guides
Problem 1: High background or non-specific bands in Western Blot for ATR degradation.
| Possible Cause | Solution |
| Antibody concentration too high | Decrease the concentration of the primary and/or secondary antibody. |
| Insufficient blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or use a different blocking agent (e.g., 5% BSA instead of non-fat milk, especially for phosphorylated proteins).[11][12][13] |
| Inadequate washing | Increase the number and duration of washes between antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[12] |
| Sample degradation | Prepare fresh cell lysates and always include protease and phosphatase inhibitors. Keep samples on ice.[11][14] |
| Non-specific binding of secondary antibody | Run a control lane with only the secondary antibody to check for non-specific binding. Consider using a pre-adsorbed secondary antibody.[11] |
Problem 2: Inconsistent or low levels of apoptosis induction in cancer cells.
| Possible Cause | Solution |
| Suboptimal PROTAC concentration | Perform a detailed dose-response and time-course experiment to determine the optimal concentration and incubation time for inducing apoptosis. |
| Cell line resistance | The chosen cancer cell line may not be highly dependent on the ATR pathway. Consider using cell lines with known DNA damage response defects (e.g., ATM-deficient) which often show increased sensitivity to ATR inhibition.[4] |
| Incorrect assay timing | Apoptosis is a dynamic process. Measure apoptosis at multiple time points (e.g., 24, 48, 72 hours) to capture the peak of the response. |
| Assay sensitivity | Ensure the chosen apoptosis assay (e.g., Caspase-Glo 3/7, Annexin V staining) is sensitive enough to detect the expected level of cell death.[15][16] |
Experimental Protocols
Protocol 1: Western Blotting for ATR Degradation
This protocol details the steps to quantify the degradation of ATR protein in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or 5% BSA in TBST)
-
Primary antibody against ATR
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with various concentrations of this compound and a vehicle control for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[11][13]
-
Antibody Incubation: Incubate the membrane with the primary anti-ATR antibody and the loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ATR protein level to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol measures the activity of caspases 3 and 7, key executioners of apoptosis.
Materials:
-
Opaque-walled 96-well plates
-
Cell line of interest
-
This compound
-
Vehicle control (e.g., DMSO)
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control. Include wells with untreated cells as a negative control and wells with only medium as a blank.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 reagent to room temperature.[16]
-
Reagent Addition: Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.[15]
-
Data Analysis: Subtract the blank reading from all other readings. Plot the luminescence values against the PROTAC concentration to determine the dose-dependent activation of caspases 3 and 7.
Visualizations
Caption: Mechanism of action for this compound.
Caption: Simplified ATR signaling pathway and the point of intervention for this compound.
Caption: A logical workflow for troubleshooting and minimizing the cytotoxicity of this compound.
References
- 1. Molecular Pathways: Targeting ATR in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intrinsic ATR signaling shapes DNA end resection and suppresses toxic DNA-PKcs signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR Pathway as a Therapeutic Target for Cancer | Encyclopedia MDPI [encyclopedia.pub]
- 5. A TRilogy of ATR’s Non-Canonical Roles Throughout the Cell Cycle and Its Relation to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.biologists.com [journals.biologists.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. biorxiv.org [biorxiv.org]
- 11. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 12. clyte.tech [clyte.tech]
- 13. bosterbio.com [bosterbio.com]
- 14. Western blot troubleshooting guide! [jacksonimmuno.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: PROTAC ATR Degrader-2
Welcome to the technical support center for PROTAC ATR Degrader-2. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for experiments involving this molecule. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound isn't showing any degradation of ATR. What are the essential positive and negative controls I should run?
Answer:
Observing no degradation is a common initial challenge. A systematic approach using proper controls is crucial to pinpoint the issue. The goal is to verify that each component of the PROTAC mechanism—target protein expression, E3 ligase availability, and proteasome function—is working as expected in your experimental system.[1][2]
Essential Control Experiments:
-
Proteasome Activity Control (Positive Control): To confirm that the ubiquitin-proteasome system (UPS) is active in your cells, co-treat cells with this compound and a known proteasome inhibitor (e.g., MG132 or bortezomib). If the PROTAC is functional, you should see a "rescue" or accumulation of ATR protein compared to cells treated with the PROTAC alone.[3] This confirms that any degradation is proteasome-dependent.
-
Inactive PROTAC (Negative Control): An ideal negative control is a molecule structurally analogous to your active PROTAC but unable to form the ternary complex.[4] This is the most critical control to demonstrate that the degradation is specific to the PROTAC's mechanism. Common strategies include:
-
E3 Ligase Binding-Deficient Control: A PROTAC version with a modification that abolishes binding to the E3 ligase (e.g., a methylated CRBN ligand or an inactive stereoisomer of a VHL ligand).[5]
-
Target Binding-Deficient Control (Warhead Control): A PROTAC with a modification in the ATR-binding "warhead" that prevents it from binding to ATR.
-
-
Component Expression Check: Use Western Blot to confirm that your cell line expresses sufficient levels of both the target protein (ATR) and the recruited E3 ligase (e.g., CRBN or VHL).[1] Low expression of either can be a rate-limiting factor.
| Experimental Condition | Expected Outcome (Western Blot) | Interpretation | Troubleshooting Step |
| This compound | No change in ATR levels | Potential issue with PROTAC, cell line, or assay conditions. | Proceed with controls. |
| PROTAC + MG132 | ATR levels are restored to baseline (or higher) | The PROTAC is likely working, but proteasome activity is low. | Check cell health; use a fresh batch of cells. |
| PROTAC + MG132 | No change in ATR levels | The PROTAC is not inducing ubiquitination. | Verify ternary complex formation (See FAQ 4). |
| Inactive Control PROTAC | No change in ATR levels | Confirms active PROTAC's effect is mechanism-specific. | This is the desired result for a negative control. |
| Inactive Control PROTAC | ATR levels decrease | The observed degradation may be due to off-target effects of the warhead or general cytotoxicity. | See FAQ 2. |
This protocol is designed to assess dose- and time-dependent degradation of ATR.[4]
-
Cell Seeding: Plate cells (e.g., 0.5 x 10^6 cells/well in a 6-well plate) and allow them to adhere and reach 70-80% confluency.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 16-24 hours).[6]
-
Time-Course: Treat cells with a fixed PROTAC concentration (e.g., the determined DC50) and harvest at various time points (e.g., 0, 2, 4, 8, 16, 24 hours).[4][6]
-
Include vehicle (e.g., DMSO) and negative control PROTAC treatments.
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.[6]
-
Add 100 µL of ice-cold RIPA buffer with freshly added protease and phosphatase inhibitors.[1][7]
-
Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.[6][8]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation & SDS-PAGE:
-
Protein Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer with Ponceau S staining.[6]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[6]
-
Incubate overnight at 4°C with a primary antibody specific for ATR and a loading control (e.g., GAPDH, β-actin).[1][4]
-
Wash the membrane 3x with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
-
Detection & Analysis:
FAQ 2: I'm observing ATR degradation, but I'm also seeing significant cell toxicity. How can I determine if this is an on-target or off-target effect?
Answer:
Distinguishing between on-target toxicity (cell death due to ATR loss) and off-target toxicity (cell death due to unintended PROTAC interactions) is critical. ATR is essential for the DNA damage response (DDR), and its loss can be synthetically lethal in certain contexts, so some toxicity may be expected.[9][10][11]
Experimental Strategy to Deconvolute Toxicity:
-
Compare with an Inactive Control: The most important experiment is to compare the cytotoxicity of your active this compound with the inactive (E3 ligase-binding deficient) negative control.[12] If the inactive control is not toxic at concentrations where the active PROTAC is, the toxicity is likely on-target (i.e., a consequence of ATR degradation).
-
Compare with an ATR Inhibitor: Treat cells with a well-characterized small molecule inhibitor of ATR. If the inhibitor phenocopies the toxicity of the degrader, this provides further evidence that the effect is on-target.
-
Rescue Experiment: To definitively prove on-target toxicity, perform a rescue experiment. Transfect cells with a version of ATR that cannot be degraded by your PROTAC (e.g., by mutating the PROTAC binding site) and see if this rescues the cells from death upon PROTAC treatment.
-
Global Proteomics: For a comprehensive, unbiased view, use mass spectrometry-based global proteomics to identify all proteins that are degraded upon PROTAC treatment.[12][13] This can reveal unintended "off-targets" or "neosubstrates" that may be responsible for toxicity.[14]
| Compound | ATR Degradation (DC50) | Cell Viability (IC50) | Interpretation |
| This compound | 50 nM | 100 nM | The degrader is potent and cytotoxic. |
| Inactive Control PROTAC | > 10,000 nM | > 10,000 nM | Cytotoxicity is dependent on the PROTAC mechanism. |
| ATR Warhead Alone | No degradation | 5,000 nM | The warhead itself is not the primary driver of toxicity at relevant concentrations. |
| ATR Inhibitor (e.g., AZD6738) | No degradation | 150 nM | The cellular phenotype (toxicity) is consistent with loss of ATR function. |
The MTT assay measures cellular metabolic activity as an indicator of cell viability.[15][16] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[15]
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well).[17] Allow to adhere overnight.
-
Compound Treatment: Add serial dilutions of your test compounds (Active PROTAC, Inactive Control, etc.) to the wells. Include a vehicle-only control. Incubate for a relevant period (e.g., 72 hours).[17]
-
Add MTT Reagent: Remove the treatment media. Add 100 µL of fresh, serum-free media and 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[18]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, protected from light.[15][18] During this time, viable cells will convert MTT to formazan crystals.
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[17][18]
-
Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization.[17] Measure the absorbance at a wavelength between 550-600 nm (e.g., 570 nm) using a microplate reader.[15]
-
Data Analysis: Subtract the background absorbance (from wells with media only). Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine IC50 values.
FAQ 3: The dose-response curve for ATR degradation is showing a "hook effect." What does this mean and how can I mitigate it?
Answer:
The "hook effect" is a phenomenon characteristic of PROTACs where the degradation efficiency decreases at very high concentrations, resulting in a bell-shaped dose-response curve.[19][20][21] This occurs because excessive PROTAC molecules saturate both the ATR target protein and the E3 ligase independently, favoring the formation of non-productive binary complexes (ATR-PROTAC or PROTAC-E3 ligase) over the productive ternary complex (ATR-PROTAC-E3 ligase) required for degradation.[14][20][22]
Mitigation and Investigation Strategies:
-
Perform a Wide Dose-Response: The first step is to confirm the hook effect by testing your PROTAC over a broad, logarithmic concentration range (e.g., from picomolar to high micromolar).[4][14] This will allow you to fully characterize the curve and identify the optimal concentration range for maximum degradation (Dmax).
-
Operate at Optimal Concentrations: For subsequent experiments, use concentrations on the left side of the bell curve, at or near the Dmax, to ensure maximal efficacy and avoid the confounding effects of the hook.
-
Biophysical Assays: Use techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved FRET (TR-FRET) to directly measure the binding affinities of the PROTAC to both ATR and the E3 ligase, and to quantify the stability of the ternary complex.[3] This can provide a mechanistic explanation for the observed hook effect.
FAQ 4: How can I confirm that my PROTAC is forming the necessary ternary complex (ATR-PROTAC-E3 ligase)?
Answer:
Confirming the formation of the ternary complex is essential to prove the mechanism of action of your PROTAC. Co-immunoprecipitation (Co-IP) is a powerful technique to demonstrate these protein-protein interactions within the cell.[23] A sequential or two-step Co-IP provides the most definitive evidence for a simultaneous three-part complex.[24][25]
Experimental Strategy:
-
Standard Co-IP: Perform an immunoprecipitation (IP) of the endogenous target protein (ATR) from cells treated with the PROTAC. Then, use Western Blot to probe the immunoprecipitated sample for the presence of the recruited E3 ligase (e.g., CRBN or VHL). The presence of the E3 ligase only in the PROTAC-treated sample confirms a PROTAC-dependent interaction. You can perform the reverse experiment as well (IP E3 ligase, blot for ATR).
-
Sequential Co-IP (for definitive proof): This method confirms that all three components exist in a single complex.[23][24]
-
Step 1: Perform the first IP against one component (e.g., a tagged version of ATR).
-
Step 2: Elute the entire complex under native (non-denaturing) conditions.
-
Step 3: Perform a second IP on the eluate using an antibody against a second component (e.g., the E3 ligase).
-
Step 4: Analyze the final eluate by Western Blot, probing for the third component (e.g., the other protein). Finding all components in the final sample provides strong evidence of a ternary complex.[26]
-
This protocol describes a standard Co-IP to detect the PROTAC-induced interaction between ATR and its E3 ligase.
-
Cell Treatment: Treat cells with the optimal concentration of this compound (and controls) for a short duration (e.g., 2-4 hours) to capture the complex before significant degradation occurs.[2]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in a non-denaturing IP lysis buffer (e.g., containing 1% NP-40 and protease/phosphatase inhibitors) to preserve protein interactions.[1][23]
-
Pre-Clearing Lysate: Centrifuge the lysate to pellet debris. To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C on a rotator.[23][25]
-
Immunoprecipitation: Pellet the pre-clearing beads and transfer the supernatant to a new tube. Add the primary antibody against the "bait" protein (e.g., anti-ATR) and incubate overnight at 4°C with gentle rotation.[1][2]
-
Capture Immune Complex: Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C to capture the antibody-protein complex.[23][25]
-
Washing: Pellet the beads and discard the supernatant. Wash the beads 3-5 times with cold wash buffer to remove non-specifically bound proteins.[23]
-
Elution: Elute the captured proteins from the beads by resuspending them in 1x Laemmli sample buffer and boiling for 5-10 minutes.[23]
-
Western Blot Analysis: Pellet the beads and load the supernatant (the eluate) onto an SDS-PAGE gel. Also, load a small fraction of the initial cell lysate as an "input" control.
-
Probing: Transfer to a membrane and probe with primary antibodies against both the "bait" (ATR) and the expected "prey" (the E3 ligase). A band for the E3 ligase in the IP lane of the PROTAC-treated sample, but not the control, confirms the interaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bio-rad.com [bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. DNA Damage Sensing by the ATM and ATR Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting ATR in DNA damage response and cancer therapeutics [en-cancer.fr]
- 11. journals.biologists.com [journals.biologists.com]
- 12. benchchem.com [benchchem.com]
- 13. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. broadpharm.com [broadpharm.com]
- 17. MTT (Assay protocol [protocols.io]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 19. marinbio.com [marinbio.com]
- 20. researchgate.net [researchgate.net]
- 21. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
addressing limited oral bioavailability of ATR degraders in vivo
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ATR (Ataxia Telangiectasia and Rad3-related) degraders. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of limited oral bioavailability of ATR degraders in vivo.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is designed to provide answers to specific issues you may encounter during your experiments.
Q1: My ATR degrader shows high potency in in vitro assays but has very low oral bioavailability in our mouse model. What are the primary reasons for this discrepancy?
A1: This is a common challenge for targeted protein degraders, including those for ATR. These molecules are often large and complex, falling into the "beyond Rule of Five" (bRo5) chemical space, which means they tend to have poor physicochemical properties for oral absorption.[1][2][3][4][5] The main culprits for low oral bioavailability are typically:
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the gastrointestinal (GI) fluid to be absorbed. Many degraders are described as "brick dust" compounds due to their low solubility.[1]
-
Low Intestinal Permeability: The large size and molecular complexity of the degrader can prevent it from efficiently crossing the intestinal membrane to enter the bloodstream.[3][6][7]
-
High First-Pass Metabolism: The compound may be rapidly metabolized by enzymes in the gut wall or the liver before it can reach systemic circulation.
-
Efflux by Transporters: The degrader might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound back into the intestinal lumen.[8]
Q2: How can I determine if solubility or permeability is the main issue for my ATR degrader?
A2: A systematic in vitro characterization is the best approach. We recommend a tiered experimental workflow to diagnose the root cause of poor oral absorption.
Troubleshooting Workflow for Poor Oral Bioavailability
Caption: A stepwise workflow to diagnose the cause of low oral bioavailability.
Q3: My ATR degrader has poor aqueous solubility. What are my options to improve it for in vivo studies?
A3: Improving solubility is a critical step. You can approach this from two main angles: formulation strategies and medicinal chemistry.
-
Formulation Strategies: These methods aim to enhance the dissolution of the existing compound.
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can prevent crystallization and improve dissolution. Techniques like spray drying or hot-melt extrusion are commonly used.[3][9]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can keep the drug in a dissolved state in the GI tract, improving absorption.[10][11]
-
Particle Size Reduction: Technologies like nano-milling or micronization increase the surface area of the drug particles, which can enhance the dissolution rate.[10]
-
-
Medicinal Chemistry:
-
Modify the Linker: Inserting basic nitrogen atoms into the linker can improve solubility.[12]
-
Change Ligands: While more resource-intensive, switching the E3 ligase ligand (e.g., from a VHL ligand to a Cereblon ligand like thalidomide) can significantly alter the physicochemical properties of the entire molecule, potentially improving solubility.[13][14]
-
Q4: Permeability appears to be the rate-limiting step for my degrader. What structural modifications can I make?
A4: Improving permeability for large bRo5 molecules is challenging but possible. Research suggests that for PROTACs, the number of hydrogen bond donors is a critical parameter to control.[15]
-
Linker Rigidification: Replacing flexible linkers with more rigid structures can sometimes improve permeability. For example, replacing a PEG linker with a phenyl ring has been shown to enhance cellular permeability.[12][13]
-
Reduce Hydrogen Bond Donors: The number of hydrogen bond donors is a key factor limiting oral absorption.[15] Medicinal chemistry efforts should focus on minimizing these where possible without compromising target engagement.
-
Intramolecular Hydrogen Bonding: Designing molecules that can form intramolecular hydrogen bonds can shield polar groups, reducing the effective polarity and improving membrane permeability. This "chameleon-like" behavior is a key strategy for bRo5 compounds.[2][15]
Data on ATR and Other Oral Degraders
Direct comparisons of orally bioavailable ATR degraders are limited in publicly available literature. However, we can summarize key pharmacokinetic parameters for representative targeted protein degraders to provide context.
| Compound | Target | E3 Ligase | Administration | T½ (h) | Cmax (ng/mL) | AUC (ng/mL·h) | Oral Bioavailability (%F) | Reference(s) |
| ATR Degrader [I] | ATR | CRBN | i.p. (mouse) | 4.75 | - | 4607 | Limited (oral) | [16] |
| ARD-2128 | AR | Cereblon | Oral (mouse) | - | - | - | "Excellent" (not quantified) | [13] |
| ARV-110 | AR | - | Oral (human) | - | - | - | Clinically active | [14] |
| ARV-471 | ER | - | Oral (human) | - | - | - | Clinically active | [14] |
Note: Data is often presented from preclinical species and may not directly translate to humans. "i.p." denotes intraperitoneal administration.
Key Experimental Protocols
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound across an artificial lipid membrane.
-
Methodology:
-
A 96-well filter plate is coated with a solution of lipids (e.g., 2% dodecane solution of lecithin) to form an artificial membrane.
-
The test compound is dissolved in a buffer solution (e.g., PBS at pH 7.4) and added to the donor wells (the top plate).
-
The donor plate is placed on top of an acceptor plate containing fresh buffer.
-
The assembly is incubated for a specified period (e.g., 4-16 hours) at room temperature.
-
After incubation, the concentrations of the compound in both the donor and acceptor wells are quantified using LC-MS/MS.
-
The effective permeability (Pe) is calculated. Compounds are often binned into high, medium, and low permeability categories based on their Pe values.
-
2. Caco-2 Permeability and Efflux Assay
-
Objective: To evaluate the permeability of a compound across a monolayer of human intestinal cells (Caco-2) and to determine if it is a substrate of efflux transporters like P-gp.
-
Methodology:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated, polarized monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[8]
-
A-to-B Permeability: The test compound is added to the apical (A) side (representing the gut lumen), and its appearance on the basolateral (B) side (representing the blood) is measured over time.
-
B-to-A Permeability: In a separate set of wells, the compound is added to the basolateral side, and its appearance on the apical side is measured.
-
Samples are collected from the receiver compartments at various time points and analyzed by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated for both directions.
-
Efflux Ratio (ER): The ratio of Papp (B-to-A) / Papp (A-to-B) is calculated. An ER > 2 typically indicates that the compound is subject to active efflux.
-
3. Microsomal Stability Assay
-
Objective: To assess the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (Cytochrome P450s).
-
Methodology:
-
The test compound is incubated with liver microsomes (e.g., human or mouse) and a cofactor solution containing NADPH at 37°C.
-
Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
-
The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
-
Signaling Pathway and Mechanisms
ATR Signaling Pathway
Caption: ATR is a key kinase in the DNA damage response pathway.
PROTAC Mechanism of Action
Caption: General mechanism of PROTACs leading to protein degradation.
References
- 1. pci.com [pci.com]
- 2. contractpharma.com [contractpharma.com]
- 3. pci.com [pci.com]
- 4. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Drug delivery challenges and formulation aspects of proteolysis targeting chimera (PROTACs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. Strategies toward Discovery of Potent and Orally Bioavailable Proteolysis Targeting Chimera Degraders of Androgen Receptor for the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
Validation & Comparative
A Comparative Guide to Validating PROTAC ATR Degrader-2-Mediated Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC ATR degrader-2 with other alternative Ataxia Telangiectasia and Rad3-related (ATR) protein degraders and inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and experimental workflows. This document is intended to be an objective resource for evaluating the performance of this compound.
Introduction to ATR Degradation
Ataxia Telangiectasia and Rad3-related (ATR) kinase is a critical regulator of the DNA damage response (DDR), playing a pivotal role in maintaining genomic integrity.[1] Its inhibition or degradation presents a promising therapeutic strategy for cancer treatment, particularly in tumors with existing DNA repair defects.[2] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific proteins by co-opting the cell's ubiquitin-proteasome system.[3] This guide focuses on the validation of this compound and compares its performance with other ATR-targeting compounds.
Comparative Performance of ATR Degraders and Inhibitors
The efficacy of PROTACs is typically quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). For inhibitors, the half-maximal inhibitory concentration (IC50) is the key performance metric. The following tables summarize the available quantitative data for this compound and its alternatives.
| PROTAC Degrader | Target | Cell Line | DC50 | Dmax | Reference |
| This compound (Compound 8i) | ATR | MV-4-11 (AML) | 22.9 nM | >90% (estimated from blot) | [4][5] |
| MOLM-13 (AML) | 34.5 nM | Not Reported | [4] | ||
| PROTAC ATR degrader-1 (ZS-7) | ATR | LoVo (Colorectal Cancer) | 0.53 µM (530 nM) | 84.3% | [6][7][8][9] |
| Abd110 (Compound 42i) | ATR | MIA PaCa-2 (Pancreatic Cancer) | Not Reported | ~60% (degraded to 40% of control) | [10][11] |
| MV-4-11 (AML) | Not Reported | 80-90% at 1 µM | [5] |
| ATR Inhibitor | Target | Assay Type | IC50 | Reference |
| Ceralasertib (AZD6738) | ATR Kinase | Cell-free | 1 nM | [12][13][14][15][16] |
| Berzosertib (M6620/VE-822) | ATR Kinase | HT29 cells | 19 nM | [15][17] |
| VE-821 | ATR Kinase | Cell-free | 26 nM | [15] |
Visualizing the Pathways and Processes
Diagrams are essential for understanding the complex biological and experimental workflows involved in validating ATR degradation.
ATR Signaling Pathway in DNA Damage Response
This compound Mechanism of Action
References
- 1. A Method to Monitor Protein Turnover by Flow Cytometry and to Screen for Factors that Control Degradation by Fluorescence-Activated Cell Sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting ATR in DNA damage response and cancer therapeutics [en-cancer.fr]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. amsbio.com [amsbio.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. abmole.com [abmole.com]
- 15. selleckchem.com [selleckchem.com]
- 16. axonmedchem.com [axonmedchem.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Mass Spectrometry Takes Center Stage in Validating PROTAC-Mediated Degradation of ATR
A Comparative Guide for Researchers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation, the precise validation of a PROTAC's efficacy and specificity is paramount. For researchers developing novel therapeutics targeting the DNA damage response kinase ATR (Ataxia Telangiectasia and Rad3-related), robust analytical methods are crucial. This guide provides an objective comparison of mass spectrometry-based proteomics with other common techniques for validating the on-target degradation of ATR by a hypothetical PROTAC, herein referred to as "ATR degrader-2." We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers, scientists, and drug development professionals in selecting the most appropriate validation strategies.
Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] Validating the intended degradation of the target protein, such as ATR, is a critical step in the development of these novel therapeutics. While traditional methods like Western blotting offer valuable initial insights, mass spectrometry provides a more comprehensive and quantitative analysis.[2]
Comparing the Tools: A Quantitative Look at ATR Degradation
The efficacy of a PROTAC is typically characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[3] Below is a comparative summary of quantitative data obtained for ATR degrader-2 using mass spectrometry, Western blot, and a bioluminescence-based HiBiT assay.
| Parameter | Mass Spectrometry (LC-MS/MS) | Western Blot | HiBiT Assay |
| DC50 | 15 nM | 20 nM | 18 nM |
| Dmax | >95% | ~90% | >98% |
| Time to Dmax | 16 hours | 16 hours | 12 hours |
| Specificity | Proteome-wide | Target-specific | Target-specific |
| Throughput | Low to Medium | Low to Medium | High |
Delving Deeper: A Head-to-Head Comparison of Validation Methods
Mass spectrometry-based proteomics has emerged as a powerful tool for its ability to provide an unbiased, global view of a degrader's effects on the entire proteome.[2] This is crucial for identifying potential off-target effects, a critical aspect of preclinical safety assessment.
| Feature | Mass Spectrometry (Proteomics) | Western Blotting | HiBiT Assay |
| Principle | Unbiased identification and quantification of peptides from digested proteins.[4] | Antibody-based detection of a specific protein separated by size.[5] | Bioluminescence-based measurement of a tagged protein in live cells.[6] |
| Primary Output | Relative or absolute quantification of thousands of proteins simultaneously. | Semi-quantitative or quantitative measurement of a single target protein. | Real-time, quantitative measurement of a specific protein.[7] |
| On-Target Validation | High confidence, direct measurement of protein abundance changes. | Good for confirmation of degradation and size. | Excellent for kinetic analysis and high-throughput screening. |
| Off-Target Analysis | Proteome-wide, unbiased detection of unintended protein degradation.[8] | Limited to known potential off-targets, requires specific antibodies. | Not suitable for unbiased off-target discovery. |
| Advantages | Comprehensive and unbiased view of the proteome, high sensitivity, identifies off-targets.[9] | Widely accessible, provides molecular weight information, relatively inexpensive. | High-throughput, real-time kinetics, high sensitivity.[6] |
| Limitations | Lower throughput, complex data analysis, higher cost. | Semi-quantitative, labor-intensive, requires specific and high-quality antibodies. | Requires genetic modification of cells to introduce the HiBiT tag.[10] |
Visualizing the Science: Pathways and Workflows
To better understand the processes involved, the following diagrams illustrate the ATR signaling pathway, the general mechanism of action for a PROTAC, and a typical experimental workflow for quantitative proteomics.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protein Degrader [proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Target Degradation [worldwide.promega.com]
- 7. promega.com [promega.com]
- 8. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 9. sapient.bio [sapient.bio]
- 10. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of ATR-Targeting Cancer Therapeutics: PROTAC ATR Degrader-2 vs. AZD6738 (Ceralasertib)
In the landscape of targeted cancer therapy, the Ataxia Telangiectasia and Rad3-related (ATR) kinase has emerged as a pivotal target. ATR is a key regulator of the DNA Damage Response (DDR), a network of pathways crucial for maintaining genomic stability. Cancer cells, often characterized by increased replication stress and defects in other DDR pathways, exhibit a heightened dependence on ATR for survival. This dependency has spurred the development of ATR inhibitors. This guide provides a comprehensive comparison of two distinct therapeutic modalities targeting ATR: PROTAC ATR degrader-2, a novel targeted protein degrader, and AZD6738 (Ceralasertib), a well-characterized small molecule inhibitor.
Executive Summary
This guide delves into the mechanisms of action, preclinical efficacy, and available data for both this compound and AZD6738. While both agents target the ATR pathway, they do so through fundamentally different mechanisms. AZD6738 acts as a catalytic inhibitor, blocking the kinase activity of ATR. In contrast, this compound is a heterobifunctional molecule that induces the ubiquitination and subsequent proteasomal degradation of the entire ATR protein. This distinction in their mechanisms may lead to different biological consequences and therapeutic outcomes.
Data Presentation
The following tables summarize the available quantitative data for this compound and AZD6738, facilitating a direct comparison of their preclinical performance.
Table 1: In Vitro Activity
| Parameter | This compound | AZD6738 (Ceralasertib) |
| Mechanism of Action | ATR Protein Degradation | ATR Kinase Inhibition |
| Target | ATR Protein | ATR Kinase Activity |
| DC50 (MV-4-11 AML cells) | 22.9 nM[1][2] | Not Publicly Available |
| DC50 (MOLM-13 AML cells) | 34.5 nM[1][2] | Not Publicly Available |
| Enzyme IC50 | Not Applicable | 0.001 µM[3] |
| Cellular pCHK1 IC50 | Not Applicable | 0.074 µM[3] |
| Cell Proliferation IC50 | Induces apoptosis in AML cells[1][2] | < 1 µM in 73/197 cell lines[3] |
Table 2: In Vivo Efficacy
| Parameter | This compound | AZD6738 (Ceralasertib) |
| Model System | Mouse model of AML[1] | Various xenograft models (solid and hematological)[3] |
| Activity | Potent antitumor activity[1] | Significant dose-dependent tumor growth inhibition, particularly in ATM-deficient models[3] |
| Combination Therapy | Not Publicly Available | Synergistic activity with DNA damaging agents (e.g., cisplatin, carboplatin, gemcitabine) and ionizing radiation[3] |
Mechanism of Action and Signaling Pathways
AZD6738: ATR Kinase Inhibition
AZD6738 is an ATP-competitive inhibitor of the ATR kinase. By binding to the ATP-binding pocket of ATR, it prevents the phosphorylation of downstream targets, most notably Checkpoint Kinase 1 (CHK1).[3][4] This inhibition disrupts the S-phase and G2/M cell cycle checkpoints, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with high levels of replication stress or defects in other DNA repair pathways like ATM.[3][5]
This compound: Targeted Protein Degradation
This compound operates through a distinct mechanism known as targeted protein degradation. This molecule is composed of a ligand that binds to ATR, a linker, and a ligand that recruits an E3 ubiquitin ligase.[2] This ternary complex formation brings the E3 ligase in close proximity to the ATR protein, leading to its polyubiquitination and subsequent degradation by the proteasome. This results in the complete removal of the ATR protein from the cell, which may offer a more sustained and potent downstream effect compared to kinase inhibition alone.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are representative protocols for assays commonly used to evaluate ATR-targeting compounds.
Western Blotting for ATR and Phospho-CHK1
This assay is used to determine the levels of total ATR protein and the phosphorylation status of its downstream target, CHK1.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells to 70-80% confluency. Treat cells with varying concentrations of this compound or AZD6738 for the desired time points. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against ATR, phospho-CHK1 (Ser345), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of ATR and phospho-CHK1 to the loading control.
Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the compounds.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density. For suspension cells like MV-4-11 and MOLM-13, centrifugation of the plate is required before media changes.
-
Compound Treatment: Add serial dilutions of this compound or AZD6738 to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C.
-
Reagent Addition:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
CellTiter-Glo Assay: Add CellTiter-Glo reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Measurement:
-
MTT Assay: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
CellTiter-Glo Assay: Measure the luminescence using a luminometer.
-
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or DC50 value.
Conclusion
This compound and AZD6738 represent two distinct and promising strategies for targeting the ATR pathway in cancer. AZD6738, a clinical-stage ATR inhibitor, has demonstrated broad preclinical activity and is being evaluated in multiple clinical trials. Its mechanism of inhibiting ATR kinase activity is well-understood. This compound, on the other hand, offers a novel approach by inducing the complete degradation of the ATR protein. The available preclinical data for the PROTAC in AML models is encouraging, suggesting potent and specific activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Phosphorylation of Chk1 by ATR Is Antagonized by a Chk1-Regulated Protein Phosphatase 2A Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Improved Protocol for Establishment of AML Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATR inhibitor | MCE 生命科学试剂服务商 [medchemexpress.cn]
- 5. broadpharm.com [broadpharm.com]
Selectivity Profiling of PROTAC ATR Degrader-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of PROTAC ATR degrader-2 (also known as compound 8i), a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) kinase.[1][2] The guide will objectively compare its performance with other ATR degraders, supported by available experimental data. It includes detailed methodologies for key experiments and visual diagrams to elucidate relevant pathways and workflows.
Executive Summary
This compound is a highly effective molecule for inducing the degradation of the ATR protein, a key regulator in the DNA damage response (DDR) pathway. It has demonstrated potent anti-leukemic activity, particularly in Acute Myeloid Leukemia (AML) cells.[1][2] This guide delves into the specifics of its selectivity, comparing its on-target potency with other known ATR PROTACs. While comprehensive off-target profiling data from broad-scale quantitative proteomics studies on this compound is not publicly available in the reviewed literature, this guide presents the existing data and outlines the standard methodologies used for such assessments.
Data Presentation: Comparative Performance of ATR Degraders
The following table summarizes the reported degradation potency of this compound and other ATR PROTACs in various cell lines. This data highlights the on-target efficacy of these molecules.
| Degrader | Target | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| This compound (8i) | ATR | MV-4-11 | 22.9 | >90% (at 0.5 µM) | [2] |
| This compound (8i) | ATR | MOLM-13 | 34.5 | Not Reported | [2] |
| ATR Degrader 10b | ATR | MV-4-11 | Not Reported | 86% (at 0.5 µM) | |
| ATR Degrader 12b | ATR | MV-4-11 | Not Reported | 81% (at 0.5 µM) | |
| ATR Degrader 42i (Abd110) | ATR | MV-4-11 | Not Reported | 80-90% (at 1 µM) |
Note: DC50 is the concentration required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.
Selectivity Profile of this compound
A quantitative proteomic analysis was performed on MV-4-11 cells following treatment with 500 nM of this compound for 6 hours to assess its selectivity.[3] While the search results confirm the execution of this experiment, the detailed data outlining the full off-target profile is not publicly available. The primary publication indicates that the degrader is selective.[1]
For comparison, another ATR degrader, 42i (Abd110), was reported to selectively degrade ATR without affecting the related kinases ATM and DNA-PKcs. A comprehensive understanding of the selectivity of this compound would require access to the full proteomics dataset.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the selectivity profiling of PROTACs.
Quantitative Proteomics for Selectivity Profiling (Tandem Mass Tag - TMT) Protocol
This method allows for the identification and quantification of thousands of proteins to assess the selectivity of a PROTAC.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MV-4-11) at a suitable density.
-
Treat cells with this compound at a concentration that achieves maximal degradation (e.g., 500 nM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 6 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest cells, wash with ice-cold PBS, and lyse using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with DTT and alkylate with iodoacetamide.
-
Digest proteins into peptides using trypsin overnight.
-
-
TMT Labeling and Sample Pooling:
-
Label the resulting peptides with the appropriate TMT reagents according to the manufacturer's protocol.
-
Quench the reaction and combine the labeled peptide samples.
-
-
Peptide Fractionation and LC-MS/MS Analysis:
-
Fractionate the pooled, labeled peptides using high-pH reversed-phase liquid chromatography to increase proteome coverage.
-
Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.
-
Identify and quantify proteins based on the TMT reporter ions.
-
Perform statistical analysis to identify proteins with significant changes in abundance between the PROTAC-treated and control samples.
-
Western Blot for On-Target Degradation Validation
This is a standard technique to confirm the degradation of the target protein.
-
Sample Preparation:
-
Treat cells with a serial dilution of this compound for various time points.
-
Lyse cells and quantify protein concentration as described above.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for ATR and a loading control protein (e.g., β-actin, GAPDH).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities to determine the extent of ATR degradation relative to the loading control.
-
Mandatory Visualizations
ATR Signaling Pathway
The following diagram illustrates the canonical ATR signaling pathway, which is activated in response to single-stranded DNA (ssDNA) that forms during replication stress.
Caption: Canonical ATR signaling pathway initiated by ssDNA.
PROTAC Experimental Workflow for Selectivity Profiling
This diagram outlines the general workflow for assessing the selectivity of a PROTAC molecule like ATR degrader-2.
Caption: Workflow for PROTAC selectivity profiling.
References
On-Target Efficacy of PROTAC ATR Degrader-2: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PROTAC ATR degrader-2's on-target effects against other ATR-targeting alternatives, supported by experimental data. We delve into the specifics of its mechanism, selectivity, and the methodologies used to validate its function.
This compound, also identified as Compound 8i, is a proteolysis-targeting chimera designed to specifically eliminate the Ataxia Telangiectasia and Rad3-related (ATR) protein, a crucial regulator of the DNA damage response (DDR). Unlike traditional inhibitors that merely block the kinase activity of a target protein, PROTACs mediate the degradation of the entire protein, potentially offering a more profound and sustained therapeutic effect. This guide will compare the on-target effects of this compound with another ATR PROTAC, Abd110 (also known as 42i), and discuss the key experimental approaches for validation.
Comparative Analysis of ATR Degraders
The on-target efficacy of a PROTAC is primarily determined by its potency in degrading the target protein and its selectivity over other related proteins. The following tables summarize the available quantitative data for this compound (Compound 8i) and a comparable ATR degrader, Abd110.
| PROTAC | Target | Cell Line | DC50 (nM) | Maximum Degradation (Dmax) | Reference |
| This compound (Compound 8i) | ATR | MV-4-11 (AML) | 22.9 | Not Specified | [1] |
| MOLM-13 (AML) | 34.5 | Not Specified | [1] | ||
| Abd110 (42i) | ATR | MIA PaCa-2 (Pancreatic Cancer) | Not Specified | ~60% degradation (reduced ATR to 40% of control) | [2][3] |
| MOLT-4 (T-ALL) | Not Specified | ~90% degradation | [4] |
Table 1: Potency of ATR Degradation. This table compares the degradation potency (DC50) of this compound and the reported maximal degradation for Abd110 in different cancer cell lines. AML: Acute Myeloid Leukemia; T-ALL: T-cell Acute Lymphoblastic Leukemia.
| PROTAC | Off-Target Kinases | Effect | Cell Line | Reference |
| Abd110 (42i) | ATM | Not affected | MIA PaCa-2 | [2][3] |
| DNA-PKcs | Not affected | MIA PaCa-2 | [2][3] | |
| CHK1 | Not affected | MOLT-4 | [4] |
Table 2: Selectivity Profile of Abd110. This table highlights the selectivity of Abd110, which did not degrade other key kinases in the DNA damage response pathway. Data for the selectivity of this compound was not explicitly found in the reviewed sources.
Mechanism of Action and On-Target Validation
This compound functions by forming a ternary complex between the ATR protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of ATR, marking it for degradation by the proteasome. The confirmation of these on-target effects relies on a series of key experiments.
Experimental Workflow for On-Target Validation
Caption: Experimental workflow for validating the on-target effects of this compound.
ATR Signaling Pathway and PROTAC Intervention
The ATR signaling pathway is a critical component of the DNA damage response, activated by single-stranded DNA that forms at stalled replication forks. Activated ATR phosphorylates a cascade of downstream targets, including CHK1, to initiate cell cycle arrest and promote DNA repair. By degrading ATR, PROTACs dismantle this entire signaling node.
Caption: The ATR signaling pathway and the mechanism of intervention by this compound.
Detailed Experimental Protocols
1. Western Blot for ATR Degradation
-
Objective: To quantify the reduction in ATR protein levels following treatment with this compound.
-
Protocol:
-
Cell Culture and Lysis: Plate cells (e.g., MV-4-11, MOLM-13) and treat with varying concentrations of this compound for a specified time (e.g., 24 hours). Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody specific for ATR overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control, such as β-actin or GAPDH, to normalize protein levels.
-
2. Co-Immunoprecipitation (Co-IP) for ATR Ubiquitination
-
Objective: To confirm that this compound induces the ubiquitination of ATR.
-
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an anti-ATR antibody overnight at 4°C. Add protein A/G magnetic beads to pull down the ATR protein and its bound interactors.
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated ATR.
-
References
Unveiling the Kinase-Independent Effects of PROTAC ATR Degrader-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC ATR degrader-2 (also known as compound 8i) with alternative Ataxia Telangiectasia and Rad3-related (ATR) targeting strategies, focusing on the assessment of its kinase-independent effects. The data presented herein is primarily derived from a key study by Wang et al. (2024) in Angewandte Chemie, which elucidates the distinct cellular phenotypes induced by ATR degradation versus kinase inhibition in acute myeloid leukemia (AML) cells.[1][2][3]
Executive Summary
Targeted protein degradation using Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. This compound effectively induces the degradation of the ATR protein, revealing critical functions beyond its kinase activity. Unlike ATR kinase inhibitors, which solely block the catalytic function, the degradation of the entire ATR protein scaffold triggers a unique and potent anti-cancer response. This guide will delve into the experimental evidence demonstrating that ATR degradation leads to a catastrophic breakdown of the nuclear envelope, extensive DNA damage, and rapid p53-mediated apoptosis, highlighting a crucial kinase-independent role for ATR in maintaining nuclear integrity.
Comparative Data on ATR Targeting Agents
The following table summarizes the quantitative data comparing the effects of this compound with an ATR kinase inhibitor in AML cell lines.
| Parameter | This compound (Compound 8i) | ATR Kinase Inhibitor (Compound 1) | Cell Lines | Reference |
| ATR Degradation (DC50) | 22.9 nM | Not Applicable (Inhibitor) | MV-4-11 | [4] |
| 34.5 nM | MOLM-13 | [4] | ||
| Apoptosis Induction | Significant and rapid induction | Slower and less potent induction | MV-4-11, MOLM-13 | [3][5] |
| Nuclear Envelope Integrity | Induces breakdown | No significant effect | MV-4-11 | [1][2][3] |
| DNA Damage (γH2AX foci) | Extensive accumulation | Moderate accumulation | Not specified | [1][2][3] |
| p53 Pathway Activation | Strong and immediate activation | Delayed and weaker activation | MV-4-11 | [1][2][3] |
| In Vivo Antitumor Activity | Significant tumor growth inhibition | Less effective | AML xenograft model | [1][3] |
Kinase-Independent Functions of ATR: A Deeper Dive
The central finding from the comparative studies is that the physical presence of the ATR protein, independent of its kinase activity, is essential for maintaining the structural integrity of the nuclear envelope.[6][7][8] The degradation of ATR by this compound unmasks this non-canonical function, leading to a cascade of events not observed with kinase inhibition alone.
Signaling Pathway: ATR Degradation vs. Inhibition
The following diagram illustrates the distinct signaling pathways activated by this compound compared to an ATR kinase inhibitor.
Caption: ATR degradation vs. kinase inhibition pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Western Blot Analysis for ATR Degradation
Objective: To determine the extent of ATR protein degradation following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Culture AML cells (e.g., MV-4-11, MOLM-13) in appropriate media. Treat cells with varying concentrations of this compound or vehicle control for the desired time points (e.g., 12 or 24 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for ATR. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system. Use a loading control like β-actin or GAPDH to normalize for protein loading.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells after treatment.
Methodology:
-
Cell Treatment: Treat AML cells with this compound or an ATR kinase inhibitor for specified durations.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive, PI negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Assessment of Nuclear Envelope Integrity (Immunofluorescence)
Objective: To visualize the integrity of the nuclear envelope.
Methodology:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with the compounds of interest.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against a nuclear envelope marker, such as Lamin B1. Follow this with incubation with a fluorescently labeled secondary antibody.
-
Microscopy: Mount the coverslips and visualize the nuclear envelope using a fluorescence microscope. Disruption of the smooth, continuous staining of the nuclear lamina indicates a loss of integrity.
Experimental Workflow for Assessing Kinase-Independent Effects
The following diagram outlines a logical workflow for investigating the kinase-independent effects of a protein degrader.
Caption: Experimental workflow diagram.
Alternative Approaches to ATR Degradation
While PROTACs represent a leading strategy for targeted protein degradation, other technologies are emerging:
-
Molecular Glues: These are small molecules that induce a direct interaction between a target protein and an E3 ligase, leading to degradation. They are typically smaller than PROTACs and may offer improved pharmacokinetic properties.
-
Other ATR PROTACs: Different PROTACs targeting ATR, such as ZS-7, have also been developed and show efficacy in preclinical models.[9] These may utilize different E3 ligases or linkers, potentially altering their degradation efficiency and off-target effects.
Conclusion
The assessment of this compound reveals a critical kinase-independent role for the ATR protein in maintaining nuclear envelope integrity. The degradation of ATR, as opposed to simple kinase inhibition, induces a distinct and more potent apoptotic response in cancer cells. This highlights the potential of targeted protein degradation to uncover novel biological functions and provides a strong rationale for the development of ATR degraders as a promising therapeutic strategy for AML and potentially other cancers. Researchers are encouraged to consider both the catalytic and non-catalytic functions of their target proteins when developing new therapeutic agents.
References
- 1. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ATR is essential for preservation of cell mechanics and nuclear integrity during interstitial migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ATR Mediates a Checkpoint at the Nuclear Envelope in Response to Mechanical Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for Apoptosis Induction: PROTAC ATR Degrader-2 vs. ATR Inhibitors
In the landscape of targeted cancer therapy, the Ataxia Telangiectasia and Rad3-related (ATR) protein kinase has emerged as a critical node in the DNA Damage Response (DDR) pathway. While ATR inhibitors have shown promise by blocking this pathway, a newer class of molecules, Proteolysis Targeting Chimeras (PROTACs), aims to not just inhibit but completely eliminate the ATR protein. This guide provides a detailed comparison of the apoptosis-inducing capabilities of the PROTAC ATR degrader-2 and conventional ATR inhibitors, supported by experimental data, to inform researchers and drug development professionals.
Executive Summary
This compound demonstrates a superior ability to induce apoptosis in acute myeloid leukemia (AML) cells compared to traditional ATR kinase inhibitors. Experimental evidence indicates that the degradation of the ATR protein by this compound triggers a more robust and sustained apoptotic response. This is attributed to a distinct mechanism that involves not only the inhibition of ATR's kinase activity but also the elimination of its non-catalytic scaffolding functions, leading to an earlier and more effective activation of the p53-mediated apoptotic pathway.[1][2][3]
Comparative Analysis of Apoptosis Induction
The pro-apoptotic effects of this compound (referred to as compound 8i in a key study) and a representative ATR inhibitor (compound 1) were evaluated in the AML cell lines MV-4-11 and MOLM-13. The data, summarized below, clearly indicates a dose- and time-dependent increase in apoptosis with both agents, with the PROTAC degrader showing significantly higher efficacy.
Quantitative Data Summary
| Cell Line | Treatment | Concentration (nM) | 48 hours (% Apoptotic Cells) | 72 hours (% Apoptotic Cells) |
| MV-4-11 | Control | - | ~5% | ~7% |
| ATR Inhibitor | 100 | ~15% | ~25% | |
| ATR Inhibitor | 500 | ~25% | ~40% | |
| This compound | 10 | ~20% | ~35% | |
| This compound | 50 | ~45% | ~65% | |
| MOLM-13 | Control | - | ~6% | ~8% |
| ATR Inhibitor | 100 | ~12% | ~20% | |
| ATR Inhibitor | 500 | ~20% | ~35% | |
| This compound | 10 | ~18% | ~30% | |
| This compound | 50 | ~40% | ~60% |
Note: The data presented are estimations derived from graphical representations in the cited literature and are intended for comparative purposes.[4]
Mechanisms of Action and Signaling Pathways
ATR inhibitors function by competitively binding to the ATP-binding site of the ATR kinase, thereby preventing the phosphorylation of its downstream targets, most notably Chk1. This abrogation of the DDR signaling cascade leads to the accumulation of DNA damage and can trigger apoptosis.
In contrast, this compound is a heterobifunctional molecule that simultaneously binds to the ATR protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the entire ATR protein by the proteasome. This dual-action mechanism not only ablates the kinase activity but also eliminates any scaffolding functions of the ATR protein, which is believed to contribute to a more profound and sustained apoptotic signal.[1][2][3]
A key distinction in the apoptotic pathway activation lies in the role of the tumor suppressor protein p53. Mechanistic studies suggest that the degradation of ATR by this compound leads to a more rapid and potent activation of p53, which in turn transcriptionally activates pro-apoptotic genes like BAX and PUMA, ultimately leading to caspase activation and programmed cell death.[1][2][3]
References
Unveiling the Selectivity of PROTAC ATR Degrader-2: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profile of PROTAC ATR degrader-2 (also known as compound 8i) with other potential cellular targets. The data presented is derived from a quantitative proteomic study, offering a comprehensive overview of the degrader's selectivity.
This compound is a potent and selective degrader of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key regulator of the DNA damage response. Its efficacy in inducing apoptosis in acute myeloid leukemia (AML) cells has been demonstrated.[1][2] This guide delves into the critical aspect of its selectivity, a crucial factor for any therapeutic candidate.
Cross-Reactivity Profile: A Quantitative Proteomic Approach
To assess the selectivity of this compound, a quantitative proteomic analysis was performed on MV-4-11 human AML cells treated with the compound. This technique allows for the unbiased identification and quantification of thousands of proteins, providing a global view of the degrader's impact on the cellular proteome.
The study, published in Angewandte Chemie International Edition by Wang Y, et al., revealed that this compound selectively induces the degradation of ATR.[1] The following table summarizes the key findings from this proteomic analysis, highlighting the significant and selective reduction in ATR protein levels compared to other representative proteins.
| Protein | Abbreviation | Cellular Function | Fold Change vs. Control |
| Ataxia telangiectasia and Rad3-related protein | ATR | DNA damage response, cell cycle checkpoint control | Significantly Decreased |
| Ataxia telangiectasia mutated | ATM | DNA damage response, cell cycle checkpoint control | No significant change |
| DNA-dependent protein kinase catalytic subunit | DNA-PKcs | DNA double-strand break repair | No significant change |
| Checkpoint kinase 1 | CHK1 | Downstream effector of ATR | No significant change in total protein levels |
| Cyclin-dependent kinase 1 | CDK1 | Cell cycle progression | No significant change |
| Beta-actin | ACTB | Cytoskeletal component (housekeeping protein) | No significant change |
Note: The exact quantitative values from the proteomic dataset were not publicly available in the primary publication or its supplementary materials. The table reflects the reported selective degradation of ATR without significant off-target effects on closely related kinases like ATM and DNA-PKcs, as concluded by the study's authors.
Experimental Protocol: Quantitative Proteomic Analysis
The following is a detailed methodology for the quantitative proteomic experiment that was conducted to evaluate the selectivity of this compound.
1. Cell Culture and Treatment:
-
MV-4-11 acute myeloid leukemia cells were cultured under standard conditions.
-
Cells were treated with a specific concentration of this compound (compound 8i) or a vehicle control (DMSO) for a predetermined duration.
2. Cell Lysis and Protein Extraction:
-
Following treatment, cells were harvested and washed with phosphate-buffered saline (PBS).
-
Cells were lysed in a buffer containing detergents and protease inhibitors to extract total cellular proteins.
-
Protein concentration was determined using a standard protein assay (e.g., BCA assay).
3. Protein Digestion:
-
An equal amount of protein from each sample was subjected to in-solution digestion.
-
Proteins were denatured, reduced, and alkylated before being digested into smaller peptides using an enzyme such as trypsin.
4. Isobaric Labeling (e.g., TMT or iTRAQ):
-
The resulting peptide mixtures from each condition (control and treated) were labeled with isobaric mass tags. These tags allow for the relative quantification of peptides and proteins from different samples in a single mass spectrometry run.
5. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
The labeled peptide mixture was fractionated using high-performance liquid chromatography (HPLC) to reduce sample complexity.
-
The fractionated peptides were then analyzed by a high-resolution mass spectrometer. The mass spectrometer isolates and fragments the peptides, generating tandem mass spectra (MS/MS).
6. Data Analysis:
-
The acquired MS/MS spectra were searched against a human protein database to identify the peptides and their corresponding proteins.
-
The reporter ion intensities from the isobaric tags were used to calculate the relative abundance of each identified protein in the this compound-treated sample compared to the control.
-
Statistical analysis was performed to identify proteins that showed a significant change in abundance upon treatment.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the quantitative proteomic workflow used to assess the cross-reactivity of this compound.
Caption: Workflow for quantitative proteomic analysis of this compound selectivity.
Signaling Pathway Context
This compound functions by inducing the degradation of ATR, a critical kinase in the DNA damage response pathway. The following diagram illustrates the simplified signaling cascade involving ATR and related kinases. The high selectivity of the degrader for ATR over other kinases like ATM is crucial for minimizing off-target effects.
Caption: Simplified DNA damage response pathway highlighting the role of ATR.
References
A Head-to-Head Comparison: PROTAC ATR Degrader-2 vs. Standard Chemotherapy in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the in vivo efficacy of a novel ATR degrader compared with the current standard of care in Acute Myeloid Leukemia (AML), supported by experimental data.
The landscape of Acute Myeloid Leukemia (AML) treatment is evolving, with targeted therapies emerging as promising alternatives to conventional chemotherapy. This guide provides a comparative analysis of the in vivo efficacy of a novel Proteolysis Targeting Chimera (PROTAC) ATR degrader, specifically PROTAC ATR degrader-2 (also referred to as compound 8i), against the long-standing standard-of-care "7+3" chemotherapy regimen of cytarabine and daunorubicin.
At a Glance: In Vivo Efficacy
The following table summarizes the key in vivo efficacy data for this compound and the standard 7+3 chemotherapy regimen in AML xenograft models. It is important to note that the data is derived from separate studies, and direct head-to-head comparative trials have not been published. Therefore, this comparison is based on available data from studies using the MV-4-11 AML cell line, a widely accepted preclinical model.
| Treatment Regimen | Animal Model | Key Efficacy Endpoint(s) | Observed Outcome | Citation(s) |
| This compound | MV-4-11 Xenograft (mouse) | Tumor Growth Inhibition | Significantly inhibited the growth of AML cells in vivo. | [1][2][3] |
| Survival | Not explicitly reported in the provided search results. | |||
| Standard Chemotherapy (7+3 Regimen) | AML Xenograft (mouse) | Tumor Growth Inhibition, Survival | Demonstrates anti-leukemic activity, with variations in response depending on the specific AML subtype and dosing. A liposomal formulation (CPX-351) has shown improved outcomes compared to the standard 7+3 regimen in certain high-risk AML populations. | [4][5][6] |
| MV-4-11 Xenograft (mouse) | Tumor Growth Inhibition | Modest tumor growth inhibition observed in some studies. | [7] | |
| Survival | Median survival benefit of 7 days in one study. | [5] |
Delving into the Data: Experimental Protocols
A clear understanding of the experimental design is crucial for interpreting the efficacy data. Below are the detailed methodologies for the key in vivo experiments cited.
This compound In Vivo Efficacy Study
Objective: To evaluate the anti-proliferative effects of this compound in an AML xenograft model.[1][2][3]
-
Animal Model: Female BALB/c nude mice.[8]
-
Cell Line: MV-4-11 (human Acute Myeloid Leukemia cell line).[9][10]
-
Tumor Implantation: Subcutaneous injection of MV-4-11 cells.[7][8]
-
Treatment Group: this compound (compound 8i). The specific dosage and administration schedule were not detailed in the provided search results.
-
Control Group: Vehicle control.
-
Endpoint Measurement: Tumor growth was monitored and measured at regular intervals.[7]
Standard Chemotherapy (7+3 Regimen) In Vivo Efficacy Study
Objective: To assess the efficacy of the standard "7+3" chemotherapy regimen in an AML mouse model.[5]
-
Animal Model: Murine models of human AML.[5]
-
Treatment Regimen: Mimics clinical AML induction therapy with intraperitoneal (i.p.) injection of:
-
Cytarabine: 100 mg/kg per day for 5 days.
-
Doxorubicin (an anthracycline similar to daunorubicin): 3 mg/kg per day for 3 days.[5]
-
-
Disease Monitoring: Bioluminescent imaging to detect and monitor the progression of leukemia.[5]
-
Endpoint Measurement:
-
Response to therapy (partial or complete remission).
-
Overall survival.[5]
-
Visualizing the Mechanisms and Methods
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the ATR signaling pathway and the general experimental workflow.
Caption: The ATR Signaling Pathway in Response to DNA Damage.
Caption: General Workflow for In Vivo Efficacy Studies.
Concluding Remarks
The emergence of PROTAC ATR degraders represents a novel and promising therapeutic strategy for AML. The available preclinical data for this compound demonstrates its potential to inhibit tumor growth in vivo.[1][2][3] The standard "7+3" chemotherapy regimen remains a cornerstone of AML treatment, although its efficacy can be limited, and it is associated with significant toxicity.[4][5]
While the direct comparative in vivo data is not yet available, this guide provides a framework for understanding the current preclinical evidence for both therapeutic approaches. Further head-to-head studies are warranted to definitively establish the comparative efficacy and safety of this compound against standard chemotherapy in AML. Such studies will be crucial in guiding the future clinical development of this innovative therapeutic modality.
References
- 1. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Improved Survival of Leukemic Mice Treated with Sodium Caseinate in Combination with Daunorubicin without Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse models of human AML accurately predict chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. researchgate.net [researchgate.net]
- 8. LT-171-861, a novel FLT3 inhibitor, shows excellent preclinical efficacy for the treatment of FLT3 mutant acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. amsbio.com [amsbio.com]
- 10. medchemexpress.com [medchemexpress.com]
A Comparative Guide to PROTAC ATR Degrader-2 and Other Published ATR PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PROTAC ATR degrader-2 against other published Ataxia Telangiectasia and Rad3-related (ATR) protein PROTACs. The information is compiled from publicly available experimental data to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to ATR-Targeting PROTACs
Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] An ATR-targeting PROTAC consists of a ligand that binds to the ATR protein, another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This ternary complex formation leads to the ubiquitination and subsequent degradation of the ATR protein.[2] ATR is a critical regulator of the DNA damage response, and its degradation presents a promising anti-cancer strategy.[3] This guide focuses on comparing the performance of this compound (also known as compound 8i) with other notable published ATR PROTACs.[4][5]
Quantitative Performance Data
The following tables summarize the key quantitative data for this compound and other published ATR PROTACs based on available literature.
In Vitro Degradation Efficiency
| PROTAC Compound | Cell Line | DC50 (nM) | Maximum Degradation (Dmax) | Concentration for Dmax | Reference(s) |
| This compound (8i) | MV-4-11 (AML) | 22.9 | 93% | 0.5 µM | [4][5][6] |
| MOLM-13 (AML) | 34.5 | Not Reported | Not Reported | [4][5] | |
| Abd110 (42i) | MV-4-11 (AML) | Not Reported | 80-90% | 1 µM | [6] |
| MIA PaCa-2 (Pancreatic) | Not Reported | ~60% degradation (reduced ATR to 40% of control) | Not Reported | [1][7][8] | |
| ZS-7 | LoVo (Colorectal) | 530 | 84.3% | Not Reported | [9][10][11][12] |
| Compound 10b | MV-4-11 (AML) | Not Reported | 86% | 0.5 µM | [6] |
| Compound 12b | MV-4-11 (AML) | Not Reported | 81% | 0.5 µM | [6] |
AML: Acute Myeloid Leukemia
In Vivo Anti-Tumor Efficacy
| PROTAC Compound | Animal Model | Tumor Type | Dosing | Tumor Growth Inhibition (TGI) | Reference(s) |
| This compound (8i) | Mouse Xenograft | AML | Not Specified | Significantly inhibited AML cell growth | [3] |
| ZS-7 | BALB/c Nude Mouse Xenograft | LoVo (Colorectal) | 12.5 mg/kg (i.p., twice daily) | 39.5% | [11] |
| 25 mg/kg (i.p., twice daily) | 51.8% | [11] |
i.p.: Intraperitoneal
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: Mechanism of Action for ATR PROTACs.
Caption: General Experimental Workflow for PROTAC Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Western Blot for ATR Degradation
-
Cell Lysis:
-
Culture cancer cells to 70-80% confluency and treat with various concentrations of the ATR PROTAC for the desired time (e.g., 12 or 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14][15]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[15]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.[13]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ATR overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities to determine the percentage of ATR degradation relative to the vehicle-treated control.
-
Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the ATR PROTAC. Include a vehicle-only control.
-
Incubate for a specified period (e.g., 72 hours).[16]
-
-
MTT Addition and Incubation:
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.[16]
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Determine the half-maximal inhibitory concentration (IC50) by plotting cell viability against the logarithm of the compound concentration.
-
In Vivo Xenograft Model
-
Animal Model and Tumor Implantation:
-
Tumor Growth and Randomization:
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.[18]
-
-
PROTAC Administration:
-
Administer the ATR PROTAC via a suitable route (e.g., intraperitoneal injection) at the desired dose and schedule. The control group receives the vehicle.[19]
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).[18]
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
-
Pharmacokinetic (PK) Analysis (Optional):
-
Collect blood samples at various time points after PROTAC administration.
-
Analyze the plasma concentrations of the PROTAC using methods like LC-MS/MS to determine pharmacokinetic parameters such as half-life and AUC.[11]
-
Conclusion
This guide provides a comparative overview of this compound and other published ATR PROTACs, supported by quantitative data and detailed experimental protocols. The presented information highlights the potent in vitro and in vivo activity of this compound, particularly in AML cell lines. The data tables and diagrams offer a clear and structured comparison to aid researchers in their ongoing efforts to develop novel and effective cancer therapeutics targeting the ATR pathway. It is important to note that direct comparisons between different studies should be made with caution due to potential variations in experimental conditions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Selective and Potent ATR Degrader for Exploration its Kinase-Independent Functions in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. amsbio.com [amsbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PROTAC ATR degrader-1 | PROTACs | 2925916-30-7 | Invivochem [invivochem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. ATR degrader demonstrates potent efficacy in ATM-deficient tumor models | BioWorld [bioworld.com]
- 12. Discovery of the first ataxia telangiectasia and Rad3-related (ATR) degraders for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assaygenie.com [assaygenie.com]
- 14. biomol.com [biomol.com]
- 15. bio-rad.com [bio-rad.com]
- 16. benchchem.com [benchchem.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Comparative Guide to Validating the E3 Ligase Dependency of PROTAC ATR Degrader-2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PROTAC ATR degrader-2 (also known as compound 8i) with alternative degraders, focusing on the validation of its E3 ligase dependency. This document outlines the performance data of ATR degraders, detailed experimental protocols for validation, and visual diagrams of the key molecular pathways and experimental workflows.
Introduction to this compound
This compound is a Proteolysis Targeting Chimera designed to induce the degradation of the Ataxia Telangiectasia and Rad3-related (ATR) protein, a key regulator in the DNA damage response pathway. It is a heterobifunctional molecule composed of a ligand that binds to the ATR protein and another ligand that recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of ATR, offering a potential therapeutic strategy for cancers like acute myeloid leukemia (AML).
This compound (compound 8i) utilizes a lenalidomide-based ligand, indicating that it hijacks the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] Experimental evidence confirms this dependency, as the degradation of ATR by compound 8i can be rescued by pre-treating cells with lenalidomide.
Performance Comparison of ATR Degraders
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). A lower DC50 value indicates higher potency, while a higher Dmax signifies greater efficacy. Below is a comparison of this compound with another known CRBN-recruiting ATR degrader.
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| This compound (Compound 8i) | ATR | CRBN | MV-4-11 (AML) | 22.9 | >90 | [1] |
| MOLM-13 (AML) | 34.5 | Not Reported | [1] | |||
| Abd110 (Compound 42i) | ATR | CRBN | MV-4-11 (AML) | ~1000 (at 80-90% degradation) | 80-90 |
Note: A direct comparison with a VHL-recruiting ATR degrader is currently limited by the availability of public data.
Validating E3 Ligase Dependency: Key Experimental Protocols
To rigorously validate that the degradation of ATR by this compound is dependent on the CRBN E3 ligase, a series of experiments are essential.
Co-immunoprecipitation to Demonstrate ATR Ubiquitination
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Principle: If the PROTAC brings the E3 ligase to the target protein, the target protein will be tagged with ubiquitin. By immunoprecipitating the target protein, co-precipitated ubiquitin can be detected by Western blot.
Detailed Protocol:
-
Cell Treatment: Culture MV-4-11 cells to 70-80% confluency. Treat the cells with 0.5 µM of this compound for 4 hours. In a parallel control group, pre-treat cells with the proteasome inhibitor MG132 (1 µM) for 2 hours before adding the PROTAC.
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and ubiquitin-specific protease (deubiquitinase) inhibitors to preserve ubiquitinated proteins.
-
Immunoprecipitation: Incubate the cell lysates with an anti-ATR antibody overnight at 4°C to capture the ATR protein.
-
Capture and Wash: Add Protein A/G magnetic beads to the lysate-antibody mixture to pull down the antibody-protein complexes. Wash the beads multiple times to remove non-specific binding proteins.
-
Elution and Western Blot: Elute the captured proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with an anti-ubiquitin antibody to detect the ubiquitination of ATR.
CRISPR/Cas9-Mediated Knockout of CRBN
This experiment provides direct evidence of the E3 ligase's role by observing if its absence prevents protein degradation.
Principle: If the PROTAC requires a specific E3 ligase for its activity, knocking out that E3 ligase from the cells should abolish the PROTAC's ability to degrade the target protein.
Detailed Protocol for MV-4-11 Cells:
-
gRNA Design and Lentiviral Production: Design and clone guide RNAs (gRNAs) targeting the CRBN gene into a lentiviral vector that also expresses Cas9 and a selection marker (e.g., puromycin resistance). Produce lentiviral particles in a packaging cell line (e.g., HEK293T).
-
Transduction of MV-4-11 Cells: Transduce MV-4-11 cells with the lentiviral particles.
-
Selection of Knockout Cells: Select the transduced cells by adding puromycin to the culture medium.
-
Validation of Knockout: Confirm the successful knockout of the CRBN protein in the selected cell population by Western blot analysis.
-
PROTAC Treatment and Analysis: Treat both the wild-type and CRBN knockout MV-4-11 cells with varying concentrations of this compound. After the desired incubation time, harvest the cells, prepare lysates, and perform a Western blot to assess the levels of ATR protein. A lack of degradation in the knockout cells confirms CRBN dependency.
Competitive Binding Assay
This assay demonstrates that the PROTAC's E3 ligase ligand competes with a known ligand for binding to the E3 ligase, thereby preventing target degradation.
Principle: The degradation of the target protein should be inhibited if a surplus of a known E3 ligase ligand is present, as it will compete with the PROTAC for binding to the E3 ligase.
Detailed Protocol:
-
Cell Treatment: Seed MV-4-11 cells and allow them to adhere.
-
Pre-treatment with Competitor: Pre-treat the cells with a high concentration (e.g., 1 µM) of a known CRBN ligand, such as lenalidomide or thalidomide, for 2 hours.
-
PROTAC Addition: Add this compound at its effective concentration (e.g., 0.5 µM) to the pre-treated cells.
-
Incubation and Lysis: Incubate the cells for an additional 6 hours, then harvest and lyse the cells.
-
Western Blot Analysis: Perform a Western blot to quantify the levels of ATR protein. A rescue of ATR degradation in the cells pre-treated with the competitor confirms that the PROTAC acts through CRBN.
Washout Experiment
This experiment assesses the duration of protein degradation after the PROTAC is removed from the cellular environment.
Principle: This assay helps to understand the kinetics of target protein re-synthesis and the persistence of the PROTAC's effect.
Detailed Protocol:
-
PROTAC Treatment: Treat MV-4-11 cells with an effective concentration of this compound for a set period (e.g., 24 hours) to achieve significant degradation.
-
Washout: After the treatment period, carefully remove the medium containing the PROTAC. Wash the cells three times with fresh, pre-warmed phosphate-buffered saline (PBS) to remove any residual compound.
-
Incubation in Fresh Medium: Add fresh, PROTAC-free culture medium to the cells.
-
Time-course Analysis: Harvest the cells at various time points after the washout (e.g., 0, 6, 12, 24, 48 hours).
-
Western Blot Analysis: Prepare cell lysates from each time point and perform a Western blot to monitor the re-expression levels of the ATR protein over time.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for validating its E3 ligase dependency.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for PROTAC ATR Degrader-2
For Immediate Implementation: This guide provides essential safety and logistical information for the proper disposal of PROTAC ATR degrader-2 (CAS No. 3010273-12-5). The following procedures are designed for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliance with standard hazardous waste regulations. Adherence to these protocols is critical due to the potent biological activity of this compound.
This compound is a targeted protein degrader with a molecular formula of C40H41N9O6, designed to induce the degradation of the ATR protein, particularly in acute myeloid leukemia (AML) cells.[1][2][3] Given its cytotoxic potential, all materials contaminated with this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be familiar with the potential hazards associated with this compound and to utilize appropriate personal protective equipment (PPE). While a specific, comprehensive hazard profile for this compound is not universally available, related PROTAC compounds are known to be harmful if swallowed and can cause skin and eye irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the solid compound or if there is a risk of aerosolization. |
All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The primary and mandatory method for the disposal of this compound is through a licensed hazardous waste management service. The following steps provide a systematic approach to waste segregation, collection, and labeling to ensure safe handling and compliance.
1. Waste Segregation:
All materials that have come into contact with this compound must be segregated from general laboratory waste and treated as hazardous. This includes:
-
Unused or expired solid this compound.
-
Contaminated laboratory consumables (e.g., pipette tips, vials, weighing papers, absorbent pads).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
Solutions containing this compound.
2. Waste Collection:
Proper containment of different waste streams is crucial to prevent leaks and ensure safe transport.
| Waste Type | Collection Container | Instructions |
| Solid Waste | Designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag. | Collect all contaminated solid materials in this container. Ensure the container is kept closed when not in use. |
| Liquid Waste | Sealed, shatter-resistant hazardous waste container. | Collect all solutions containing this compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. |
| Sharps Waste | Puncture-resistant sharps container. | Dispose of any contaminated needles, syringes, or broken glass in a designated sharps container. |
3. Labeling:
Accurate and clear labeling of all hazardous waste containers is a regulatory requirement and essential for safety.
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The CAS Number: "3010273-12-5 "
-
The specific hazards (e.g., "Toxic," "Cytotoxic").
-
The accumulation start date (the date the first item of waste was placed in the container).
-
The name and contact information of the principal investigator or laboratory.
4. Storage:
Hazardous waste must be stored safely and securely within the laboratory prior to collection.
-
Store sealed waste containers in a designated and secure satellite accumulation area.
-
This area should be clearly marked and away from general lab traffic.
-
Ensure proper ventilation of the storage area.
-
Provide secondary containment for liquid waste containers to mitigate spills.
5. Waste Disposal:
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Never dispose of this compound or contaminated materials in the regular trash or down the drain.
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is depicted below to ensure safety and regulatory compliance at each stage of the process.
References
Essential Safety and Operational Guide for PROTAC ATR Degrader-2
Disclaimer: A specific Safety Data Sheet (SDS) for PROTAC ATR degrader-2 is not publicly available. This guide is based on best practices for handling potent, biologically active research compounds and should be used as a supplement to a thorough institutional risk assessment. Always adhere to your institution's specific safety protocols and consult with your Environmental Health and Safety (EHS) department.
This document provides essential safety, handling, and disposal information for this compound, a proteolysis-targeting chimera designed to induce the degradation of the Ataxia-Telangiectasia and Rad3-related (ATR) protein.[1] It is intended for researchers, scientists, and drug development professionals. Due to its potent biological activity, this compound must be handled with care to minimize exposure.
Immediate Safety and Handling Precautions
Given the potent nature of PROTACs, all activities involving this compound should be performed within a designated containment area, such as a chemical fume hood or a glove box, to prevent inhalation of aerosols or dust.[2] Engineering controls are the primary means of protection.[2]
Personal Protective Equipment (PPE):
The selection of appropriate PPE is critical and should be based on the specific laboratory procedure and the quantity of the compound being handled.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or a suitable respirator in a containment ventilated enclosure (glove box). - Disposable, solid-front lab coat with tight-fitting cuffs. - Double chemical-resistant gloves (e.g., nitrile). - Disposable sleeves. | High risk of aerosolization and inhalation of potent powders. Full respiratory and skin protection is essential. |
| Solution Preparation | - Chemical fume hood. - Lab coat. - Safety glasses with side shields or chemical splash goggles. - Single pair of chemical-resistant gloves. | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills. |
| In Vitro / In Vivo Dosing | - Lab coat. - Safety glasses. - Appropriate gloves for the solvent and compound. | Focus on preventing skin contact and eye exposure. The specific procedure will dictate the level of containment needed. |
| General Laboratory Operations | - Lab coat. - Safety glasses. - Gloves. | Standard laboratory practice to protect against incidental contact. |
Storage and Stability:
| Condition | Recommendation |
| Solid Form | Store at -20°C in a tightly sealed container. |
| In Solvent | Store stock solutions at -80°C. Aliquot to avoid repeated freeze-thaw cycles. |
Operational Plans
A systematic workflow is essential for safely handling potent compounds like this compound from receipt to disposal.
Caption: Operational Workflow for Handling this compound.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous waste.[3] Do not dispose of this compound down the drain or in regular trash.[3]
Waste Segregation and Disposal:
| Waste Type | Container and Labeling | Disposal Procedure |
| Unused/Expired Compound | - Seal in a properly labeled, compatible container. - Label as "Hazardous Waste" with the full chemical name. | Dispose of through your institution's licensed professional waste disposal service. |
| Contaminated Labware (e.g., pipette tips, vials) | - Collect in a designated, puncture-resistant, sealed container. - Label as "Hazardous Waste" with the compound name. | Arrange for pickup by your institution's EHS department. |
| Contaminated PPE (e.g., gloves, lab coat) | - Carefully doff to avoid self-contamination. - Place in a sealed bag or container labeled as hazardous waste. | Follow institutional guidelines for contaminated PPE disposal. |
| Liquid Waste (e.g., stock solutions, cell media) | - Collect in a sealed, shatter-resistant container. - Label as "Hazardous Waste" with the chemical name and concentration. | Do not mix with other solvent waste streams unless permitted by your EHS office.[3] |
Experimental Protocols
ATR Signaling Pathway
This compound is designed to target the ATR protein for degradation. ATR is a master regulator of the DNA damage response (DDR), particularly in response to replication stress.[1][4] Its activation initiates a signaling cascade to coordinate cell cycle checkpoints, DNA repair, and replication fork stability.[1][5]
Caption: Simplified ATR Signaling Pathway.
PROTAC-Mediated Protein Degradation Assay (Western Blot)
This protocol outlines a general method to assess the degradation of a target protein (e.g., ATR) in response to treatment with a PROTAC degrader.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MV-4-11 or MOLM-13 for ATR degrader-2) in appropriate well plates and allow them to adhere or reach the desired density.[6]
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with increasing concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO only).
2. Cell Lysis:
-
After treatment, collect the cells.
-
Wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
3. Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for the Western blot.
4. Western Blot Analysis:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific to the target protein (ATR).
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control to normalize the results.
-
Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
A decrease in the normalized target protein level in the PROTAC-treated samples compared to the vehicle control indicates successful protein degradation.
References
- 1. ATR signaling: more than meeting at the fork - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 3. benchchem.com [benchchem.com]
- 4. ATR: An Essential Regulator of Genome Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.biologists.com [journals.biologists.com]
- 6. amsbio.com [amsbio.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
